molecular formula C7H8O4 B1606111 1,6-Dioxaspiro[4.4]nonane-2,7-dione CAS No. 3505-67-7

1,6-Dioxaspiro[4.4]nonane-2,7-dione

Cat. No.: B1606111
CAS No.: 3505-67-7
M. Wt: 156.14 g/mol
InChI Key: VTQYOGUFKHVWOO-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[4.4]nonane-2,7-dione is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dioxaspiro[4.4]nonane-2,7-dione
Source PubChem
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InChI

InChI=1S/C7H8O4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYOGUFKHVWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)O2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID40188558
Record name 1,6-Dioxaspiro(4.4)nonane-2,7-dione
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Molecular Weight

156.14 g/mol
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CAS No.

3505-67-7
Record name 1,6-Dioxaspiro[4.4]nonane-2,7-dione
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Foundational & Exploratory

What is 1,6-Dioxaspiro[4.4]nonane-2,7-dione?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione: From Synthesis to Advanced Polymer Applications

Abstract

This compound, a structurally unique spirodilactone, has emerged as a molecule of significant interest at the intersection of sustainable chemistry, polymer science, and biomedical engineering. Derived from the double internal esterification of 4,4-dihydroxypimelic acid, its synthesis from the bio-based platform chemical succinic acid positions it as a key player in the development of next-generation materials.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and chemical reactivity. It further explores its applications as a versatile monomer for creating high-performance polymers with enhanced thermal and mechanical properties and discusses its burgeoning potential in the biomedical field for applications such as drug delivery.[2]

Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic compound distinguished by a central spiro carbon atom connecting two five-membered lactone rings.[2] This rigid, symmetrical structure is the foundation of its unique chemical behavior and the properties it imparts to its derivatives. First isolated in 1889 by Jacob Volhard from the heating of succinic acid, its straightforward synthesis remains a key advantage.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, compiled from various chemical databases and literature sources.

PropertyValueSource(s)
IUPAC Name This compound[1][3]
Synonyms Spirodilactone, 4,4-Dihydroxypimelic acid dilactone[1][4]
CAS Number 3505-67-7[4][5][6]
Molecular Formula C₇H₈O₄[4][5][6]
Molar Mass 156.14 g·mol⁻¹[1][3][5]
Appearance Large, colorless, transparent prismatic crystals[1][7]
Melting Point 69–71 °C[8]
Solubility Soluble in many organic solvents (e.g., 95% ethanol, chloroform, acetone, benzene, ethyl acetate); practically insoluble in cold water.[1][7]
Hydrolytic Stability Hydrolyzes in aqueous media to form 4-oxoheptanedioic acid.[1][7]

Synthesis and Purification

The exceptional utility of this compound is underpinned by its remarkably straightforward synthesis from succinic acid or succinic anhydride, both readily available platform chemicals that can be derived from renewable biomass.[1][2]

Synthesis from Succinic Anhydride

The classical and most direct synthesis involves the pyrolysis of succinic anhydride, which results in the elimination of carbon dioxide and the formation of the spirodilactone.[1]

cluster_0 Synthesis of this compound SA Succinic Anhydride SDL This compound SA->SDL Heat (Pyrolysis) - CO₂ CO2 Carbon Dioxide (CO₂)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established chemical literature.

  • Reaction Setup: In a reaction vessel equipped with a distillation apparatus, combine succinic anhydride with a catalytic amount of a strong base (e.g., sodium acetate).

  • Pyrolysis: Heat the mixture under vacuum. The reaction proceeds with the evolution of carbon dioxide.

  • Distillation: The crude this compound is distilled from the reaction mixture as it forms.

  • Purification: The collected distillate is further purified by recrystallization. Dissolve the crude product in hot 95% ethanol and allow it to cool slowly. Large, colorless prismatic crystals will form.[1][7]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product.

Chemical Reactivity and Derivatization

The two lactone rings in this compound are susceptible to nucleophilic attack, providing pathways to a variety of functionalized molecules. This reactivity makes it a valuable dicarboxylic acid equivalent.[1]

Key Reaction Pathways
  • Hydrolysis: In the presence of water, the lactone rings open to yield 4-oxoheptanedioic acid. This process involves the formation of intermediate geminal diols which, following the Erlenmeyer rule, readily eliminate water to form the ketone.[1][7]

  • Transesterification: Reaction with alcohols, such as 2-ethylhexanol, leads to a ring-opening transesterification, forming diesters of 4-oxoheptanedioic acid. These diesters have found utility as high-performance plasticizers for polymers like PVC.[1]

  • Aminolysis: Reaction with primary amines (e.g., p-phenylenediamine or aminophenols) results in the formation of highly rigid and thermally stable spirodilactams. These molecules are critical building blocks for high-performance thermoplastics and have been investigated as potential replacements for bisphenol A (BPA).[1]

cluster_reactions Key Derivatization Reactions SDL This compound Hydrolysis 4-Oxoheptanedioic Acid SDL->Hydrolysis H₂O Transester Diesters of 4-Oxoheptanedioic Acid SDL->Transester Alcohols (ROH) Aminolysis Spirodilactams SDL->Aminolysis Primary Amines (RNH₂)

Caption: Key derivatization pathways for this compound.

A Versatile Monomer for Polymer Synthesis

A significant application of this compound is its use as a monomer in ring-opening polymerization (ROP) to produce novel polyesters.[2] The rigid spirocyclic core of the monomer imparts unique and desirable properties to the resulting polymer chains.

Ring-Opening Polymerization (ROP)

Both cationic and anionic polymerization methods can be used to polymerize this compound.[2] The ROP mechanism cleaves the ester linkages, incorporating the spiro structure into the polyester backbone. This results in a polymer with a repeating unit containing a quaternary carbon, which restricts chain mobility.[2]

Consequences of the Spiro Core:

  • Enhanced Thermal Stability: The constrained structure of the polymer backbone leads to significantly higher glass transition temperatures (Tg) compared to analogous linear aliphatic polyesters.[1][2]

  • Improved Mechanical Strength: The rigidity imparted by the spiro center is expected to enhance the mechanical properties of the resulting materials.[2]

cluster_workflow Ring-Opening Polymerization Workflow Monomer 1,6-Dioxaspiro[4.4]nonane- 2,7-dione Monomer Polymerization Polymerization (ROP) Monomer->Polymerization Initiator Initiator (e.g., Cationic or Anionic) Initiator->Polymerization Polymer Polyester with Spirocyclic Backbone Polymerization->Polymer Characterization Polymer Characterization (GPC, DSC, NMR) Polymer->Characterization

Caption: General workflow for the ring-opening polymerization of the spirodilactone.

Detailed Experimental Protocol: Cationic ROP

This protocol provides a representative starting point for researchers.

  • Monomer Preparation: Dry the this compound monomer under vacuum at a temperature below its melting point for several hours to remove any residual water.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried monomer in a dry, aprotic solvent (e.g., dichloromethane).

  • Initiation: Cool the solution in an ice bath. Add a cationic initiator (e.g., a solution of trifluoromethanesulfonic acid in dichloromethane) dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 24-48 hours). The progress can be monitored by techniques like ¹H NMR.

  • Termination and Isolation: Quench the polymerization by adding a small amount of a basic solution (e.g., pyridine or triethylamine). Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

  • Purification: Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove unreacted monomer and initiator residues. Dry the final polyester product under vacuum.

Potential in Biomedical and Drug Development

The unique chemistry of this compound opens avenues for its use in the biomedical field.[2] The polyester backbone derived from its polymerization is hydrolytically cleavable, which is a critical feature for creating biodegradable materials.[2]

Potential Applications:

  • Drug Delivery: The biodegradable polyesters can be formulated into nanoparticles, microparticles, or implants for the controlled and sustained release of therapeutic agents.

  • Tissue Engineering: These polymers could be processed into scaffolds that provide mechanical support for cell growth and tissue regeneration, degrading over time as new tissue is formed.

While this specific molecule is an emerging candidate, numerous natural and synthetic products containing spirodilactone moieties have demonstrated significant biological activity, including anti-inflammatory, antitumor, and antiviral effects, highlighting the pharmaceutical potential of this structural scaffold.[9]

Spectroscopic and Analytical Characterization

Characterization of this compound is routinely performed using standard spectroscopic techniques.

Key Spectroscopic Data
TechniqueKey FeaturesSource(s)
Infrared (IR) Spectroscopy Strong C=O stretching vibrations characteristic of a five-membered lactone (γ-lactone) ring, typically observed around 1770-1800 cm⁻¹. C-O stretching bands are also prominent.[6]
Mass Spectrometry (EI) The molecular ion peak (M⁺) is observed at m/z = 156. Characteristic fragmentation patterns arise from the loss of CO and CO₂ from the lactone rings.[3][6]
HPLC Analysis The compound can be analyzed using reverse-phase HPLC with a mobile phase of acetonitrile and water, typically with an acid modifier like phosphoric or formic acid.[10]

Conclusion

This compound stands out as a highly versatile and valuable chemical building block. Its straightforward and sustainable synthesis from succinic acid, combined with its unique spirocyclic structure, makes it a compelling monomer for the creation of advanced polymers with superior thermal and mechanical properties.[1][2] Its reactivity allows for a wide range of chemical transformations, yielding functional molecules for applications from performance materials to potential BPA replacements.[1] Furthermore, the potential for creating biodegradable polyesters positions it as a promising candidate for future innovations in drug delivery and biomedical engineering, warranting continued investigation by researchers in the field.[2]

References

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • BAC Reports. This compound (CAS 3505-67-7) Market Research Report 2025. [Link]

  • National Institute of Standards and Technology (NIST). This compound - NIST Chemistry WebBook. [Link]

  • PubChem, National Center for Biotechnology Information. 1,6-Dioxaspiro(4.4)nonane. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • PubMed, National Library of Medicine. A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. [Link]

  • PubMed, National Library of Medicine. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture. [Link]

  • MDPI. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]

  • ResearchGate. Ir‐catalyzed synthesis of γ‐valerolactone (GVL) from levulinic acid. [Link]

  • National Institute of Standards and Technology (NIST). This compound IR Spectrum. [Link]

  • Google Patents.
  • White Rose Research Online. Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts. [Link]

  • MDPI. The Formation of γ-Valerolactone from Renewable Levulinic Acid over Ni-Cu Fly Ash Zeolite Catalysts. [Link]

  • SIELC Technologies. 1,6-Dioxaspiro(4.4)nonane-2,7-dione HPLC Separation. [Link]

  • PubChem, National Center for Biotechnology Information. 2,7-Dioxaspiro[4.4]nonane-1,6-dione. [Link]

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Sources

An In-Depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Versatile Spirocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a unique spirodilactone. It is intended for researchers, chemists, and material scientists, particularly those engaged in polymer chemistry and drug development. This document delves into the molecule's structure, properties, synthesis, and its expanding applications, offering field-proven insights into its utility as a high-performance chemical intermediate.

Introduction: The Significance of a Symmetrical Spirodilactone

This compound, also known as spirodilactone, is a bicyclic organic compound featuring a central spiro atom that links two five-membered lactone rings.[1] This symmetrical structure is derived from the double internal esterification of 4,4-dihydroxypimelic acid.[2] First synthesized in 1889 by Jacob Volhard from the simple heating of succinic acid, its straightforward and efficient synthesis from a readily available platform chemical makes it a molecule of significant interest.[1][2]

The rigid, constrained architecture of this spirodilactone imparts unique properties to the materials derived from it.[1] Its primary value lies in its function as a monomer for ring-opening polymerization (ROP), producing polyesters with a quaternary carbon in the repeating unit. This structural feature enhances the thermal stability and mechanical strength of the resulting polymers compared to their linear aliphatic counterparts.[1] Furthermore, the polyester backbone is hydrolytically cleavable, opening avenues for its use in biodegradable materials for biomedical applications, such as drug delivery and tissue engineering scaffolds.[1] Beyond polymer science, it serves as a versatile starting material for a range of other molecules, including heterocyclic compounds and functional polymers like polyamides.[2]

Molecular Structure and Spectroscopic Profile

The unique spirocyclic structure of this compound is the foundation of its chemical behavior and physical properties.

Chemical Identity
IdentifierValueSource
IUPAC Name This compound[2]
Synonyms Spirodilactone, 4,4-Dihydroxypimelic acid dilactone[3][4]
CAS Number 3505-67-7[3]
Molecular Formula C₇H₈O₄[3]
Molecular Weight 156.14 g/mol [3]
SMILES C1CC2(CCC(=O)O2)OC1=O[5]
InChIKey VTQYOGUFKHVWOO-UHFFFAOYSA-N[5]
Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The symmetrical structure of the molecule results in a simple proton NMR spectrum. The spectrum would be expected to show two triplets, corresponding to the two sets of equivalent methylene (CH₂) groups in the lactone rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show signals for the carbonyl carbons, the spiro carbon, and the two types of methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching in a five-membered lactone ring (γ-lactone). Additional peaks corresponding to C-O and C-H stretching are also present. The NIST Chemistry WebBook provides reference spectra.[6]

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of CO and other fragments from the lactone rings.[6]

Spectroscopic Data Summary
IR Spectrum Data available in NIST Standard Reference Database 69.[6]
Mass Spectrum (EI) Data available in NIST Standard Reference Database 69.[6]

Physicochemical and Chemical Properties

In its pure form, this compound exists as large, colorless, transparent prismatic crystals.[2]

PropertyValueSource
Physical State Solid[4]
Melting Point 69-71 °C[4]
Solubility Soluble in many organic solvents. Can be recrystallized from 95% ethanol.[2]
Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the two electrophilic lactone rings.

  • Hydrolysis: In aqueous media, the molecule undergoes hydrolysis, opening both lactone rings to form 4-oxoheptanedioic acid. This reaction proceeds via the formation of unstable geminal diols at the central carbon, which then eliminate water to form the ketone.[2]

  • Transesterification: The lactone rings can be opened by alcohols in a transesterification reaction to yield diesters of 4-oxoheptanedioic acid. This reaction is utilized to produce plasticizers and paint strippers.[2]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester functionalities to alcohols, yielding the tetrahydric alcohol 3-hydroxymethyl-1,3,6-hexanetriol in high yield (89%).[2]

  • Aminolysis: Reaction with primary amines leads to the formation of spirodilactams, which are highly rigid and thermally stable molecules used as building blocks for high-performance polymers.[2]

  • Ring-Opening Polymerization (ROP): As a strained bicyclic monomer, it readily undergoes ring-opening polymerization, initiated by either cationic or anionic species, to form high molecular weight polyesters.[1]

Synthesis and Polymerization: Protocols and Mechanistic Rationale

The accessibility of this compound via a straightforward synthesis is a key advantage for its application.

Synthesis from Succinic Anhydride

The most common and efficient synthesis involves the thermal decomposition of succinic acid or its anhydride.[1]

G cluster_start Starting Materials cluster_process Process cluster_purification Purification succinic_anhydride Succinic Anhydride mix Mix Succinic Anhydride and Sand succinic_anhydride->mix sand Sand (Heat Moderator) sand->mix heat Heat Mixture in Distillation Apparatus mix->heat Thermal Decomposition (-CO₂) collect Collect Distillate heat->collect recrystallize Recrystallize from 95% Ethanol collect->recrystallize product Pure this compound recrystallize->product

Caption: Synthesis workflow for this compound.

Detailed Protocol:

  • Preparation: In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand.

    • Causality: The sand acts as a heat moderator, ensuring even heating and preventing localized overheating which can lead to charring and reduced yields.

  • Reaction Setup: Assemble a distillation apparatus with the flask fitted with a condenser and a collection flask.

  • Thermal Decomposition: Heat the mixture using a heating mantle or sand bath. The reaction proceeds with the elimination of carbon dioxide.[1] The product will distill over as it is formed.

  • Purification: The crude product, which solidifies upon cooling, is purified by recrystallization from 95% ethanol to yield colorless prismatic crystals.[2]

Ring-Opening Polymerization (ROP)

This compound is a versatile monomer for producing polyesters with unique properties via ROP.

G cluster_polymerization Polymerization Process monomer 1,6-Dioxaspiro[4.4]nonane- 2,7-dione Monomer initiation Initiation: Ring-Opening of Monomer monomer->initiation initiator Initiator (Cationic or Anionic) initiator->initiation propagation Propagation: Chain Growth initiation->propagation Addition of Monomers polymer Polyester with Spirocyclic Units propagation->polymer

Caption: General workflow for Ring-Opening Polymerization (ROP).

Experimental Considerations:

  • Initiators: The choice of initiator is critical and dictates the polymerization mechanism.

    • Cationic Polymerization: Can be initiated using strong acids or Lewis acids.

    • Anionic Polymerization: Can be initiated using strong bases like alkoxides or organometallic compounds.

  • Reaction Conditions: The polymerization is typically carried out in a dry, inert atmosphere to prevent premature termination by water or other protic species. The choice of solvent and temperature will significantly influence the polymer's molecular weight and polydispersity.[1]

  • Copolymerization: This monomer can be copolymerized with other cyclic esters (e.g., lactide, caprolactone) or epoxides to tailor the properties of the resulting polymer, such as degradation rate, mechanical strength, and hydrophilicity.[4]

Applications in Material Science and Drug Development

The unique structure of this compound and its resulting polymers has led to a broad range of applications.

G cluster_polymers High-Performance Polymers cluster_biomed Biomedical Applications cluster_chem_int Chemical Intermediates center_node 1,6-Dioxaspiro[4.4]nonane- 2,7-dione polyesters Thermally Stable Polyesters center_node->polyesters polyamides Rigid Polyamides (via Spirodilactams) center_node->polyamides drug_delivery Drug Delivery Vehicles center_node->drug_delivery pyrrolizidine Pyrrolizidine Synthesis center_node->pyrrolizidine plasticizers Plasticizers (for PVC) center_node->plasticizers paint_strippers Paint Strippers center_node->paint_strippers bpa_alt Bisphenol A (BPA) Alternative polyamides->bpa_alt tissue_eng Tissue Engineering Scaffolds drug_delivery->tissue_eng

Caption: Application pathways of this compound.

High-Performance and Functional Polymers

The rigidity of the spirocyclic backbone is leveraged to create polymers with superior thermal and mechanical properties.

  • Thermosets and Thermoplastics: The dilactone serves as a dicarboxylic acid equivalent for creating polymers with both thermoset and thermoplastic properties.[2]

  • BPA Alternatives: Spirodilactams, derived from the reaction with primary amines, are used to create high-performance polymers. For instance, reaction with aminophenols yields a spirodilactam-diphenol that has been identified as a potential, more thermally stable substitute for Bisphenol A (BPA) in epoxy resins and other polymers.[2] Polymers made from these diphenol derivatives exhibit glass transition temperatures (Tg) approximately 80°C higher than their BPA-based counterparts.[2]

Biomedical Applications and Drug Delivery

The potential for biodegradability of polyesters derived from this compound makes them attractive for the biomedical field.[1]

  • Drug Delivery Systems: Biodegradable polymers can be formulated as carriers for therapeutic agents.[7] These systems can be designed to release a drug in a controlled manner over time as the polymer matrix degrades, maintaining the drug concentration within a therapeutic window.[7] The polyesters from this spirodilactone are being investigated for such applications.[1]

  • Tissue Engineering: These biodegradable polymers can be fabricated into porous scaffolds that provide temporary mechanical support for cells to grow and form new tissue. As the tissue regenerates, the scaffold degrades and is safely eliminated from the body.[1]

The key advantage of these spiro-based polyesters over conventional biodegradable polymers like polylactic acid (PLA) or polyglycolic acid (PGA) is the potential for enhanced mechanical properties and tunable degradation kinetics imparted by the rigid spiro center.[1]

Chemical Synthesis Intermediate

The molecule is a valuable starting material for various chemical syntheses.

  • Heterocycles: It is used for the industrial-scale synthesis of pyrrolizidine, the parent compound of a class of alkaloids.[2]

  • Plasticizers and Solvents: Through transesterification with alcohols like 2-ethylhexanol, it forms effective plasticizers for polymers such as PVC. Reaction with methyl glycol yields a highly effective water-soluble paint stripper.[2]

Conclusion

This compound is more than a chemical curiosity; it is a highly functional and accessible building block with significant potential. Its straightforward synthesis from succinic acid, combined with the unique structural and thermal properties it imparts to polymers, positions it as a valuable monomer for material science. The ongoing exploration of its biodegradable polymers in the biomedical field, particularly for drug delivery and tissue engineering, highlights its growing importance. For researchers and drug development professionals, this spirodilactone offers a versatile platform for creating novel materials with tailored properties, from high-temperature resistant plastics to advanced, degradable biomaterials.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia, the free encyclopedia. Available from: [Link]

  • BAC Reports. (2025). This compound (CAS 3505-67-7) Market Research Report 2025. BAC Reports. Available from: [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Available from: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. (2018). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. SIELC. Available from: [Link]

  • Ulery, B. D., Nair, L. S., & Laurencin, C. T. (2011). Biomedical Applications of Biodegradable Polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832–864. Available from: [Link]

  • Shah, T. V., & Vasava, D. V. (2019). A glimpse of biodegradable polymers and their biomedical applications. Drug Delivery and Translational Research, 9(5), 1-21. Available from: [Link]

Sources

Spectroscopic data for 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 3505-67-7), a pivotal monomer in the development of advanced functional polymers and a versatile building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer expert interpretation of the spectral data. This guide is structured to serve as a self-validating system for the characterization of this compound, grounded in authoritative references and detailed methodologies.

Introduction: The Significance of a Symmetrical Spirodilactone

This compound, often referred to as spirodilactone, is a unique bicyclic compound featuring a central spiro carbon atom connecting two identical five-membered lactone rings.[1] Its chemical identity is registered under CAS number 3505-67-7.[2] The molecule's high degree of symmetry, coupled with its derivation from the readily available platform chemical succinic acid, makes it a subject of significant interest.[1]

The rigid spirocyclic structure imparts enhanced thermal stability and mechanical strength to polymers derived from it, positioning it as a valuable monomer for high-performance polyethers and polyamides.[1] Furthermore, its role as a precursor in the synthesis of pyrrolizidine alkaloids, plasticizers, and other complex heterocyclic systems underscores its importance in synthetic chemistry and drug discovery.[1] Accurate and thorough spectroscopic characterization is paramount for ensuring purity, verifying structural integrity, and understanding its reactivity in polymerization and other chemical transformations. This guide provides the foundational spectroscopic data and interpretation required for such applications.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its spectroscopic signature. The molecule consists of two fused γ-butyrolactone rings sharing a single quaternary carbon atom.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 3505-67-7 [1][2]
Molecular Formula C₇H₈O₄ [1][2]
Molecular Weight 156.14 g/mol [1][2]
Appearance Colorless, transparent prismatic crystals [1]
Solubility Soluble in many organic solvents (e.g., 95% ethanol, chloroform, acetone). Hydrolyzes in aqueous media. [1][3]

| Melting Point | 69-71 °C |[3] |

Synthesis and Purification Workflow

The compound is notable for its straightforward synthesis via the thermal decomposition of succinic acid or its anhydride, a process first reported by Jacob Volhard in 1889.[1] This method involves heating the precursor, which results in a double internal esterification with the elimination of carbon dioxide.

G cluster_synthesis Synthesis cluster_purification Purification start Succinic Anhydride + Sand (Heat Moderation) reaction Heat in Distillation Apparatus (Thermal Decomposition & CO₂ Elimination) start->reaction crude Collect Crude Distillate reaction->crude dissolve Dissolve Crude Product in Hot 95% Ethanol crude->dissolve Transfer cool Slow Cooling to Induce Crystallization dissolve->cool filter Vacuum Filtration to Collect Crystals cool->filter dry Dry Crystals (Under Vacuum) filter->dry final Pure this compound dry->final

Caption: General workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization

Recrystallization from 95% ethanol is a highly effective method for purifying the crude product.[1]

  • Dissolution: Transfer the crude solid distillate to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to fully dissolve the solid. The use of minimal solvent is critical to ensure a high recovery yield upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Slow cooling is preferred to obtain larger, purer crystals.

  • Isolation: Collect the formed prismatic crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be large, colorless, and transparent.[1]

Comprehensive Spectroscopic Analysis

The symmetrical nature of this compound leads to a relatively simple yet highly characteristic spectroscopic profile.

Infrared (IR) Spectroscopy

Principle & Justification: IR spectroscopy is a cornerstone technique for identifying functional groups. For this molecule, it is exceptionally powerful for confirming the presence of the defining lactone (cyclic ester) moieties and the absence of hydroxyl groups (from starting material or hydrolysis byproducts). The analysis is typically performed on a solid sample using either an Attenuated Total Reflectance (ATR) accessory for rapid analysis or a KBr pellet for a classical transmission spectrum.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the dried, crystalline sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

The IR spectrum is dominated by the vibrational modes of the lactone rings.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment Rationale and Interpretation
~1780 Strong C=O Stretch (Lactone) The carbonyl stretching frequency is significantly higher than that of a typical acyclic ester (~1740 cm⁻¹) due to ring strain in the five-membered lactone ring. This high-frequency absorption is a definitive marker for the γ-lactone structure.[4]
~2900-3000 Medium C-H Stretch (Aliphatic) Corresponds to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the rings.

| ~1180-1250 | Strong | C-O Stretch (Ester) | Represents the asymmetric C-O-C stretching vibration of the ester linkage. Its high intensity is characteristic of esters.[4] |

Data interpreted from the spectrum available at the NIST Chemistry WebBook.[4] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, indicating the successful formation of the dilactone and the absence of the hydrolyzed 4-oxoheptanedioic acid form.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Preface on Data Source: As of the time of this writing, a complete, experimentally verified ¹H and ¹³C NMR dataset is not available in peer-reviewed literature or major public databases. Therefore, the following sections are based on predicted chemical shifts derived from established principles of NMR spectroscopy and analysis of analogous structures. This approach provides a robust framework for what researchers should expect to observe.

Principle & Justification: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's C₂ symmetry, the number of unique signals is simplified, making the spectrum clean and straightforward to interpret. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their chemical nature.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for organic compounds.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the respective frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" to the deuterium signal of the solvent, and the sample is "shimmed" to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

The molecule's symmetry dictates that only two distinct proton environments exist. The four protons on the carbons adjacent to the carbonyl group (α-protons) are equivalent, and the four protons on the carbons beta to the carbonyl (and adjacent to the spiro center) are also equivalent.

Table 3: Predicted ¹H NMR Data

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~2.9 - 3.1 Triplet (t) 4H -CH₂ -C=O These α-protons are deshielded by the electron-withdrawing effect of the adjacent carbonyl group, shifting them downfield. They appear as a triplet due to coupling with the adjacent β-protons.

| ~2.3 - 2.5 | Triplet (t) | 4H | -CH₂ -C(spiro) | These β-protons are in a more shielded environment compared to the α-protons, thus appearing further upfield. They also appear as a triplet due to coupling with the α-protons. |

Symmetry results in only four unique carbon signals: the carbonyl carbon, the spiro carbon, and the two methylene carbons.

Table 4: Predicted ¹³C NMR Data

Predicted Shift (δ, ppm) Assignment Rationale
~175 - 178 C =O The carbonyl carbon of the lactone is highly deshielded and appears in the characteristic region for esters and carboxylic acids.
~85 - 95 C (spiro) The quaternary spiro carbon is bonded to four oxygen atoms (implicitly, as part of two lactone rings, though the direct bonding is to two carbons and two oxygens in the rings), causing a significant downfield shift into the region typical for acetal or ketal carbons.
~35 - 40 -C H₂-C=O The methylene carbon α to the carbonyl group is deshielded relative to a standard alkane carbon.

| ~30 - 35 | -C H₂-C(spiro) | The methylene carbon β to the carbonyl is less deshielded than the α-carbon. |

Mass Spectrometry (MS)

Principle & Justification: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule. The molecule is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The resulting mass-to-charge (m/z) ratio of these ions is plotted against their relative abundance.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam. This energy is standardized to allow for reproducible fragmentation patterns and comparison with library spectra.

  • Acceleration: The positively charged ions formed are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

The mass spectrum provides key structural evidence.

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule's mass. For C₇H₈O₄, the expected m/z is 156. This peak should be observable.[2][4]

  • Fragmentation Pattern: The symmetrical nature of the spirodilactone influences its fragmentation. Common fragmentation pathways for esters include McLafferty rearrangements and cleavage at the bonds alpha to the carbonyl group.

Table 5: Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Structure/Formula Rationale
156 [M]⁺˙ [C₇H₈O₄]⁺˙ Molecular Ion
112 [M - CO₂]⁺˙ [C₆H₈O₂]⁺˙ Loss of a carbon dioxide molecule, a common fragmentation for cyclic esters.
84 [M - CO₂ - CO]⁺˙ or [C₅H₈O]⁺˙ [C₅H₈O]⁺˙ Subsequent loss of carbon monoxide from the [M-CO₂]⁺˙ fragment.
56 [C₄H₈]⁺˙ or [C₃H₄O]⁺˙ [C₃H₄O]⁺˙ Likely corresponds to the butene-lactone radical cation fragment or a related C₃ structure after rearrangement. This is a very common and stable fragment.[2]

| 28 | [CO]⁺˙ or [C₂H₄]⁺˙ | [C₂H₄]⁺˙ | Represents ethylene, likely formed from the breakdown of the five-membered rings.[2] |

Data interpreted from NIST and PubChem mass spectral data.[2][4]

Summary and Applications in Quality Control

This guide has detailed the primary spectroscopic methods for the characterization of this compound. The combination of IR, NMR, and MS provides a complete and unambiguous confirmation of the molecule's structure and purity.

  • IR spectroscopy rapidly confirms the presence of the strained γ-lactone carbonyl (~1780 cm⁻¹) and the absence of hydroxyl impurities.

  • NMR spectroscopy verifies the molecule's C₂ symmetry through the presence of only two ¹H and four ¹³C signals, with chemical shifts characteristic of the specific electronic environments.

  • Mass spectrometry confirms the molecular weight (m/z 156) and provides a reproducible fragmentation fingerprint for identity confirmation.

For researchers in polymer science and drug development, applying these techniques is a critical quality control step. It ensures that the monomer is pure and structurally correct before its use in polymerization reactions, where impurities can terminate chain growth or alter the final polymer's properties. In drug synthesis, these methods are essential for verifying the structure of intermediates and final products, as required by regulatory standards.

References

  • Wikipedia contributors. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In: Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,6-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Redalyc. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. Redalyc.org. [Link]

  • MDPI. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI.com. [Link]

  • NIST. This compound. In: NIST Chemistry WebBook. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.com. [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ijost.itb.ac.id. [Link]

  • BAC Reports. This compound (CAS 3505-67-7) Market Research Report 2025. bacreports.com. [Link]

  • Wikipedia contributors. 1,6-Dioxaspiro(4.4)nonan-2,7-dion. In: Wikipedia, Die freie Enzyklopädie. [Link]

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An In-Depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a versatile bicyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, chemical behavior, and diverse applications of this unique spirodilactone, grounding all claims in authoritative sources and field-proven insights.

Compound Identification and Nomenclature

This compound is a spiro compound formed through the double internal esterification of 4,4-dihydroxypimelic acid, resulting in a symmetrical dilactone structure.[1] Its unique architecture, featuring a central spiro atom connecting two five-membered lactone rings, is a key determinant of its chemical properties and applications.[2]

The standard nomenclature and identification parameters for this compound are summarized below for clarity and facile cross-referencing in research and regulatory documentation.

IdentifierValue
Preferred IUPAC Name This compound[3]
CAS Number 3505-67-7[3]
Molecular Formula C₇H₈O₄[3]
Molecular Weight 156.14 g/mol [3]
InChI Key VTQYOGUFKHVWOO-UHFFFAOYSA-N[3]
Canonical SMILES C1CC2(CCC(=O)O2)OC1=O[3]

Table 1: Core Identifiers for this compound.

The compound is also known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Synonym
Spirodilactone[1]
4,4-Dihydroxypimelic acid dilactone[3]
γ-Ketopimelic acid dilactone
4-Oxoheptanedioic acid dilactone
NSC 10430[3]
NSC 66526[3]
NSC 124079[3]

Table 2: Common Synonyms.

Physicochemical and Spectroscopic Properties

In its purified form, this compound presents as large, colorless, and transparent prismatic crystals.[1] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in many organic solvents while being practically insoluble in cold water.[1]

PropertyValueReference
Physical State Solid, crystalline[1]
Melting Point 69-71 °C (lit.)
Solubility Soluble in ethanol, chloroform, acetone, diethyl ether, benzene, ethyl acetate.[1]

Table 3: Key Physicochemical Properties.

Synthesis and Purification

The synthesis of this compound is noted for its exceptional simplicity, often leveraging the readily available platform chemical, succinic acid, or its anhydride.[1][2] The first documented synthesis was by Jacob Volhard in 1889, who produced the compound by heating succinic acid or succinic anhydride, which resulted in the elimination of carbon dioxide.[1]

Plausible Reaction Mechanism

The thermal conversion of succinic anhydride into the spirodilactone is a complex process. A plausible mechanistic pathway involves an initial decarboxylation to form a ketene intermediate, followed by dimerization and subsequent intramolecular rearrangement. This self-condensation pathway highlights the propensity of succinic acid derivatives to undergo cyclization reactions under thermal stress, a critical consideration for controlling reaction outcomes and minimizing byproduct formation.

G cluster_rearrange Step 3: Rearrangement & Decarboxylation SA Succinic Anhydride (2 molecules) TS1 Heat (Δ) - CO₂ SA->TS1 Keten Acylketene Intermediate Keten2 Acylketene Intermediate (x2) Dimer Diketene-lactone Intermediate Keten2->Dimer Dimer2 Diketene-lactone Intermediate TS2 Rearrangement - CO₂ Final This compound

Figure 1: Plausible mechanism for spirodilactone synthesis.

Experimental Protocol: Synthesis from Succinic Anhydride

This protocol is based on the thermal decomposition method, which is both straightforward and effective.[2] The use of sand in the reaction mixture is a critical, field-proven technique to ensure even heat distribution and prevent localized overheating, which could lead to charring and reduced yields. This method constitutes a self-validating system as the successful formation of the crystalline product, separable from the sand, confirms the efficacy of the thermal control.

Materials:

  • Succinic anhydride

  • Sand (equal volume to succinic anhydride)

  • Ethanol (95%) for recrystallization

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with sand bath

  • Crystallizing dish

Procedure:

  • Preparation: In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand.[2]

  • Assembly: Assemble a distillation apparatus with the prepared flask.

  • Reaction: Heat the flask in a sand bath using a heating mantle. The reaction proceeds with the elimination of carbon dioxide.[2]

  • Isolation: Collect the distilled product. The crude product will solidify upon cooling.

  • Purification: Purify the crude solid by recrystallization from 95% ethanol to obtain large, colorless crystals.[1]

G start Mix Succinic Anhydride + Sand in Flask setup Assemble Distillation Apparatus start->setup heat Heat Mixture in Sand Bath setup->heat Thermal Decomposition (-CO₂) distill Collect Distillate heat->distill cool Cool to Solidify Crude Product distill->cool recrystallize Recrystallize from 95% Ethanol cool->recrystallize end Pure Crystalline Product recrystallize->end

Figure 2: Workflow for synthesis and purification.

Chemical Reactivity and Key Transformations

The two lactone rings in this compound are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation for its use as a monomer and a versatile chemical intermediate.

Hydrolysis

In aqueous media, the spirodilactone undergoes hydrolysis to form 4-oxoheptanedioic acid.[1] The mechanism involves the nucleophilic attack of water on the carbonyl carbons of the lactone rings. The ring opening initially produces geminal diols at the spiro carbon, which, consistent with the Erlenmeyer rule, are unstable and eliminate water to form the ketone.[1]

Transesterification

With alcohols, this compound undergoes a ring-opening transesterification to yield diesters of 4-oxoheptanedioic acid.[1] This reaction is pivotal for producing functional molecules like plasticizers (from reaction with 2-ethylhexanol) and paint strippers (from reaction with methyl glycol).[1]

Polymerization and Applications in Materials Science

The strained five-membered lactone rings make this compound an excellent monomer for ring-opening polymerization (ROP), producing polyesters with a unique quaternary carbon in each repeating unit.[2] This spiro center imparts enhanced thermal stability and mechanical strength compared to analogous linear polyesters.[2] Both cationic and anionic polymerization methods are viable.[2]

Cationic Copolymerization

The compound can be used to cure epoxy resins. For instance, it undergoes cationic copolymerization with diglycidylether of bisphenol A (DGEBA) using ytterbium triflate (Yb(OTf)₃) as an initiator. This application is significant in the development of novel degradable thermosets.

Experimental Protocol: Cationic Copolymerization with DGEBA

This protocol requires an inert atmosphere to prevent premature quenching of the cationic propagating species by atmospheric moisture. The choice of a Lewis acid like Ytterbium triflate is deliberate; it is an efficient initiator for both the epoxy and lactone ring-opening, ensuring a homogeneous copolymerization.

Materials:

  • This compound

  • Diglycidylether of bisphenol A (DGEBA)

  • Ytterbium triflate (Yb(OTf)₃)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Equipment:

  • Schlenk flask or similar vessel for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for reagent transfer

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

  • Charging the Reactor: In the Schlenk flask, dissolve the desired amounts of this compound and DGEBA in the anhydrous solvent under an inert gas flow.

  • Initiation: Prepare a solution of the Yb(OTf)₃ initiator in the anhydrous solvent. Using a syringe, add the initiator solution to the monomer mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature and stir. Monitor the polymerization progress by techniques such as FTIR or NMR spectroscopy.

  • Termination and Isolation: Once the desired conversion is reached, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification: Filter and dry the resulting polymer under vacuum.

G start Dry Glassware (Inert Atmosphere) dissolve Dissolve Monomers (Spirodilactone + DGEBA) in Anhydrous Solvent start->dissolve initiate Add Initiator (Yb(OTf)₃ solution) dissolve->initiate polymerize Heat and Stir (Monitor Progress) initiate->polymerize precipitate Precipitate Polymer in Non-Solvent polymerize->precipitate end Filter and Dry Final Polymer precipitate->end

Figure 3: Workflow for cationic copolymerization.

Applications in Drug Development and Organic Synthesis

The polyester backbone derived from the polymerization of this compound is hydrolytically cleavable, suggesting significant potential for creating biodegradable polymers for biomedical applications, such as controlled drug delivery systems and tissue engineering scaffolds.[2]

Beyond polymer science, the spirodilactone serves as a valuable starting material for a range of complex molecules.[1]

  • Heterocycles: It is a key precursor for the industrial-scale synthesis of pyrrolizidine, the parent compound of the hepatotoxic pyrrolizidine alkaloids.[1]

  • Polyols: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields 3-hydroxymethyl-1,3,6-hexanetriol.[1]

  • High-Performance Polymers: Reaction with primary amines produces spirodilactams, which are exceptionally rigid and temperature-resistant building blocks for advanced polymers, with some derivatives identified as potential substitutes for bisphenol A (BPA).[1]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its straightforward synthesis from a renewable platform chemical, coupled with its versatile reactivity, makes it a valuable building block for a new generation of functional materials and complex organic molecules. Its role in producing high-performance, potentially biodegradable polymers positions it as a key player in the development of sustainable chemical technologies. Further research into its homopolymerization and the biological properties of its derivatives is warranted to fully exploit the potential of this intriguing spirodilactone.

References

  • This compound - Wikipedia.

  • Application Notes and Protocols for this compound as a Monomer - Benchchem.

  • This compound - PubChem.

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An In-depth Technical Guide to the Hydrolysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione to 4-oxoheptanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the hydrolysis of 1,6-dioxaspiro[4.4]nonane-2,7-dione, a key transformation yielding the versatile keto-dicarboxylic acid, 4-oxoheptanedioic acid. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this chemical process, from its mechanistic underpinnings to detailed experimental protocols and product characterization.

Introduction: The Strategic Importance of Spirodilactone Hydrolysis

This compound, a spirodilactone, is a structurally unique and reactive molecule.[1] Its hydrolysis represents a critical step in accessing 4-oxoheptanedioic acid, a valuable building block in the synthesis of various organic molecules, including heterocyclic compounds and specialty polymers. The presence of both a ketone and two carboxylic acid functionalities makes 4-oxoheptanedioic acid a highly versatile precursor for further chemical modifications. Understanding the nuances of the hydrolysis of its spirodilactone precursor is therefore of significant interest to the scientific community.

This guide will elucidate the chemical principles governing this transformation, provide detailed, field-tested protocols for both acid and base-catalyzed hydrolysis, and discuss the analytical techniques essential for verifying the successful synthesis and purity of the final product.

Mechanistic Insights into the Hydrolysis Reaction

The hydrolysis of this compound involves the cleavage of its two lactone (cyclic ester) rings. This process can be effectively catalyzed by either an acid or a base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the lactone. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of one of the ring oxygen atoms, leading to the opening of the first lactone ring. This process is then repeated for the second lactone ring, ultimately yielding 4-oxoheptanedioic acid. The acid catalyst is regenerated in the final step, allowing it to participate in subsequent catalytic cycles.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate. The ring is then opened by the elimination of the alkoxide, which is subsequently protonated by water to yield a hydroxyl group and regenerate the hydroxide ion. This process occurs for both lactone rings. A key feature of the base-catalyzed hydrolysis is the deprotonation of the newly formed carboxylic acid groups by the base, which drives the reaction to completion. An acidic workup is then required to protonate the carboxylate ions and isolate the final dicarboxylic acid product.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the hydrolysis of this compound under both acidic and basic conditions. The choice between the two methods will depend on the desired reaction kinetics, compatibility with other functional groups in a more complex substrate, and the desired workup procedure.

Acid-Catalyzed Hydrolysis Protocol

This protocol utilizes a dilute solution of a strong acid to catalyze the hydrolysis.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 2 M HCl) or Sulfuric Acid

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of dilute hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-oxoheptanedioic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

Diagram: Acid-Catalyzed Hydrolysis Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Spirodilactone in dilute HCl B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry Organic Layer E->F G 7. Concentrate F->G H 8. Recrystallize G->H I Pure 4-oxoheptanedioic acid H->I

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis Protocol

This protocol employs a strong base to effect the hydrolysis, followed by an acidic workup.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction: In a round-bottom flask with a magnetic stir bar, dissolve this compound in the sodium hydroxide solution. Stir the mixture at room temperature. The reaction is typically faster than the acid-catalyzed version and can be monitored by TLC.

  • Acidification: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 4-oxoheptanedioic acid by recrystallization.

Diagram: Base-Catalyzed Hydrolysis Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Spirodilactone in NaOH solution B 2. Stir at RT A->B C 3. Monitor by TLC B->C D 4. Cool and Acidify with HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry Organic Layer E->F G 7. Concentrate F->G H 8. Recrystallize G->H I Pure 4-oxoheptanedioic acid H->I

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Characterization of Starting Material and Product

Thorough characterization of both the starting material and the final product is essential to confirm the success of the hydrolysis reaction and the purity of the isolated compound.

This compound
PropertyValueSource
Molecular Formula C₇H₈O₄[2]
Molecular Weight 156.14 g/mol [2]
Appearance White solid[3]
Melting Point 69-71 °C[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two triplets are anticipated, corresponding to the two sets of equivalent methylene protons in the five-membered rings.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons, the spiro carbon, and the methylene carbons.

  • FTIR (cm⁻¹): A strong absorption band characteristic of the C=O stretch in a five-membered lactone is expected around 1770 cm⁻¹.[4]

4-oxoheptanedioic acid
PropertyValueSource
Molecular Formula C₇H₁₀O₅
Molecular Weight 174.15 g/mol
Appearance White powder
Melting Point 142-144 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will be more complex than that of the starting material. It is expected to show signals for the methylene protons adjacent to the carbonyl group and those adjacent to the carboxylic acid groups. A broad singlet corresponding to the two carboxylic acid protons will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ketone, the two equivalent carboxylic acid carbons, and the different methylene carbons in the chain.

  • FTIR (cm⁻¹): The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acids (typically 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the ketone (around 1715 cm⁻¹), and another strong absorption for the C=O stretch of the carboxylic acids (around 1700 cm⁻¹).

Diagram: Chemical Transformation

G cluster_0 This compound cluster_1 4-oxoheptanedioic acid start start end end start->end H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound to 4-oxoheptanedioic acid.

Conclusion

The hydrolysis of this compound is a fundamental and efficient method for the synthesis of 4-oxoheptanedioic acid. This guide has provided a detailed examination of the underlying reaction mechanisms for both acid and base catalysis, along with practical, step-by-step experimental protocols. The successful execution of these procedures, coupled with the rigorous analytical characterization outlined, will enable researchers to confidently synthesize and verify this valuable keto-dicarboxylic acid for its various applications in organic synthesis and materials science. The choice between the acid- and base-catalyzed methods will ultimately be dictated by the specific requirements of the research, including desired reaction times and compatibility with other functionalities.

References

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

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The Solubility Profile of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a versatile spirodilactone with significant potential in polymer chemistry and drug development. Addressed to researchers, scientists, and formulation experts, this document elucidates the theoretical principles governing its solubility, presents a qualitative solubility profile in common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its solubility. By integrating physicochemical principles with practical methodologies, this guide serves as a comprehensive resource for the effective utilization of this compound in various research and development applications.

Introduction to this compound

This compound, also known as spirodilactone, is a bicyclic organic compound with the chemical formula C₇H₈O₄ and a molar mass of 156.14 g/mol .[1][2] Structurally, it features a central spiro carbon atom connecting two five-membered lactone rings. This rigid and symmetrical structure is derived from the double internal esterification of 4,4-dihydroxypimelic acid.[1] The compound typically appears as large, colorless, transparent prismatic crystals with a melting point in the range of 69-71 °C.[1][3]

The unique architecture of this compound makes it a valuable monomer for the synthesis of polyesters and polyamides, imparting enhanced thermal and mechanical properties to the resulting polymers. Its straightforward synthesis from the platform chemical succinic acid further enhances its appeal for various applications.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective handling, purification, and utilization in polymerization reactions and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Molecular Characteristics Influencing Solubility:

  • Polarity: The presence of two ester (lactone) functional groups in this compound introduces significant polarity to the molecule. The carbonyl groups (C=O) and ether linkages (C-O-C) create dipole moments, making the molecule capable of dipole-dipole interactions.

  • Hydrogen Bonding: While the molecule itself does not possess hydrogen bond donors (like -OH or -NH groups), the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors.[4][5] This allows for hydrogen bonding with protic solvents (e.g., alcohols).

  • Molecular Structure: The compact and rigid spirocyclic structure can influence how efficiently solvent molecules pack around the solute, which can affect the overall solubility.

Based on these characteristics, this compound is expected to exhibit good solubility in polar organic solvents, particularly those that can engage in dipole-dipole interactions and/or act as hydrogen bond donors.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on its known properties and general chemical principles. The compound is generally described as being soluble in many organic solvents.[1]

A common method for its purification is recrystallization from 95% ethanol, which indicates good solubility in ethanol at elevated temperatures and lower solubility at reduced temperatures.[1]

The expected solubility in various classes of organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHighCapable of hydrogen bonding with the ester oxygens and strong dipole-dipole interactions.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighStrong dipole-dipole interactions with the polar lactone groups.
Chlorinated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions, though less polar than the aprotic solvents above.
Aromatic Toluene, BenzeneLow to ModeratePrimarily dispersion forces; some induced dipole interactions may occur.
Nonpolar Hexane, CyclohexaneLow to InsolubleIntermolecular forces are predominantly weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar crystalline solid.

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental procedure is essential. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound: Impurities can alter the measured solubility. It is essential to use a highly purified form of this compound.

  • Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the experiment is critical.

  • Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

  • pH of the Medium: While not relevant for aprotic organic solvents, the pH can significantly impact the solubility of compounds with ionizable groups in aqueous or protic media. This compound can undergo hydrolysis in aqueous media, a factor to consider in mixed solvent systems.[1]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

This compound is a polar molecule with good solubility in a range of polar organic solvents, particularly those capable of acting as hydrogen bond donors. While quantitative data is sparse, a strong theoretical basis allows for a reliable qualitative prediction of its solubility behavior. For precise formulation and process development, the experimental determination of solubility using a standardized method like the shake-flask protocol outlined in this guide is highly recommended. A thorough understanding and accurate measurement of the solubility of this versatile spirodilactone are crucial for unlocking its full potential in advanced material and pharmaceutical applications.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77041, this compound. Retrieved from [Link].

  • Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Martinez, F., & Gomez, A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6257. Available at: [Link]

  • ResearchGate. (2025). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Available at: [Link]

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The Spirodilactone Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirodilactone motif, a fascinating three-dimensional scaffold, has captivated chemists for decades. Its presence in a range of biologically active natural products and its incorporation into blockbuster pharmaceuticals underscore its significance in medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and historical evolution of spirodilactone synthesis. We will delve into the pioneering early syntheses, the development of more sophisticated and stereoselective methodologies, and the modern strategies that continue to shape the field. This guide is designed to be a valuable resource for researchers, offering not only a historical perspective but also practical insights into the synthesis of this important structural class.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocycles, characterized by two rings sharing a single atom, have gained increasing prominence in drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, leading to improved binding affinity and selectivity for biological targets. Among the various spirocyclic systems, the spirodilactone core, featuring a spiro-fused lactone ring, has proven to be a particularly privileged scaffold in both nature and medicine.

This guide will navigate the journey of spirodilactone synthesis, from its early beginnings to the state-of-the-art methodologies employed today. We will examine the key strategic considerations, the mechanistic underpinnings of pivotal reactions, and provide detailed protocols for the synthesis of representative spirodilactone-containing molecules.

Early Encounters: Discovery in Natural Products and the Dawn of Synthetic Efforts

The story of spirodilactones is intrinsically linked to the exploration of natural products. One of the earliest encounters with this structural motif was through the isolation and structural elucidation of complex natural products.

A notable example is picrotoxinin , the active component of picrotoxin, which was isolated from the berries of Anamirta cocculus as early as 1811. Its complex, highly oxygenated, and stereochemically dense structure, featuring a spiro-fused γ-lactone, presented a formidable synthetic challenge that spurred the development of new synthetic methods for decades.

The advent of steroidal chemistry also played a pivotal role in the history of spirodilactone synthesis. The quest for new hormonal therapies and diuretics led to the exploration of modifications to the steroid nucleus. This research culminated in the landmark discovery and synthesis of spironolactone , a potent aldosterone antagonist that would become a widely used pharmaceutical.

The Landmark Synthesis of Spironolactone: A Paradigm Shift

The first industrial synthesis of spironolactone, reported between 1957 and 1959 by Cella and his colleagues at G. D. Searle & Co., stands as a monumental achievement in medicinal and process chemistry. This multi-step synthesis laid the groundwork for the large-scale production of this life-saving drug.

The Searle synthesis commenced with the ethynylation of a steroid building block, followed by carboxylation and hydrogenation to construct the propionic acid side chain necessary for the formation of the spirocyclic lactone. Subsequent cyclization, oxidation, and the crucial conjugate addition of thioacetic acid furnished spironolactone.

Searle_Spironolactone_Synthesis start Ethynyl Steroid Building Block step1 Carbonylation (MeMgBr, CO2) start->step1 intermediate1 Alkyne Carboxylic Acid step1->intermediate1 step2 Hydrogenation (Lindlar Catalyst) intermediate1->step2 intermediate2 Propionic Acid Side Chain Steroid step2->intermediate2 step3 Cyclization (p-TsOH) intermediate2->step3 intermediate3 Unsaturated Spiro-Lactone step3->intermediate3 step4 Hydrogenation (Pd/C) intermediate3->step4 intermediate4 Saturated Spiro-Lactone step4->intermediate4 step5 Oppenauer Oxidation intermediate4->step5 intermediate5 α,β-Unsaturated Ketone step5->intermediate5 step6 γ,δ-Oxidation (Chloranil) intermediate5->step6 intermediate6 Polyunsaturated Ketone step6->intermediate6 step7 Conjugate Addition (Thioacetic Acid) intermediate6->step7 end Spironolactone step7->end

Figure 1. The pioneering industrial synthesis of spironolactone by G. D. Searle & Co.

In the late 1980s, scientists at The Upjohn Co. developed a fundamentally different and more convergent approach. Their strategy relied on a rhodium-catalyzed hydroformylation of an ethynyl steroid to form a spirocyclic lactol intermediate, which was then oxidized to the desired lactone. This innovative use of transition metal catalysis represented a significant advancement in the field.

Upjohn_Spironolactone_Synthesis start Ethynyl Steroid (Ketal Protected) step1 Rhodium-Catalyzed Hydroformylation start->step1 intermediate1 Spirocyclic Lactol step1->intermediate1 step2 Oxidation (PDC) intermediate1->step2 intermediate2 Spiro-Lactone (Ketal Protected) step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 γ,δ-Unsaturated Ketone step3->intermediate3 step4 Oxidation (Chloranil) intermediate3->step4 intermediate4 Polyunsaturated Ketone step4->intermediate4 step5 Conjugate Addition (Thioacetic Acid, TMSOTf) intermediate4->step5 end Spironolactone step5->end

Figure 2. The Upjohn Co.'s innovative synthesis of spironolactone featuring a key rhodium-catalyzed hydroformylation.

These early syntheses of spironolactone not only provided a crucial therapeutic agent but also served as a training ground for the development of new synthetic strategies for constructing the spirodilactone core. They highlighted the importance of controlling stereochemistry and the power of both classical and transition-metal-catalyzed reactions in achieving these complex molecular architectures.

Key Synthetic Strategies for Spirodilactone Construction

The synthesis of the spirodilactone core hinges on the formation of the spirocyclic junction and the lactone ring. Over the years, a diverse array of synthetic strategies has been developed to achieve this, ranging from classical cyclization reactions to modern catalytic asymmetric methods.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of spirodilactone synthesis. This strategy involves the formation of the lactone ring by the reaction of a suitably positioned carboxylic acid or its derivative with a nucleophilic hydroxyl group, both attached to a common cyclic precursor.

  • Acid-Catalyzed Lactonization: The direct acid-catalyzed cyclization of a γ- or δ-hydroxy acid is a fundamental method for lactone formation. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by intramolecular nucleophilic attack by the hydroxyl group.

Acid_Catalyzed_Lactonization cluster_mechanism Mechanism of Acid-Catalyzed Lactonization A Hydroxy Acid B Protonated Carbonyl A->B H+ C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Lactone C->D -H2O, -H+

Figure 3. Generalized mechanism of acid-catalyzed intramolecular lactonization.

  • Reformatsky Reaction: The Reformatsky reaction provides a powerful method for the synthesis of β-hydroxy esters, which can be precursors to γ-lactones. The reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then adds to a ketone or aldehyde. In the context of spirodilactone synthesis, an intramolecular variant can be employed, or the resulting β-hydroxy ester can be cyclized in a subsequent step.

Pericyclic Reactions

Pericyclic reactions, such as the Diels-Alder reaction, offer an elegant and highly stereocontrolled approach to the construction of the carbocyclic ring of the spirodilactone.

  • Diels-Alder Reaction: A suitably substituted diene and dienophile can undergo a [4+2] cycloaddition to form a cyclohexene ring with precise control over the relative stereochemistry of the newly formed stereocenters. Subsequent functional group manipulations can then be used to elaborate the lactone ring.

Modern Catalytic Methods

The advent of modern catalytic methods has revolutionized spirodilactone synthesis, enabling the construction of these complex molecules with high levels of efficiency and stereoselectivity.

  • Rhodium-Catalyzed Hydroformylation: As exemplified in the Upjohn synthesis of spironolactone, rhodium-catalyzed hydroformylation of an alkene with syngas (a mixture of carbon monoxide and hydrogen) can be a key step in constructing the lactone precursor.

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts has made it possible to synthesize enantiomerically enriched spirodilactones. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. Strategies employing chiral catalysts for bromolactonization and other cyclization reactions have been successfully developed.

Experimental Protocols: A Practical Guide

This section provides representative experimental protocols for key transformations in spirodilactone synthesis. These protocols are intended to serve as a practical guide for researchers in the laboratory.

Protocol: Synthesis of Spironolactone from Canrenone

This protocol is adapted from a patented procedure and demonstrates the final step in many spironolactone syntheses: the conjugate addition of a thioacetyl group to canrenone.

Materials:

  • Canrenone

  • Potassium thioacetate

  • Ethanol

  • Acetic acid

Procedure:

  • To a reaction vessel, add canrenone (12.25 g), potassium thioacetate (8.6 g), and ethanol (100 mL).

  • Heat the mixture to reflux.

  • Slowly add acetic acid (4.6 g) over approximately 1 hour.

  • Continue refluxing for an additional 3 hours.

  • After the reaction is complete, cool the mixture to -10 °C and maintain this temperature for 2 hours.

  • Filter the resulting solid and wash the filter cake with water (10 mL) and then ethanol (10 mL).

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure spironolactone.

Expected Yield: Approximately 77.2% Purity (by HPLC): >99%

Protocol: Rhodium-Catalyzed Hydroformylation for Spiro-Lactol Formation

This generalized protocol is based on the principles of the Upjohn synthesis of spironolactone and illustrates the key hydroformylation step.

Materials:

  • Ketal-protected ethynyl steroid

  • Rhodium catalyst (e.g., [Rh(CO)2Cl]2)

  • Syngas (CO/H2)

  • Toluene (or other suitable high-boiling solvent)

Procedure:

  • In a high-pressure reactor, dissolve the ketal-protected ethynyl steroid in toluene.

  • Add the rhodium catalyst.

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction progress by analyzing aliquots (e.g., by TLC or GC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting solution containing the spirocyclic lactol can be used directly in the next step (oxidation) after appropriate workup.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes key quantitative data for different synthetic approaches to spironolactone, providing a comparative overview of their efficiencies.

Synthetic RouteKey TransformationStarting MaterialOverall YieldKey Advantages
Searle (1957-1959) Multi-step classical synthesisEthynyl steroidNot explicitly stated in all sources, but individual step yields are reported.First industrial synthesis, established a viable route for large-scale production.
Upjohn (late 1980s) Rhodium-catalyzed hydroformylationEthynyl steroidNot explicitly stated, but described as a multigram scale synthesis.More convergent, innovative use of transition metal catalysis.
Ciba Geigy (1980) Conjugate addition followed by lactonizationDehydroepiandrosterone~51% from an advanced intermediateAlternative and efficient route.

Conclusion: An Ever-Evolving Field

The journey of spirodilactone synthesis, from its roots in natural product chemistry to the sophisticated catalytic methods of today, is a testament to the ingenuity and perseverance of synthetic chemists. The development of new synthetic strategies has not only enabled the production of important medicines like spironolactone but has also expanded our fundamental understanding of chemical reactivity and stereocontrol.

As the demand for structurally complex and three-dimensional drug candidates continues to grow, the spirodilactone motif is poised to play an even more significant role in the future of medicinal chemistry. The ongoing development of novel, efficient, and stereoselective synthetic methods will be crucial in unlocking the full potential of this remarkable scaffold. This guide has aimed to provide a solid foundation for researchers in this exciting and ever-evolving field.

References

  • D. L. Hughes, "Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide," Organic Process Research & Development, vol. 24, no. 3, pp. 347-362, 2020.

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  • "Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses," EP1503977B1, Google Patents.

  • S. Park, et al., "P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions," Molecules, vol. 27, no. 19, p. 6529, 2022.

  • J. G. de Vries, "“On-water” rhodium-catalysed hydroformylation for the production of linear alcohols," Catalysis Science & Technology, vol. 2, no. 4, pp. 773-777, 2012.

  • A. M. Trzeciak, "Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory," Inorganica Chimica Acta, vol. 357, no. 10, pp. 2971-2978, 2004.

An In-depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS: 3505-67-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS: 3505-67-7), a versatile spirodilactone with significant potential in polymer chemistry and as a synthetic building block for biologically active molecules. This document details its synthesis, physicochemical properties, spectroscopic signature, and key chemical transformations, with a focus on its application in ring-opening polymerization and as a precursor to heterocyclic scaffolds. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound, also known as spirodilactone, is a bicyclic organic compound featuring a central spiro carbon atom connecting two five-membered lactone rings.[1] This unique, rigid, and symmetrical structure, derived from 4,4-dihydroxypimelic acid, offers a compelling platform for the development of novel materials and complex molecular architectures.[1] Its straightforward synthesis from the readily available platform chemical, succinic acid, further enhances its appeal for a variety of applications.[1]

The inherent ring strain of the lactone moieties makes this compound an excellent monomer for ring-opening polymerization (ROP), leading to the formation of polyesters with unique thermal and mechanical properties.[2] Furthermore, its chemical reactivity allows for its use as a versatile precursor in the synthesis of various organic compounds, including heterocyclic systems of pharmaceutical interest.[1]

This guide will provide an in-depth exploration of the chemistry of this compound, offering practical insights and detailed protocols for its synthesis, characterization, and utilization.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[2] It is soluble in many common organic solvents but sparingly soluble in water, in which it undergoes hydrolysis to 4-oxoheptanedioic acid.[2]

PropertyValueReference(s)
CAS Number 3505-67-7[3]
Molecular Formula C₇H₈O₄[3]
Molecular Weight 156.14 g/mol [3]
Melting Point 69-71 °C[4]
Appearance White crystalline solid[2]
Solubility Soluble in many organic solvents, sparingly soluble in water[2]

Synthesis

The most common and straightforward synthesis of this compound involves the thermal decomposition of succinic acid or its anhydride.[1][2] This reaction proceeds with the elimination of carbon dioxide and water. The addition of a catalytic amount of potassium hydroxide has been shown to improve yields and reduce reaction times.[2]

Laboratory-Scale Synthesis Protocol

Safety Precaution: This reaction can be exothermic and has the potential for explosive decomposition if not carefully controlled. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

  • Succinic anhydride

  • Sand

  • Potassium hydroxide (catalytic amount, optional)

  • Ethanol (95%) for recrystallization

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with a sand bath

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand. The sand helps to ensure even heat distribution and moderate the reaction.[1]

  • (Optional) Add a catalytic amount of solid potassium hydroxide to the mixture.[2]

  • Assemble a distillation apparatus with the flask.

  • Heat the mixture gently in a sand bath using a heating mantle.

  • The reaction will proceed with the evolution of carbon dioxide.[1]

  • The crude product will distill over and can be collected.

  • Purify the crude product by recrystallization from 95% ethanol to obtain colorless, transparent prismatic crystals.[2]

G succinic_anhydride Succinic Anhydride heat_catalyst Heat (≥185°C) (Optional: cat. KOH) succinic_anhydride->heat_catalyst Thermal Decomposition spirodilactone This compound heat_catalyst->spirodilactone Crude Product purification Purification (Recrystallization from Ethanol) spirodilactone->purification final_product Pure Product purification->final_product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections detail its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR ¹³C NMR
The proton NMR spectrum is expected to show two triplets, corresponding to the two sets of equivalent methylene protons in the lactone rings.The carbon NMR spectrum will exhibit signals for the carbonyl carbons, the spiro carbon, and the methylene carbons.

Note: Specific chemical shift values and coupling constants should be determined empirically and compared with literature data or spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl stretching of the lactone rings.

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongC=O stretch (lactone)
~1180StrongC-O stretch (ester)

Data obtained from the NIST Chemistry WebBook.[5][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) at m/z 156. The fragmentation pattern can provide further structural confirmation.

The mass spectrum can be accessed through the NIST Chemistry WebBook.[5]

Reactivity and Applications

Ring-Opening Polymerization (ROP)

This compound is a valuable monomer for ring-opening polymerization, which can be initiated by both cationic and anionic species.[1] The resulting polyesters possess a unique structure with a quaternary carbon in the backbone, which can impart enhanced thermal stability and mechanical strength compared to linear aliphatic polyesters.[2]

G cluster_monomer Monomer cluster_polymerization Ring-Opening Polymerization cluster_polymer Polymer monomer This compound rop Cationic or Anionic Initiator monomer->rop polymer Polyester with Spiro Linkage rop->polymer

Caption: General scheme of ring-opening polymerization of this compound.

5.1.1. Cationic Ring-Opening Polymerization

Cationic ROP can be initiated by Lewis acids or other cationic initiators. This method allows for the synthesis of polyesters with controlled molecular weights and architectures.

5.1.2. Anionic Ring-Opening Polymerization

Anionic ROP, often initiated by strong bases such as alkoxides or organometallic reagents, provides another route to polyesters derived from this spirodilactone.

The biodegradability of the resulting polyesters makes them attractive candidates for biomedical applications, such as in drug delivery systems and tissue engineering scaffolds.[1]

Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis.

5.2.1. Synthesis of Pyrrolizidine Alkaloids

A significant application of this spirodilactone is in the synthesis of the pyrrolizidine core, which is the parent structure of a large family of biologically active alkaloids.[2] Many pyrrolizidine alkaloids exhibit a range of biological activities, including hepatotoxicity, and are of interest in toxicological and pharmacological research.[7][8]

5.2.2. Other Derivatives

The dilactone can undergo various chemical transformations, such as reduction with reagents like lithium aluminum hydride to yield the corresponding diol.[2] Transesterification reactions with alcohols lead to the formation of diesters of 4-oxoheptanedioic acid, which have applications as plasticizers and paint strippers.[2]

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the spiro[4.4]nonane scaffold is considered a "privileged structure" in medicinal chemistry.[9] The incorporation of such spirocyclic motifs into drug candidates can lead to several advantages:

  • Enhanced Metabolic Stability: The spirocyclic core can protect adjacent chemical bonds from metabolic degradation.

  • Improved Target Binding: The well-defined three-dimensional shape can lead to more specific and higher-affinity interactions with biological targets.

  • Novel Chemical Space: Spirocycles provide access to novel areas of chemical space, increasing the diversity of compound libraries.

While direct applications of this compound in marketed drugs are not yet established, its role as a precursor to complex molecular architectures, such as the pyrrolizidine alkaloids, and its potential for generating novel polymer-based drug delivery systems highlight its importance for the future of drug discovery and development.[1][2]

Safety and Handling

Hazard Identification:

  • Combustible solid.

  • May cause skin, eye, and respiratory irritation.

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

For comprehensive safety information, please refer to a complete Safety Data Sheet (SDS) from a certified supplier.

Conclusion

This compound is a versatile and readily accessible chemical entity with significant potential in both materials science and organic synthesis. Its ability to undergo ring-opening polymerization to form novel polyesters with tunable properties makes it a compound of interest for applications ranging from high-performance plastics to biomedical devices. Furthermore, its utility as a synthetic precursor for complex molecules, including biologically active alkaloids, underscores its value to the drug discovery and development community. Further research into the full scope of its reactivity and applications is warranted and is expected to unveil new opportunities for this intriguing spirodilactone.

References

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  • ResearchGate. (n.d.). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from.... Retrieved from a relevant article on ResearchGate discussing spirocyclic motifs in drug discovery.
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  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
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  • NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2025).
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  • Benchchem. (n.d.). Spiro[4.4]nonane-1,6-dione.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). Kinetic modeling of cationic ring-opening polymerization for the synthesis of biodegradable poly(ε-caprolactone).
  • MDPI. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
  • PubMed. (n.d.). A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane.
  • ResearchGate. (n.d.). Preparation of Multifunctional Anionic Initiators Through Reactions Between n‐Butyl Lithium and Divinylbenzene.
  • PubMed. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
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  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35.
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1,6-Dioxaspiro[4.4]nonane-2,7-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. It details the fundamental properties, synthesis, characterization, and diverse applications of this compound, a versatile building block with significant potential.

Introduction: The Significance of a Symmetrical Spirodilactone

This compound, also known as spirodilactone, is a unique bicyclic compound featuring a central spiro carbon atom connecting two five-membered lactone rings.[1][2] This symmetrical architecture is derived via a double internal esterification of 4,4-dihydroxypimelic acid.[1] First synthesized in 1889 by Jacob Volhard from the simple heating of succinic acid, this molecule is gaining renewed interest.[1] Its straightforward synthesis from succinic acid, an accessible platform chemical, positions it as an attractive monomer for creating advanced functional polymers and as a versatile intermediate for complex organic synthesis.[1][2]

The rigid spirocyclic core imparts enhanced thermal stability and unique mechanical properties to polymers, making it a subject of extensive study as a dicarboxylic acid equivalent for high-performance thermoplastics and thermosets.[1] Furthermore, the hydrolytically cleavable ester linkages within its structure suggest potential for biodegradability, opening promising avenues for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[2] This guide provides the technical depth necessary to harness the potential of this intriguing molecule.

Core Molecular Properties and Identifiers

All quantitative data for this compound are summarized in the table below for rapid reference. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[1][3]
Synonyms Spirodilactone, 4,4-Dihydroxypimelic acid dilactone[4][5]
CAS Number 3505-67-7[1][4][5]
Molecular Formula C₇H₈O₄[1][3][4][5]
Molecular Weight 156.14 g/mol [1][3][4][5]
Appearance Solid[5]
Melting Point 69-71 °C (lit.)[5][6]
InChI Key VTQYOGUFKHVWOO-UHFFFAOYSA-N[1][3][5]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is deceptively straightforward, proceeding via the heating of succinic anhydride with the elimination of carbon dioxide.[1] The causality behind modern protocol improvements lies in catalysis; the addition of catalytic amounts of a base like potassium hydroxide significantly enhances the reaction rate and yield by facilitating the necessary enolate formation and subsequent cyclization cascade.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products succinic_anhydride Succinic Anhydride (2 eq.) conditions Heat (~185-200°C) Catalytic KOH succinic_anhydride->conditions product This compound conditions->product co2 Carbon Dioxide (CO₂) h2o Water (H₂O) Applications_Workflow cluster_polymers Polymer Synthesis cluster_synthesis Synthetic Intermediate start 1,6-Dioxaspiro[4.4] nonane-2,7-dione poly_ester Biodegradable Polyesters start->poly_ester Ring-Opening Polymerization poly_amide High-Performance Polyamides (via Spirodilactams) start->poly_amide Reaction with Primary Amines pyrrolizidine Pyrrolizidine Alkaloids start->pyrrolizidine Multi-step Synthesis keto_acid γ-Ketopimelic Acid Esters start->keto_acid Transesterification

Caption: Key application pathways for this compound.

Biomedical and Pharmaceutical Potential

The inherent reactivity of the lactone rings makes this molecule a promising candidate for biomedical applications.

  • Drug Delivery and Tissue Engineering: Its ability to form polyesters via ring-opening polymerization is of high interest. [2]The resulting polyester backbone is potentially hydrolytically degradable, a critical feature for creating biocompatible and biodegradable materials for controlled drug release vehicles and scaffolds for tissue regeneration. [2]* Bioactive Scaffolds: The spirobis-γ-lactone scaffold is found in numerous bioactive natural products that exhibit a range of promising biological activities, including anti-inflammatory, antitumor, and antiviral effects. [7]This suggests that derivatives of this compound could serve as valuable starting points for the synthesis of novel therapeutic agents. [7]

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane. (CID 67433). Retrieved from [Link]

  • BAC Reports. (2025). This compound (CAS 3505-67-7) Market Research Report 2025. Retrieved from [Link]

  • PubChem. (n.d.). This compound. (CID 77041). Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 293. Retrieved from [Link]

  • ChemSrc. (2025). This compound. (CAS 3505-67-7). Retrieved from [Link]

  • SIELC Technologies. (2018). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dioxaspiro[4.4]nonane-1,6-dione. (CID 230907). Retrieved from [Link]

  • NIST. (n.d.). Permanent link for this species. Retrieved from [Link]

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Methodological & Application

Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione from Succinic Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Symmetrical Spirodilactone

1,6-Dioxaspiro[4.4]nonane-2,7-dione, a structurally unique spirodilactone, is a valuable building block in polymer chemistry and organic synthesis. Its rigid, bicyclic framework, composed of two fused γ-butyrolactone rings sharing a central quaternary carbon, imparts desirable properties to materials and serves as a key intermediate for complex molecular architectures. First synthesized in 1889 by Jacob Volhard through the simple heating of succinic acid or its anhydride, this compound continues to attract interest due to its straightforward preparation from readily available starting materials.[1]

The applications of this spirodilactone are diverse. It is a monomer for the synthesis of specialty polyesters and polyamides, where its rigid structure can enhance thermal stability and mechanical properties.[1] Beyond polymer science, it serves as a precursor for the synthesis of pyrrolizidine alkaloids, esters of γ-ketopimelic acid, and various functional polymers.[1] This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound from succinic anhydride, intended for researchers in materials science, organic synthesis, and drug development.

Reaction Mechanism: A Plausible Pathway

The thermal conversion of succinic anhydride to this compound is a complex transformation involving dimerization and subsequent intramolecular cyclization with the elimination of carbon dioxide and water. While the definitive, step-by-step mechanism is not extensively detailed in the literature, a plausible pathway can be proposed based on fundamental organic chemistry principles. The reaction is thought to be catalyzed by a base, such as potassium hydroxide, which facilitates the initial enolization of succinic anhydride.

The proposed mechanism involves the following key steps:

  • Base-Catalyzed Enolate Formation: A catalytic amount of base abstracts an α-proton from a molecule of succinic anhydride to form an enolate. This enolate is a key nucleophilic intermediate.

  • Aldol-Type Condensation: The newly formed enolate attacks the carbonyl carbon of a second molecule of succinic anhydride in an aldol-type condensation reaction.

  • Intramolecular Cyclization and Lactonization: The resulting intermediate undergoes intramolecular cyclization, forming the first five-membered lactone ring.

  • Decarboxylation and Second Lactonization: Subsequent heating promotes decarboxylation and a second intramolecular cyclization to form the spirocyclic dilactone structure.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol-Type Condensation cluster_2 Step 3: First Cyclization cluster_3 Step 4: Decarboxylation & Second Cyclization A Succinic Anhydride B Enolate Intermediate A->B Base (e.g., KOH) D Adduct B->D C Second Succinic Anhydride C->D E Cyclized Intermediate D->E Intramolecular Attack F This compound E->F Heat, -CO2, -H2O G CO2 + H2O

Experimental Protocol

This protocol details the synthesis of this compound via the thermal decomposition of succinic anhydride.

Materials and Equipment
Material/EquipmentQuantity/Specification
Succinic anhydridee.g., 100 g
Potassium hydroxide (KOH)Catalytic amount (e.g., 0.1 g)
SandEqual volume to succinic anhydride
95% EthanolFor recrystallization
Round-bottom flaskAppropriate size (e.g., 250 mL)
Distillation apparatusWith a condenser and receiving flask
Heating mantle and sand bathFor controlled heating
Buchner funnel and filter paperFor vacuum filtration
Crystallizing dishFor recrystallization
Rotary evaporatorFor solvent removal
Melting point apparatusFor characterization
NMR spectrometerFor structural verification
Safety Precautions
  • Explosion Hazard: The thermal decomposition of succinic anhydride can be violently exothermic and potentially explosive if not carefully controlled.[1] Never perform this reaction unattended. Use a sand bath for even heat distribution and a blast shield for protection.

  • Irritant: Succinic anhydride is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thermal Burns: The reaction is conducted at high temperatures. Use appropriate care when handling the hot apparatus.

Procedure
  • Reaction Setup:

    • In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand. The sand helps to moderate the heating and prevent localized overheating.

    • Add a catalytic amount of powdered potassium hydroxide to the mixture.

    • Assemble a distillation apparatus with the flask, a condenser, and a receiving flask. This will allow for the collection of any volatile byproducts.

  • Thermal Decomposition:

    • Place the flask in a sand bath and heat the mixture gently using a heating mantle.

    • Gradually increase the temperature. The reaction typically initiates at elevated temperatures, often above 185 °C.

    • Observe the reaction mixture for the evolution of gas (carbon dioxide) and the formation of a molten mass. The reaction is often accompanied by a darkening of the mixture.

    • Maintain the temperature and continue heating until the gas evolution subsides. The reaction time can be significantly reduced by the use of a catalyst.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The crude product will be a dark, solid mass.

    • Break up the solid and transfer it to a separate flask for purification.

    • Purification by Recrystallization:

      • Dissolve the crude product in a minimum amount of hot 95% ethanol.[1]

      • Filter the hot solution to remove any insoluble impurities (e.g., sand, polymeric byproducts).

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration using a Buchner funnel.

      • Wash the crystals with a small amount of cold 95% ethanol.

      • Dry the crystals under vacuum to obtain the purified this compound.

G A Mix Succinic Anhydride, KOH, and Sand B Set up Distillation Apparatus A->B C Heat in Sand Bath B->C D Cool to Room Temperature C->D E Dissolve in Hot 95% Ethanol D->E F Hot Filtration E->F G Crystallize and Cool F->G H Vacuum Filtration G->H I Dry Under Vacuum H->I J Characterize Product I->J

Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

PropertyExpected Result
Appearance Colorless, transparent prismatic crystals.[1]
Melting Point 69-71 °C
¹H NMR Refer to spectral databases for expected chemical shifts and splitting patterns.
¹³C NMR Refer to spectral databases for expected chemical shifts.
IR Spectroscopy Strong carbonyl (C=O) stretching frequency characteristic of a lactone.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 156.14 g/mol .[2]

Conclusion

The synthesis of this compound from succinic anhydride is a straightforward yet powerful method for accessing a versatile chemical building block. The protocol outlined in this application note, when performed with the appropriate safety precautions, provides a reliable method for the preparation and purification of this compound. The unique spirocyclic structure of the product makes it a valuable monomer for creating advanced polymers and a useful intermediate in the synthesis of complex organic molecules, with potential applications in drug discovery and materials science.

References

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • PubChem. This compound. [Link]

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An In-Depth Guide to the Ring-Opening Polymerization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel biodegradable polymers is a cornerstone of innovation in drug delivery. Materials that offer tunable mechanical properties, controlled degradation kinetics, and biocompatibility are in high demand for formulating next-generation therapeutics. Among the promising candidates is 1,6-Dioxaspiro[4.4]nonane-2,7-dione (DOND), a spirodilactone monomer derived from succinic acid.[1] Its unique bicyclic structure, featuring a central spiro atom connecting two five-membered lactone rings, imparts significant rigidity to the resulting polyester backbone. This structural feature is anticipated to yield polymers with enhanced thermal stability and mechanical strength compared to their linear aliphatic polyester counterparts.[1]

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of DOND, offering detailed protocols and mechanistic insights for researchers. We will explore both cationic and anionic polymerization routes, discuss the characterization of the resulting poly(this compound) (poly(DOND)), and delve into its potential applications in the realm of drug development, where polymer architecture plays a critical role in therapeutic efficacy.

The Strategic Advantage of a Spirocyclic Monomer

The spirocyclic nature of DOND is not merely a structural curiosity; it is a key determinant of the properties of the resulting polymer. The incorporation of this rigid spirocyclic unit into the polyester backbone is expected to increase the glass transition temperature (Tg) and enhance the mechanical performance of the material.[2] For drug delivery applications, a higher Tg can translate to more stable nanoparticle formulations, while the inherent biodegradability of the polyester backbone offers a pathway for controlled drug release and eventual clearance from the body.[1][3] The degradation of poly(DOND) is anticipated to proceed via hydrolysis of the ester bonds, a process that can be influenced by the polymer's crystallinity and molecular weight.[4]

Mechanisms of Ring-Opening Polymerization

The strained five-membered lactone rings of DOND make it susceptible to ring-opening polymerization through several mechanistic pathways. The choice of initiator or catalyst is paramount, as it dictates the polymerization mechanism and, consequently, the polymer's molecular weight, polydispersity, and microstructure.[1] Both cationic and anionic ROP are viable methods for polymerizing DOND.[1]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a versatile method for polymerizing cyclic esters.[5] The mechanism typically involves an initiation step where a cationic species attacks one of the carbonyl oxygens of the lactone, followed by propagation through the sequential addition of monomer units.

Initiation: The polymerization can be initiated by Brønsted or Lewis acids. For instance, a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Propagation: The propagation proceeds via an SN2-type mechanism where the hydroxyl end group of a growing polymer chain attacks the activated carbonyl carbon of a monomer molecule.[5]

G cluster_initiation Cationic Initiation cluster_propagation Propagation Monomer DOND Monomer Activated_Monomer Protonated Monomer Monomer->Activated_Monomer Initiator H+ (Brønsted Acid) Initiator->Monomer Protonation Growing_Chain Growing Polymer Chain (with hydroxyl end-group) Chain_Addition Nucleophilic Attack Growing_Chain->Chain_Addition Activated_Monomer_Prop Protonated Monomer Activated_Monomer_Prop->Chain_Addition Longer_Chain Elongated Polymer Chain Chain_Addition->Longer_Chain Ring-Opening

Figure 1: Simplified workflow of cationic ring-opening polymerization of DOND.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of lactones is typically initiated by nucleophiles such as alkoxides or organometallic compounds.[6] The reaction proceeds through the nucleophilic attack on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.[6]

Initiation: A strong nucleophile, such as an alkoxide ion (RO-), attacks the electrophilic carbonyl carbon of the DOND monomer, opening the ring and generating an alkoxide propagating species.

Propagation: The newly formed alkoxide at the end of the growing chain attacks another monomer molecule, continuing the polymerization process.[7]

G cluster_initiation Anionic Initiation cluster_propagation Propagation Monomer DOND Monomer Ring_Opened_Monomer Ring-Opened Monomer with alkoxide end-group Monomer->Ring_Opened_Monomer Initiator RO- (Alkoxide) Initiator->Monomer Nucleophilic Attack Growing_Chain Growing Polymer Chain (with alkoxide end-group) Chain_Addition Nucleophilic Attack Growing_Chain->Chain_Addition Monomer_Prop DOND Monomer Monomer_Prop->Chain_Addition Longer_Chain Elongated Polymer Chain Chain_Addition->Longer_Chain Ring-Opening

Figure 2: Simplified workflow of anionic ring-opening polymerization of DOND.

Experimental Protocols

The following protocols provide a starting point for the synthesis of poly(DOND). As with any polymerization, meticulous control over reaction conditions and purity of reagents is crucial for obtaining well-defined polymers.

Protocol 1: Cationic Ring-Opening Polymerization of DOND

This protocol is adapted from general procedures for the cationic polymerization of spiro-orthoesters and lactones.[1]

Materials:

  • This compound (DOND), recrystallized from 95% ethanol and dried under vacuum.

  • Ytterbium triflate (Yb(OTf)₃) as the initiator.

  • Anhydrous toluene or dichloromethane as the solvent.

  • Methanol for precipitation.

  • Schlenk flask and other glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of DOND in the anhydrous solvent.

  • In a separate vial, prepare a stock solution of Yb(OTf)₃ in the same anhydrous solvent.

  • Heat the DOND solution to the desired reaction temperature (e.g., 80-110 °C).

  • Using a syringe, add the calculated amount of the Yb(OTf)₃ solution to the DOND solution to achieve the desired monomer-to-initiator ratio.

  • Allow the reaction to proceed for the desired time (e.g., 4-24 hours), monitoring the viscosity of the solution.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Anionic Ring-Opening Polymerization of DOND

This protocol is based on general procedures for the anionic ROP of lactones.[6]

Materials:

  • This compound (DOND), purified as described above.

  • Potassium tert-butoxide (t-BuOK) or another suitable alkoxide initiator.

  • Anhydrous tetrahydrofuran (THF) as the solvent.

  • Methanol for precipitation.

  • Schlenk flask and other glassware, oven-dried and cooled under an inert atmosphere.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the purified DOND in anhydrous THF.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the alkoxide initiator in anhydrous THF.

  • Cool the DOND solution to the desired reaction temperature (e.g., 0 °C to room temperature).

  • Add the calculated amount of the initiator solution to the DOND solution via syringe.

  • Stir the reaction mixture for the desired time (e.g., 1-6 hours). The polymerization is often rapid.

  • Terminate the polymerization by adding a small amount of a proton source, such as acetic acid or methanol.

  • Precipitate the polymer in cold methanol, filter, wash, and dry under vacuum.

ParameterCationic ROP (Protocol 1)Anionic ROP (Protocol 2)
Initiator Ytterbium triflate (Yb(OTf)₃)Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous Toluene or DichloromethaneAnhydrous Tetrahydrofuran (THF)
Temperature 80-110 °C0 °C to Room Temperature
Reaction Time 4-24 hours1-6 hours
Termination Not explicitly requiredProton source (e.g., methanol)

Table 1: Comparison of typical experimental parameters for the cationic and anionic ROP of DOND.

Characterization of Poly(DOND)

A thorough characterization of the synthesized poly(DOND) is essential to understand its properties and potential for various applications.

Molecular Weight and Polydispersity:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a controlled polymerization.[1]

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline. The rigid spiro-unit is expected to result in a higher Tg compared to analogous linear polyesters.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the ring-opening of the DOND monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl stretch.

PropertyTechniqueExpected Outcome
Molecular Weight (Mn, Mw) & PDIGel Permeation Chromatography (GPC)Dependent on polymerization conditions; narrow PDI for controlled polymerization.
Glass Transition (Tg) & Melting (Tm)Differential Scanning Calorimetry (DSC)Higher Tg expected due to the rigid spiro-unit.
Thermal StabilityThermogravimetric Analysis (TGA)Provides information on the decomposition temperature.
Chemical StructureNMR and FTIR SpectroscopyConfirmation of the polyester structure resulting from ring-opening.

Table 2: Key characterization techniques and expected properties for poly(DOND).

Applications in Drug Development

The unique structural features of poly(DOND) make it an attractive candidate for various applications in drug delivery, particularly for the encapsulation and controlled release of therapeutic agents.[1][8]

Rationale for Use in Drug Delivery:

  • Biodegradability: The polyester backbone is susceptible to hydrolysis, allowing for the gradual release of the encapsulated drug and the eventual breakdown of the polymer into biocompatible byproducts.[4]

  • Rigid Backbone: The spirocyclic units impart rigidity to the polymer chain, which can lead to the formation of more stable nanoparticles with potentially slower drug release profiles compared to more flexible polyesters.[2] This rigidity can also influence the nanoparticle's interaction with biological systems.[9]

  • Tunable Properties: The molecular weight and copolymer composition can be tailored to control the degradation rate and drug release kinetics.

G cluster_properties Key Polymer Properties cluster_applications Drug Delivery Applications Poly_DOND Poly(DOND) with Rigid Spirocyclic Backbone Biodegradability Biodegradable Polyester Backbone Poly_DOND->Biodegradability Rigidity High Tg and Mechanical Strength Poly_DOND->Rigidity Tunability Tunable Molecular Weight and Copolymerization Poly_DOND->Tunability Controlled_Release Sustained and Controlled Drug Release Biodegradability->Controlled_Release Nanoparticles Stable Nanoparticle Formulations Rigidity->Nanoparticles Tunability->Controlled_Release Targeted_Delivery Potential for Targeted Delivery Nanoparticles->Targeted_Delivery

Figure 3: Relationship between the properties of poly(DOND) and its potential applications in drug delivery.

Potential Drug Delivery Systems:

  • Nanoparticles and Microparticles: Poly(DOND) can be formulated into nanoparticles or microparticles to encapsulate a wide range of therapeutic agents, from small molecules to biologics.[8] These particles can be designed for oral, injectable, or topical delivery.

  • Implants and Scaffolds: The mechanical properties of poly(DOND) may make it suitable for the fabrication of biodegradable implants for localized drug delivery or as scaffolds in tissue engineering.

Further research is warranted to fully explore the potential of poly(DOND) in these applications, including comprehensive studies on its biocompatibility, in vivo degradation, and drug release kinetics with various therapeutic payloads.

References

  • (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. National Institutes of Health. [Link]

  • (2020). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]

  • (2021). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. National Institutes of Health. [Link]

  • (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Publications. [Link]

  • (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. RSC Publishing. [Link]

  • (2022). Designed to Degrade: Tailoring Polyesters for Circularity. National Institutes of Health. [Link]

  • (2014). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. ACS Publications. [Link]

  • (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]

  • (2010). Ring-opening polymerization of lactones and lactides with Sn(IV) and Al(III) initiators. [Link]

  • (2018). Biodegradable Polymers and their Role in Drug Delivery Systems. Biomedres. [Link]

  • (2020). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. RSC Publishing. [Link]

  • (2007). Biodegradation of a Synthetic Co-Polyester by Aerobic Mesophilic Microorganisms. McGill University. [Link]

  • (2021). Polymeric Nanoparticles for Drug Delivery. National Institutes of Health. [Link]

  • (2015). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. ResearchGate. [Link]

  • (2022). Control of Drug Release from Microparticles by Tuning Their Crystalline Textures: A Structure–Activity Study. ACS Publications. [Link]

  • (2018). Synthesis and characterization of polycaprolactone-based segmented polyurethanes. TÜBİTAK Academic Journals. [Link]

  • (2002). Degradation of microbial polyesters. PubMed. [Link]

  • (2007). Organic spirocyclic initiators for the ring-expansion polymerization of β-lactones. IBM Research. [Link]

  • (2023). ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. IJCRT.org. [Link]

  • (2017). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. National Institutes of Health. [Link]

  • (2018). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. MDPI. [Link]

  • (2017). Microbial degradation of polyesters, p. 293-325. In Biopolyesters. Springer. Science and Education Publishing. [Link]

  • (2021). Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. RSC Publishing. [Link]

  • (2021). Engineering long-term controlled drug release from biodegradable devices 3D printed with vat polymerization. Journal of Materials Chemistry B. [Link]

  • (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

  • (2022). Biodegradation Study of Styrene–Butadiene Composites with Incorporated Arthrospira platensis Biomass. MDPI. [Link]

  • (2021). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. RSC Publishing. [Link]

  • (1994). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. ResearchGate. [Link]

  • (2018). Influence of Backbone Rigidity on Nanoscale Confinement Effects in Model Glass-Forming Polymers. Riggleman Lab - University of Pennsylvania. [Link]

  • (2018). Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. PubMed. [Link]

  • (2005). Biodegradable microparticles as a two-drug controlled release formulation: a potential treatment of inflammatory bowel disease. PubMed. [Link]

  • (2017). exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. TA Instruments. [Link]

  • (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. MDPI. [Link]

  • (2021). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. National Institutes of Health. [Link]

  • (2015). The backbone rigidity and its influence on the morphology and charge mobility of FBT based conjugated polymers. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • (2013). Cationic ring-opening polymerization of lactones onto chemically modified single layer graphene oxide. ResearchGate. [Link]

  • (2022). Thermal and Rheological Characterization of Polymers. NETZSCH Analyzing & Testing. [Link]

  • (2023). ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. IJCRT.org. [Link]

  • (2023). Environmental degradation of biodegradable polyesters 1. Poly(ε-caprolactone), poly[(R)-3-hydroxybutyrate], and poly(L-lactide) films in controlled static seawater. ResearchGate. [Link]

  • (2012). New way of anionic ring-opening copolymerization of β-butyrolactone and ε-caprolactone: determination of the reaction course. ResearchGate. [Link]

  • (2004). Microspheres for controlled release drug delivery. ResearchGate. [Link]

  • (2024). Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers with Improved Properties. Lund University Research Portal. [Link]

  • (2001). Biodegradation of polyesters containing aromatic constituents. PubMed. [Link]

Sources

Application Note: Cationic Copolymerization of Spiro-functional Monomers with Epoxides for Advanced Poly(ether-ester) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of functional polymers with precisely controlled architectures is a cornerstone of modern materials science. Cationic ring-opening copolymerization of oxygen-containing heterocyclic monomers, such as epoxides and lactones, offers a powerful route to creating advanced biodegradable and biocompatible polyesters and polyethers. This application note provides a detailed guide to the cationic copolymerization of epoxides with lactones, a process that proceeds through a key spiro-functional intermediate—the spiroorthoester. We will explore the underlying reaction mechanisms, provide field-proven insights into critical experimental parameters, and deliver a comprehensive, step-by-step protocol for synthesizing alternating poly(ether-alt-ester) copolymers. This guide is intended for researchers, chemists, and drug development professionals seeking to design and synthesize novel polymers with tailored properties for applications ranging from drug delivery systems to high-performance coatings.

Part I: Mechanistic Principles & Scientific Rationale

The copolymerization of epoxides and lactones is not a simple random incorporation of two monomer types. The process is a sophisticated, often temperature-dependent reaction that involves the in situ formation of a spiroorthoester (SOE) intermediate from one epoxide and one lactone molecule.[1][2] This intermediate then undergoes a "double ring-opening" to yield a perfectly alternating ether-ester linkage in the growing polymer chain. Understanding this mechanism is critical to controlling the final polymer structure.

1.1 The Role of the Cationic Initiator

Cationic polymerization is initiated by electrophilic species, such as Lewis acids or Brønsted acids, which activate the heterocyclic monomers toward nucleophilic attack.[3]

  • Lewis Acids: Compounds like boron trifluoride etherate (BF₃·OEt₂) or specialized metal complexes can coordinate to the oxygen atom of the monomer, polarizing the C-O bond and making the ring susceptible to opening.[4]

  • Photoinitiators: Triarylsulfonium or diaryliodonium salts are excellent photoinitiators that, upon UV irradiation, generate strong Brønsted acids to kickstart the polymerization.[3][5]

  • Advanced Catalysts: Modern bifunctional cationic complexes, such as specific indium catalysts, have been developed to first catalyze the formation of the spiroorthoester intermediate at a lower temperature and then, at a higher temperature, initiate its polymerization.[1][2]

1.2 The Two-Stage Copolymerization Mechanism

The expertise in this field lies in recognizing and controlling the two distinct stages of the reaction, which can be triggered by temperature when using an appropriate catalyst.[1]

  • Stage 1: Spiroorthoester (SOE) Formation: The catalyst activates the epoxide, which is then attacked by the carbonyl oxygen of the lactone. This is followed by an intramolecular cyclization to form the thermodynamically stable spiroorthoester monomer. This step effectively pre-sequences the monomers.

  • Stage 2: Double Ring-Opening Polymerization (DROP): At a higher temperature, the catalyst initiates the ring-opening of the newly formed SOE. This proceeds via an "activated monomer" or "active chain end" mechanism, where the opened ring attacks the next SOE monomer, leading to the formation of a perfectly alternating poly(ether-alt-ester) backbone.

The causality behind this two-stage approach is control. By forming the SOE first, we prevent the homopolymerization of either monomer and ensure a highly regular, alternating copolymer structure, which is crucial for predictable material properties like degradation rate and crystallinity.

Copolymerization_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation (Low Temp) cluster_polymerization Polymerization (High Temp) Epoxide Epoxide Catalyst Cationic Catalyst (e.g., In-complex) Epoxide->Catalyst 1. Coordination Lactone Lactone Lactone->Catalyst 1. Coordination SOE In Situ Spiroorthoester (SOE) Monomer Catalyst->SOE 2. Catalyzes SOE formation (e.g., 60°C) Polymer Alternating Poly(ether-alt-ester) SOE->Polymer 3. Double Ring-Opening Polymerization (e.g., 110°C)

Caption: Mechanism of temperature-triggered alternating copolymerization.

Part II: Experimental Design & Key Parameters

A successful copolymerization requires careful consideration of several factors. The choices made here directly impact reaction kinetics, polymer molecular weight, dispersity, and microstructure.

Table 1: Critical Parameters and Their Scientific Rationale

ParameterRecommended ChoiceRationale & Causality
Monomer Purity >99%, freshly distilled or driedWater and alcohols can act as chain transfer agents or competing initiators, leading to low molecular weight and broad dispersity. Purity is a self-validating system for reproducible results.
Initiator/Catalyst Bifunctional Cationic Indium Complex[1][2] or BF₃·NH₂Et[4]The indium complex allows for temperature-triggered control over the two reaction stages.[1][2] BF₃-based systems are more traditional but can be effective for direct curing.[4]
Monomer Ratio Typically 1:1 (Epoxide:Lactone)To favor the formation of the spiroorthoester intermediate and achieve a perfectly alternating structure. Deviations can lead to unreacted monomer or side reactions.
Solvent Dry, non-coordinating (e.g., Toluene, Dichloromethane)The solvent must not interfere with the cationic propagating center. Chlorinated solvents can stabilize the cationic species. The system must be rigorously anhydrous.
Temperature Two-stage: 60°C then 110°C (for In-complex)[1][2]Temperature is the trigger. The lower temperature provides the activation energy for SOE formation, while the higher temperature is required to overcome the energy barrier for ring-opening of the more stable SOE.[1]
Atmosphere Inert (Argon or Nitrogen)Cationic polymerizations are highly sensitive to atmospheric moisture, which can terminate the reaction. An inert atmosphere is non-negotiable for trustworthiness.

Part III: Detailed Experimental Protocol

This protocol describes the synthesis of a poly(ether-alt-ester) from ε-caprolactone and an epoxide using a temperature-triggered cationic catalyst, based on methodologies reported in the literature.[1][2]

3.1 Materials & Reagents

  • ε-caprolactone (CL), >99%, distilled from CaH₂

  • 1,2-epoxyhexane (EH), >98%, distilled from CaH₂

  • (±)-[(NNᵢOᵗᴮᵘ)In(CH₂SiMe₃)][B(C₆F₅)₄] catalyst (or similar bifunctional cationic initiator)

  • Anhydrous Toluene, >99.8%

  • Methanol (for quenching)

  • Dichloromethane (for precipitation)

  • Argon or Nitrogen gas (high purity)

3.2 Equipment

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (Schlenk flask, syringes, cannulas)

  • Magnetic stirrer with heating plate and oil bath

  • Rotary evaporator

3.3 Step-by-Step Polymerization Procedure

  • Preparation (Inert Atmosphere):

    • In a glovebox or under a positive flow of argon, add the cationic indium catalyst (e.g., 0.01 mmol, 1 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (e.g., 2 mL) to dissolve the catalyst.

  • Monomer Addition:

    • Using a gas-tight syringe, add ε-caprolactone (e.g., 1.0 mmol, 100 eq.) to the flask.

    • Add 1,2-epoxyhexane (e.g., 1.0 mmol, 100 eq.) to the reaction mixture.

  • Stage 1: SOE Formation:

    • Seal the Schlenk flask and remove it from the glovebox (if used).

    • Place the flask in a pre-heated oil bath at 60°C .

    • Stir the mixture for the time required to form the SOE intermediate (e.g., 2-4 hours). This can be monitored by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer signals and the appearance of characteristic SOE peaks.

  • Stage 2: Double Ring-Opening Polymerization:

    • Increase the oil bath temperature to 110°C .

    • Continue stirring at this temperature for the desired polymerization time (e.g., 12-24 hours), or until high conversion is achieved (monitored via NMR or GPC).

  • Termination and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a small amount of methanol (e.g., 1 mL) to terminate the cationic chain ends.

    • Reduce the solvent volume using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration or decantation.

  • Purification:

    • Re-dissolve the polymer in a minimal amount of dichloromethane and re-precipitate to remove any residual monomer or catalyst.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Experimental_Workflow prep 1. Preparation (Inert Atmosphere, Add Catalyst) add_mono 2. Monomer Addition (Epoxide & Lactone) prep->add_mono stage1 3. Stage 1: SOE Formation (Stir at 60°C) add_mono->stage1 stage2 4. Stage 2: Polymerization (Heat to 110°C) stage1->stage2 terminate 5. Termination & Isolation (Cool, Quench, Precipitate) stage2->terminate charac 6. Characterization (NMR, GPC, DSC) terminate->charac

Caption: Step-by-step experimental workflow for copolymer synthesis.

Part IV: Characterization of Copolymers

Validation of the synthesized polymer's structure and properties is essential. The following techniques provide a comprehensive characterization profile.

  • ¹H and ¹³C NMR Spectroscopy: This is the most crucial technique to confirm the alternating structure. Specific peaks corresponding to the ether linkages from the opened epoxide and the ester linkages from the opened lactone should be present in a 1:1 integrated ratio. The absence of signals from homopolymer sequences (polyether or polyester) validates the alternating nature.[6]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the dispersity (Đ = Mₒ/Mₙ). A narrow dispersity (Đ < 1.5) is indicative of a well-controlled polymerization.[6]

  • Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal properties of the copolymer, including the glass transition temperature (T₉) and melting temperature (Tₘ), which are dictated by the specific monomers used and the polymer's microstructure.[6]

  • FTIR Spectroscopy: Provides confirmation of the key functional groups. Look for a strong carbonyl (C=O) stretch around 1730 cm⁻¹ for the ester group and a C-O-C stretch around 1100-1200 cm⁻¹ for the ether group.

References

  • Pascault, J. P., & Williams, R. J. J. (2010). General Concepts about Epoxy Polymers. Wiley-VCH. [Link]

  • Nique, F., et al. (1990). Three new epoxy-spirolactone derivatives: characterization in vivo and in vitro. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Sangermano, M., & Razza, N. (2018). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers (Basel). [Link]

  • Penczek, S., et al. (2006). Cationic copolymerization of ε‐caprolactone and L,L‐lactide by an activated monomer mechanism. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Darensbourg, D. J., & Wilson, S. J. (2016). Chemoselective Polymerizations from Mixtures of Epoxide, Lactone, Anhydride, and Carbon Dioxide. Journal of the American Chemical Society. [Link]

  • Adamus, G., & Kowalczuk, M. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. International Journal of Molecular Sciences. [Link]

  • Al-Azri, Z. N. H., & Mountford, P. (2019). Cationic indium complexes for the copolymerization of functionalized epoxides with cyclic ethers and lactide. Chemical Communications. [Link]

  • Crivello, J. V. (1978). The Photoinitiated Cationic Polymerization of Epoxy Resins. ACS Symposium Series. [Link]

  • Unknown Author. (n.d.). Synthesis method of spiro orthoester-epoxy resin copolymer.
  • Fieser, M. E., et al. (2017). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry. [Link]

  • Kensack, D., et al. (2014). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry. [Link]

  • The Polymer Chemistry. (2023). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

  • Kricheldorf, H. R., & Stricker, A. (2000). Synthesis and characterization of poly(ε-caprolactone) copolymers with L-amino acid groups. Macromolecular Chemistry and Physics. [Link]

  • G. L. Gregory, et al. (2021). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Chemical Science. [Link]

  • Kensack, D., et al. (2014). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre for Industrial Cooperation. [Link]

  • Al-Azri, Z. N. H., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science. [Link]

  • Zhang, Y., et al. (2019). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. ResearchGate. [Link]

  • Al-Azri, Z. N. H., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. ResearchGate. [Link]

  • Coulembier, O., et al. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry. [Link]

  • Agarwal, S., & Zhang, X. (2016). Functionalized Poly(epsilon-caprolactone) via copolymerization with funtionalized Epoxy Esters. ResearchGate. [Link]

  • Estrin, Y., & Badamshina, E. (2004). Synthesis and characterization of di- and triblock copolymers of epsilon-caprolactone and 1,3-butadiene. ResearchGate. [Link]

Sources

Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Spirocyclic Monomer for Next-Generation Biodegradable Polymers

In the landscape of biodegradable polymers for biomedical applications, 1,6-Dioxaspiro[4.4]nonane-2,7-dione is emerging as a monomer of significant interest. This spirodilactone, derived from the readily available platform chemical succinic acid, offers a unique combination of structural rigidity and hydrolytically susceptible ester linkages.[1] Its bicyclic structure, featuring a central spiro atom connecting two five-membered lactone rings, imparts distinct thermal and mechanical properties to the resulting polymers compared to conventional linear aliphatic polyesters.

The polyester backbone derived from the ring-opening polymerization (ROP) of this compound is inherently biodegradable, making it a compelling candidate for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical devices where controlled degradation is a prerequisite. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and application of this promising monomer. We will delve into detailed protocols, the causality behind experimental choices, and the characterization of the resulting polymers for drug delivery applications.

Monomer Synthesis and Purification

A key advantage of this compound is its straightforward synthesis from succinic acid or its anhydride, making it an economically viable and sustainable monomer.[1]

Protocol 1: Synthesis of this compound

This protocol is adapted from the thermal decomposition of succinic anhydride.

Materials:

  • Succinic anhydride

  • Sand (acid-washed)

  • Ethanol (95%)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with a sand bath

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand. The sand ensures even heat distribution and prevents localized overheating.

  • Assemble a distillation apparatus with the flask.

  • Heat the mixture in a sand bath. The reaction proceeds with the elimination of carbon dioxide.

  • The crude this compound will distill over. Collect the distillate.

  • Purify the crude product by recrystallization from 95% ethanol. In its pure form, the monomer crystallizes as large, colorless, transparent prismatic crystals.[1]

Causality of Experimental Choices:

  • Succinic Anhydride as a Starting Material: Succinic anhydride is a readily available and inexpensive precursor derived from succinic acid.

  • Sand Bath: A sand bath provides uniform heating, which is crucial for controlling the thermal decomposition reaction and preventing the formation of side products.

  • Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is a suitable solvent as the monomer is soluble in it at elevated temperatures and precipitates upon cooling, leaving impurities behind in the solution.

Polymerization of this compound

The polymerization of this compound proceeds via ring-opening polymerization (ROP), which can be initiated by cationic, anionic, or organometallic catalysts. The choice of catalyst and reaction conditions is critical as it dictates the polymer's molecular weight, polydispersity index (PDI), and microstructure, all of which are crucial for its performance in drug delivery applications. Organocatalytic ROP is a particularly attractive method as it can provide well-defined polyesters with controlled molecular weights and narrow PDIs under mild conditions.

Protocol 2: Organocatalytic Ring-Opening Polymerization

This protocol provides a general framework for the controlled polymerization of this compound using an organocatalyst.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (or another suitable organocatalyst)

  • Benzyl alcohol (as initiator)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound and anhydrous toluene to a Schlenk flask. Add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: In a separate vial, prepare a stock solution of DBU in anhydrous toluene. Add the required amount of the catalyst solution to the monomer/initiator mixture via syringe while stirring.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Causality of Experimental Choices:

  • Inert Atmosphere: The ROP of lactones is sensitive to moisture, which can act as an initiator and lead to a loss of control over the polymerization. Therefore, all manipulations should be carried out under an inert atmosphere.

  • Organocatalyst (DBU): DBU is a strong, non-nucleophilic base that acts as an efficient catalyst for the ROP of lactones. It activates the initiator (benzyl alcohol) to initiate the polymerization in a controlled manner.[2]

  • Initiator (Benzyl Alcohol): Benzyl alcohol is a common initiator for ROP, and its concentration relative to the monomer determines the polymer chain length.

  • Precipitation in Methanol: The polymer is soluble in toluene but insoluble in methanol. This allows for the efficient separation of the polymer from the reaction mixture.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to ensure its suitability for drug delivery applications.

Parameter Technique Expected Outcome/Significance
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determines the average size of the polymer chains and the distribution of chain sizes. A narrow PDI (close to 1.0) indicates a controlled polymerization, which is crucial for predictable drug release and degradation kinetics.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirms the successful polymerization and the chemical structure of the repeating unit.
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)Determines the glass transition temperature (Tg) and melting temperature (Tm), which influence the polymer's mechanical properties and degradation rate. The spirocyclic structure is expected to result in a higher Tg compared to linear aliphatic polyesters.
Crystallinity X-ray Diffraction (XRD)Determines the degree of crystallinity of the polymer, which affects its mechanical strength, degradation rate, and drug loading capacity.

Application in Drug Delivery: Nanoparticle Formulation

For parenteral drug delivery, biodegradable polymers are often formulated into nanoparticles to encapsulate therapeutic agents. The nanoprecipitation method is a simple and widely used technique for preparing polyester-based nanoparticles.[3]

Protocol 3: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the formulation of drug-loaded nanoparticles using the synthesized poly(this compound).

Materials:

  • Poly(this compound)

  • Hydrophobic drug of choice

  • Acetone (or other suitable water-miscible organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the polymer and the hydrophobic drug in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug in the process.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step two more times to remove any residual surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent aggregation.

Causality of Experimental Choices:

  • Nanoprecipitation: This method is suitable for encapsulating hydrophobic drugs within polyester matrices and generally produces nanoparticles with a narrow size distribution.

  • Surfactant (PVA): The surfactant stabilizes the newly formed nanoparticles, preventing their aggregation.

  • Washing Steps: These are crucial for removing impurities that could affect the biocompatibility and drug release profile of the nanoparticles.

Workflow and Pathway Visualizations

Synthesis and Polymerization Workflow

cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization succinic_anhydride Succinic Anhydride + Sand heating Thermal Decomposition (Distillation) succinic_anhydride->heating crude_monomer Crude Monomer heating->crude_monomer recrystallization Recrystallization (95% Ethanol) crude_monomer->recrystallization pure_monomer Pure this compound recrystallization->pure_monomer monomer_solution Monomer + Initiator (Benzyl Alcohol) in Toluene pure_monomer->monomer_solution polymerization Polymerization (Inert Atmosphere) monomer_solution->polymerization catalyst Organocatalyst (e.g., DBU) catalyst->polymerization polymer_solution Polymer Solution polymerization->polymer_solution precipitation Precipitation (in Methanol) polymer_solution->precipitation purified_polymer Purified Polymer precipitation->purified_polymer drying Vacuum Drying purified_polymer->drying final_polymer Poly(this compound) drying->final_polymer

Caption: Workflow for the synthesis of the monomer and its subsequent polymerization.

Drug Delivery Mechanism

cluster_formulation Nanoparticle Formulation cluster_release In Vivo Drug Release polymer_drug Polymer + Drug in Organic Solvent nanoprecipitation Nanoprecipitation polymer_drug->nanoprecipitation aqueous_phase Aqueous Phase with Surfactant aqueous_phase->nanoprecipitation drug_loaded_np Drug-Loaded Nanoparticle nanoprecipitation->drug_loaded_np administration Administration (e.g., Injection) drug_loaded_np->administration circulation Systemic Circulation administration->circulation target_site Target Site (e.g., Tumor) circulation->target_site hydrolysis Polymer Hydrolysis (Ester Bond Cleavage) target_site->hydrolysis drug_release Sustained Drug Release hydrolysis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual pathway for a drug delivery system based on the polymer.

In Vitro Biodegradation and Drug Release Studies

To evaluate the potential of poly(this compound) for drug delivery, it is essential to study its degradation behavior and the release kinetics of the encapsulated drug.

Protocol 4: In Vitro Hydrolytic Degradation Study

This protocol outlines a method for assessing the hydrolytic degradation of the polymer.

Procedure:

  • Prepare thin films or nanoparticles of the polymer.

  • Accurately weigh the samples and place them in vials containing phosphate-buffered saline (PBS, pH 7.4).

  • Incubate the vials at 37°C in a shaking water bath.

  • At predetermined time points, retrieve the samples, rinse them with deionized water, and dry them under vacuum to a constant weight.

  • Analyze the degradation by monitoring:

    • Weight loss: Gravimetric analysis.

    • Molecular weight reduction: GPC/SEC analysis of the remaining polymer.

    • Changes in thermal properties: DSC analysis.

    • Morphological changes: Scanning Electron Microscopy (SEM).

    • pH of the degradation medium: To monitor the release of acidic degradation products.

Protocol 5: In Vitro Drug Release Study

This protocol describes a dialysis-based method for evaluating the in vitro release of an encapsulated drug.

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Biocompatibility Considerations

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is paramount. The primary degradation product of poly(this compound) is 4-oxoheptanedioic acid.[1] The cytotoxicity of both the polymer and its degradation products must be assessed. Standard in vitro cytotoxicity assays, such as the MTT or MTS assay using relevant cell lines (e.g., fibroblasts or the cell line relevant to the therapeutic target), should be performed.[4][5]

Sterilization of Nanoparticles

Sterilization is a critical final step for any parenteral drug delivery system. However, many conventional sterilization methods, such as autoclaving, can alter the physicochemical properties of polyester-based nanoparticles.[6] For heat-sensitive materials, sterile filtration (for nanoparticles smaller than 0.22 µm) or gamma irradiation at a validated dose are often preferred methods.[7][8] The effect of the chosen sterilization method on nanoparticle size, PDI, drug loading, and release profile must be thoroughly evaluated.

Conclusion and Future Perspectives

This compound is a highly promising monomer for the synthesis of novel biodegradable polyesters with unique properties. Its straightforward synthesis and the potential to create polymers with enhanced thermal and mechanical stability make it an attractive candidate for various biomedical applications, particularly in the field of controlled drug delivery. The protocols provided in this document offer a foundation for researchers to explore the polymerization of this monomer, formulate it into drug delivery vehicles, and characterize its performance. Further research is warranted to fully elucidate the in vivo degradation behavior, biocompatibility, and therapeutic efficacy of drug delivery systems based on this intriguing spirocyclic polymer.

References

  • Limayem, I., et al. (2006). Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use. International Journal of Pharmaceutics, 324(1), 95-103.
  • Gorska, A., et al. (2021). Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. Molecules, 26(11), 3123.
  • Marten, E., et al. (2003). Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters.
  • Wikipedia. (2023). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • Domańska, I., et al. (2020). Sterilization process of polyester based anticancer-drug delivery systems. International Journal of Pharmaceutics, 587, 119663.
  • Lecomte, P., et al. (2011). Recent advances in ring-opening polymerization strategies toward a,x-hydroxy telechelic polyesters and resulting copolymers. Polymer Chemistry, 2(4), 766-777.
  • Lamprecht, A., et al. (2007). Engineering biodegradable polyester particles with specific drug targeting and drug release properties. Journal of Pharmaceutical Sciences, 96(7), 1677-1689.
  • Fessi, H., et al. (2006). Preparation and characterization of spironolactone-loaded nanocapsules for pediatric use. ResearchGate. Retrieved from [Link]

  • Yildirim, T., et al. (2017). Effects of different sterilization methods on polyester surfaces. ResearchGate. Retrieved from [Link]

  • Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Retrieved from [Link]

  • Ulery, B. D., et al. (2011). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832–864.
  • Penczek, S., et al. (2021). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI. Retrieved from [Link]

  • McDonnell, G. (2015). Sterilisation techniques for polymers. In Sterilisation of Biomaterials and Medical Devices. Woodhead Publishing.
  • Li, Y., et al. (2023). Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023). Frontiers in Bioengineering and Biotechnology, 11, 1295323.
  • Dong, Y., et al. (2010). Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation. ResearchGate. Retrieved from [Link]

  • Xu, J., et al. (2019).
  • Ghori, F. I., & Gaskin, S. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 655-663.
  • Zumstein, M. T., et al. (2016). Enzymatic hydrolysis of polyester plastics. Environmental Science & Technology, 50(21), 11680-11689.
  • Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. Retrieved from [Link]

  • Vilos, C., et al. (2016). Continuous synthesis of drug-loaded nanoparticles using microchannel. International Journal of Nanomedicine, 11, 3539–3549.
  • Amerigo Scientific. (n.d.). 4-Oxoheptanedioic acid (98%). Retrieved from [Link]

  • Vasile, C., & Pamfil, D. (2022).
  • Fukushima, K., et al. (2018). Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts. Chemical Science, 9(2), 433-442.
  • Nagy, Z. K., et al. (2021). Improvement of the drug encapsulation into biodegradable polyester nanocarriers by blending of poly(lactic-co-glycolic acid) and polycaprolactone. Express Polymer Letters, 15(1), 2-15.
  • Domańska, I., et al. (2020). Sterilization process of polyester based anticancer-drug delivery systems. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Vision for Spiro-Based Drug Delivery

The quest for biocompatible and biodegradable polymers is a cornerstone of modern pharmaceutical science. These materials are pivotal in designing advanced drug delivery systems that can offer controlled release kinetics, improved therapeutic outcomes, and enhanced patient compliance.[1] This document introduces 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a versatile spirodilactone monomer, as a promising building block for a new generation of biodegradable polyesters and polyamides for drug delivery applications.[2] The rigid spirocyclic structure of this monomer is anticipated to impart unique thermal and mechanical properties to the resulting polymers, potentially offering advantages over conventional linear aliphatic polyesters.[2]

While the application of polymers derived from this compound in drug delivery is an emerging field with nascent literature, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging established methodologies for polymer synthesis, nanoparticle formulation, and characterization, we aim to equip scientists with the foundational knowledge and detailed protocols to explore the potential of this intriguing spiro-based polymer platform. This document will therefore serve as a detailed roadmap, explaining the scientific rationale behind experimental choices and providing self-validating protocols to ensure robust and reproducible research.

The Monomer: this compound

This compound is a spiro compound formed through the double internal esterification of 4,4-dihydroxypimelic acid.[3] Its synthesis from the readily available platform chemical, succinic acid, makes it an economically viable and sustainable monomer choice.[2] The unique bicyclic structure, featuring a central spiro atom connecting two five-membered lactone rings, offers a constrained yet reactive unit for ring-opening polymerization (ROP).[2]

Physicochemical Properties

A thorough understanding of the monomer's properties is critical for its successful polymerization and subsequent application.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 3505-67-7
Molecular Formula C₇H₈O₄[4]
Molecular Weight 156.14 g/mol [4]
Appearance Colorless, transparent prismatic crystals[5]
Melting Point 69-71 °C
Solubility Soluble in many organic solvents; suitable for recrystallization from 95% ethanol.[5]
Hydrolysis Hydrolyzes in aqueous media to 4-oxoheptanedioic acid.[5]
Protocol for Monomer Synthesis

The synthesis of this compound can be achieved via the thermal decomposition of succinic anhydride.[2]

Rationale: This method is straightforward and utilizes a common laboratory chemical. The inclusion of sand helps to distribute the heat evenly, preventing localized charring and improving the yield of the desired crystalline product.

Materials:

  • Succinic anhydride

  • Sand (equal volume to succinic anhydride)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with sand bath

  • Crystallizing dish

  • Ethanol (95%) for recrystallization

Procedure:

  • In a round-bottom flask, thoroughly mix succinic anhydride with an equal volume of sand.[2]

  • Assemble a distillation apparatus with the flask.

  • Heat the mixture in a sand bath. The reaction proceeds with the elimination of carbon dioxide.[2]

  • The crude product will distill over. It may be a dark, oily, or resinous substance.

  • Purify the crude product by vacuum distillation followed by repeated recrystallization from 95% ethanol to obtain large, colorless crystals.[5]

  • Dry the purified crystals under vacuum and store them in a desiccator.

cluster_synthesis Monomer Synthesis Workflow A Mix Succinic Anhydride and Sand B Heat in Distillation Apparatus A->B C Collect Crude Product B->C D Vacuum Distillation C->D E Recrystallize from Ethanol D->E F Purified this compound E->F

Caption: Synthesis and purification of this compound.

Polymerization: Crafting the Drug Delivery Vehicle

Polymers of this compound can be synthesized through ring-opening polymerization (ROP), a versatile technique for producing polyesters with controlled molecular weights and low polydispersity.[2] The resulting polyesters are expected to be biodegradable due to the hydrolytically cleavable ester backbone, a critical feature for drug delivery applications.[2][6]

Protocol for Ring-Opening Polymerization

This protocol describes a general method for the ring-opening polymerization of this compound to form a homopolymer. For creating amphiphilic block copolymers suitable for micellar drug delivery systems, a macroinitiator such as poly(ethylene glycol) (PEG) would be used.[7][8]

Rationale: The choice of initiator and catalyst is crucial for controlling the polymerization. Tin(II) octoate is a widely used and effective catalyst for the ROP of lactones. The reaction is performed under an inert atmosphere to prevent side reactions with moisture and oxygen, which can affect the molecular weight and properties of the final polymer.

Materials:

  • This compound (purified)

  • Benzyl alcohol (as initiator)

  • Tin(II) octoate (as catalyst)

  • Toluene (anhydrous)

  • Schlenk flask and line

  • Methanol

  • Dichloromethane

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

  • Add the calculated amount of benzyl alcohol (initiator) and tin(II) octoate (catalyst). The monomer-to-initiator ratio will determine the target molecular weight.

  • Subject the flask to several freeze-pump-thaw cycles to remove dissolved gases.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C) and stir under an inert atmosphere.

  • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in dichloromethane and re-precipitate in cold methanol to further purify it.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

cluster_polymerization Ring-Opening Polymerization Workflow A Dissolve Monomer in Anhydrous Toluene B Add Initiator and Catalyst A->B C Freeze-Pump-Thaw Cycles B->C D React at Elevated Temperature C->D E Precipitate in Methanol D->E F Purify by Re-precipitation E->F G Dry Final Polymer F->G

Caption: General workflow for the synthesis of poly(this compound).

Formulation of Nanoparticle Drug Delivery Systems

While specific data for drug-loaded nanoparticles made from poly(this compound) is not yet widely published, established methods for formulating nanoparticles from other biodegradable polyesters like PLGA are directly applicable.[5] The following protocol describes the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Protocol for Nanoparticle Formulation

Rationale: This method is effective for encapsulating water-insoluble drugs within a polymer matrix. The use of a surfactant, such as polyvinyl alcohol (PVA), is essential to stabilize the emulsion and control the final particle size. The rapid evaporation of the organic solvent leads to the precipitation of the polymer and the entrapped drug, forming solid nanoparticles.

Materials:

  • Poly(this compound)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a known amount of poly(this compound) and the hydrophobic drug in dichloromethane to form the organic phase.

  • Add the organic phase to an aqueous PVA solution (the aqueous phase) in a beaker. The volume ratio of the organic to aqueous phase is typically between 1:5 and 1:10.

  • Immediately emulsify the mixture using a probe sonicator or a high-speed homogenizer. This should be done in an ice bath to minimize solvent evaporation and drug degradation.

  • After emulsification, transfer the oil-in-water emulsion to a larger beaker and stir magnetically at room temperature for several hours to allow the dichloromethane to evaporate.

  • Once the solvent has fully evaporated, collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug. This is typically done by resuspending the pellet in water and repeating the centrifugation step.

  • Lyophilize the final washed nanoparticle pellet to obtain a dry powder for storage and characterization.

cluster_nanoparticle Nanoparticle Formulation Workflow A Dissolve Polymer and Drug in Organic Solvent B Add to Aqueous Surfactant Solution A->B C Emulsify (Sonication/Homogenization) B->C D Solvent Evaporation C->D E Collect by Centrifugation D->E F Wash Nanoparticles E->F G Lyophilize to Dry Powder F->G

Caption: Single emulsion-solvent evaporation method for nanoparticle formulation.

Characterization and Quality Control

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the drug delivery system.

Key Characterization Techniques
TechniqueParameter MeasuredExpected Properties/Rationale
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)The molecular weight will influence the degradation rate and mechanical properties of the nanoparticles. A narrow PDI is desirable for controlled and predictable performance.[2]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) and Melting Temperature (Tm)The rigid spiro-unit is expected to result in a higher Tg compared to linear aliphatic polyesters. This can affect drug loading and release kinetics.[2]
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI), and Zeta PotentialParticle size is a critical parameter for in vivo fate and cellular uptake. A narrow size distribution (low PDI) is important. Zeta potential indicates surface charge and colloidal stability.
Scanning/Transmission Electron Microscopy (SEM/TEM) Particle Morphology and SizeProvides visual confirmation of particle size and shape (e.g., spherical morphology).
UV-Vis Spectroscopy or HPLC Drug Loading and Encapsulation EfficiencyQuantifies the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Release Study Drug Release KineticsMeasures the rate and extent of drug release over time in a physiologically relevant buffer (e.g., PBS at pH 7.4). This is crucial for predicting in vivo performance.[1]
Protocol for In Vitro Drug Release Study

Rationale: This protocol simulates the physiological environment to assess how the drug is released from the nanoparticles over time. The use of a dialysis membrane allows for the separation of the released drug from the nanoparticles, which can then be quantified.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of fresh PBS (e.g., 50 mL). This larger volume acts as the release medium.

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the drug in the collected samples using a pre-validated UV-Vis or HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Biocompatibility and Biodegradation

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility and degradation profile is non-negotiable.

Biocompatibility: The cytotoxicity of the polymer and its degradation products must be assessed. The primary degradation product of poly(this compound) is expected to be 4-oxoheptanedioic acid.[2] Standard in vitro cytotoxicity assays, such as MTT or LDH assays, using relevant cell lines are necessary first steps.

Biodegradation: The degradation of the polymer will occur through the hydrolysis of the ester bonds in the polymer backbone.[2] The rate of degradation can be influenced by the polymer's molecular weight, crystallinity, and the surrounding environment (e.g., pH, enzymes). In vitro degradation studies can be performed by incubating the polymer or nanoparticles in PBS at 37°C and monitoring changes in mass loss, molecular weight (via GPC), and pH of the buffer over time.

Future Outlook

This compound presents a compelling platform for the development of novel biodegradable polymers for drug delivery. The unique spirocyclic structure holds the promise of enhanced thermal and mechanical properties, which could translate into more stable and robust drug delivery vehicles.[2] Further research is essential to fully realize this potential. Key areas for future investigation include:

  • Copolymerization: Synthesizing copolymers of this compound with other monomers (e.g., lactide, caprolactone, PEG) to precisely tune the degradation rate, hydrophilicity, and drug-polymer interactions.

  • In Vivo Studies: Comprehensive in vivo evaluation of the biocompatibility, degradation, pharmacokinetics, and efficacy of drug-loaded nanoparticles derived from these polymers.

  • Targeted Delivery: Functionalization of the polymer backbone or nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

This guide provides the foundational protocols and scientific rationale to embark on the exciting journey of exploring spiro-based polymers for advanced drug delivery systems. The convergence of innovative polymer chemistry and pharmaceutical science will undoubtedly pave the way for the next generation of therapeutics.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews, 116(4), 2602–2663. [Link]

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169–188. [Link]

  • MDPI. (n.d.). Special Issue : Biodegradable Polymers for Controlled Drug Release and Delivery. [Link]

  • Ahmad, Z., Shah, A., Siddiq, M., & Kraatz, H. B. (2014). Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. RSC Advances, 4(86), 46188–46211. [Link]

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

  • Kikionis, S., Ioannou, E., & Roussis, V. (2019). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 24(15), 2788. [Link]

  • ResearchGate. (n.d.). Block Copolymer Micelles. [Link]

  • Fuchs, S., et al. (2021). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. Macromolecular Rapid Communications, 42(22), 2100445. [Link]

  • Vicent, M. J., et al. (2018). Poly(2-oxazoline)-Pterostilbene Block Copolymer Nanoparticles for Dual-Anticancer Drug Delivery. Biomacromolecules, 19(6), 2185–2196. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Development of Biodegradable Polymers for Controlled Drug Release. [Link]

  • ResearchGate. (n.d.). Poly(2-oxazoline)-Pterostilbene Block-Copolymer Nanoparticles for Dual-Anticancer Drug Delivery. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Biodegradable Polymers for Sustainable Drug Release Mechanisms. [Link]

  • NIH. (n.d.). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. [Link]

  • NIH. (n.d.). Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Biodegradable Polymers for Sustainable Drug Release Mechanisms. [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane. [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

Sources

Mastering the Purification of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Detailed Protocol for Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note provides a comprehensive, in-depth guide to the recrystallization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a critical purification step for researchers and professionals in organic synthesis and drug development. This protocol, developed with the principles of scientific integrity and practical expertise, offers a detailed methodology, explains the rationale behind experimental choices, and provides troubleshooting guidance to ensure the attainment of high-purity material.

Introduction: The Importance of Purity for a Versatile Building Block

This compound, a spirocyclic dilactone, is a valuable building block in the synthesis of a variety of complex molecules and polymers.[1] Its rigid, three-dimensional structure imparts unique properties to target compounds, making it a molecule of significant interest. The compound is typically synthesized from readily available starting materials like succinic acid or its anhydride.[1] However, this synthesis can result in the formation of colored and resinous impurities, which can interfere with subsequent reactions and compromise the integrity of the final product.[1] Therefore, an effective and reproducible purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and this guide provides a detailed protocol specifically tailored for this compound.

Understanding the Recrystallization Process

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][3] The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures.

The process typically involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Filtration (optional): Removing any insoluble impurities by hot filtration.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of pure crystals of the desired compound.

  • Isolation: Separating the purified crystals from the mother liquor (the remaining solution containing the soluble impurities).

  • Drying: Removing any residual solvent from the crystals.

The success of a recrystallization protocol is highly dependent on the choice of solvent and the careful control of the cooling rate. Slow cooling is generally preferred as it promotes the formation of larger, purer crystals.[3]

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is essential for developing a robust recrystallization protocol.

PropertyValueSource
Chemical Formula C₇H₈O₄[1][4]
Molar Mass 156.14 g/mol [1][4]
Appearance Colorless, transparent prismatic crystals[1]
Melting Point 69-71 °C
Solubility Soluble in many organic solvents.[1] Hydrolyzes in aqueous media.[1]

Note: The hydrolysis of the lactone functional groups in the presence of water is a critical consideration. Therefore, anhydrous or high-purity solvents are recommended, and prolonged exposure to moisture should be avoided.

Recrystallization Protocol for this compound

This protocol details the purification of this compound using 95% ethanol, a commonly recommended and effective solvent for this compound.[1]

Materials and Equipment
  • Crude this compound

  • 95% Ethanol (Reagent Grade or higher)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Procedure

Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of an appropriate size to allow for the addition of solvent and prevent bumping during heating.

  • Add a magnetic stir bar to the flask.

  • In a separate beaker or flask, gently heat the 95% ethanol to its boiling point (approximately 78 °C).

  • Carefully add a small portion of the hot ethanol to the flask containing the crude solid.

  • Begin stirring and gently heat the mixture using a heating mantle or water bath.

  • Continue adding the hot ethanol portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of recrystallized product.

Hot Filtration (if necessary): 7. If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, a hot filtration step is required. 8. Preheat a separate Erlenmeyer flask and a glass funnel. Placing a piece of fluted filter paper in the funnel. 9. Quickly pour the hot solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Crystallization: 10. Remove the flask containing the clear, hot solution from the heat source. 11. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. 12. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals. 13. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

Isolation: 14. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol. 15. Turn on the vacuum source and pour the cold crystalline slurry into the Buchner funnel. 16. Use a spatula to transfer any remaining crystals from the flask. 17. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor. It is important to use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product. 18. Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

Drying: 19. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. 20. Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound (e.g., 40-50 °C) or in a desiccator under vacuum.

Visual Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying Crude_Solid Crude this compound Add_Solvent Add Minimum Hot 95% Ethanol Crude_Solid->Add_Solvent Dissolved_Solution Hot, Saturated Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (if needed) Dissolved_Solution->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling to Room Temperature Dissolved_Solution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a mixed solvent system.
No Crystals Form Upon Cooling Too much solvent was used, or the solution is not sufficiently saturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.
Low Recovery Yield Too much solvent was used, the crystals were washed with too much cold solvent, or the cooling time was insufficient.Optimize the amount of solvent used. Ensure the washing solvent is ice-cold and used sparingly. Allow for adequate cooling time in the ice bath.
Colored Crystals The colored impurities were not completely removed.Consider a preliminary purification step such as treatment with activated charcoal before the hot filtration. A second recrystallization may also be necessary.

Safety Precautions

  • Synthesis Hazard: The synthesis of this compound by heating succinic acid or its anhydride can be hazardous. There is a risk of explosive decomposition if the reaction is heated unattended.[1] Appropriate safety measures, such as using a blast shield and avoiding sealed systems, should be in place during the synthesis.

  • Solvent Flammability: Ethanol is a flammable liquid. Avoid open flames and use a heating mantle or steam bath in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks and funnels.

Conclusion

This detailed protocol provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the principles of recrystallization and adhering to the procedural details and safety precautions outlined in this guide, researchers can consistently obtain high-purity material, which is essential for the success of subsequent synthetic applications. The troubleshooting guide offers practical solutions to common challenges, further enhancing the utility of this protocol for both novice and experienced chemists.

References

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • This compound - PubChem. [Link]

  • Recrystallization-1.pdf. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • 1,6-Dioxaspiro(4.4)nonane - PubChem. [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - MDPI. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - SIELC Technologies. [Link]

  • 1,6-Dioxaspiro(4.4)nonan-2,7-dion - Wikipedia. [Link]

  • This compound - the NIST WebBook. [Link]

  • 1,7-Diazaspiro[4.4]nonane-2,6-dione - ResearchGate. [Link]

  • Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. [Link]

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Application Notes: 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Versatile Precursor for Pyrrolizidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrolizidine alkaloids are a large class of naturally occurring compounds characterized by a distinctive bicyclic core structure.[1] This heterocyclic scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities, including antiviral, anti-inflammatory, and antitumor properties. The development of efficient and scalable synthetic routes to the pyrrolizidine core is therefore of significant interest to researchers in medicinal chemistry and drug development.

This technical guide details the application of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a readily accessible spirodilactone, as a strategic precursor for the synthesis of the parent pyrrolizidine ring system. The straightforward preparation of this starting material from the bulk chemical succinic acid, coupled with its symmetrical structure, offers an advantageous entry point for the construction of the pyrrolizidine skeleton.[1] This application note will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and key data to enable researchers to successfully utilize this valuable building block.

Synthetic Strategy: From Spirodilactone to Pyrrolizidine

The overall synthetic strategy involves a two-step transformation of this compound to the pyrrolizidine core. The first step is the conversion of the spirodilactone to the corresponding spirodilactam, 1,7-diazaspiro[4.4]nonane-2,6-dione, through a reaction with a nitrogen source. The second step involves the reduction of the spirodilactam to yield the final pyrrolizidine product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction This compound This compound 1,7-Diazaspiro[4.4]nonane-2,6-dione 1,7-Diazaspiro[4.4]nonane-2,6-dione This compound->1,7-Diazaspiro[4.4]nonane-2,6-dione  Ammonia or Primary Amine Pyrrolizidine Pyrrolizidine 1,7-Diazaspiro[4.4]nonane-2,6-dione->Pyrrolizidine  Reducing Agent (e.g., LiAlH4) G cluster_0 Amidation Mechanism cluster_1 Reduction Mechanism Spirodilactone Spirodilactone Ring-Opened Intermediate Ring-Opened Intermediate Spirodilactone->Ring-Opened Intermediate Nucleophilic Attack by NH3 Second Ring Opening Second Ring Opening Ring-Opened Intermediate->Second Ring Opening Intramolecular Amidation Spirodilactam Spirodilactam Second Ring Opening->Spirodilactam Cyclization Hydride Attack on Carbonyl Hydride Attack on Carbonyl Spirodilactam->Hydride Attack on Carbonyl LiAlH4 Intermediate Intermediate Hydride Attack on Carbonyl->Intermediate Elimination of O-Al Second Hydride Attack Second Hydride Attack Intermediate->Second Hydride Attack LiAlH4 Pyrrolizidine Pyrrolizidine Second Hydride Attack->Pyrrolizidine Protonation

Figure 2: Proposed reaction mechanism for the conversion of this compound to pyrrolizidine.

In the first step, the amidation reaction, ammonia acts as a nucleophile and attacks one of the carbonyl carbons of the spirodilactone, leading to the opening of one of the lactone rings. The resulting amino acid intermediate then undergoes an intramolecular amidation, where the newly introduced amino group attacks the second carbonyl carbon, leading to the formation of the five-membered lactam ring and the displacement of the second ester group to form the spirodilactam.

The second step is the reduction of the spirodilactam. The hydride from LiAlH₄ attacks the carbonyl carbons of the lactam rings. This is followed by the elimination of the oxygen atoms as aluminate complexes and further reduction to yield the fully saturated pyrrolizidine core.

Data Summary

The following table summarizes the key properties and expected outcomes for the synthesis of pyrrolizidine from this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Expected Yield
This compoundC₇H₈O₄156.1469-71>80%
1,7-Diazaspiro[4.4]nonane-2,6-dioneC₇H₁₀N₂O₂154.17~27070-85%
PyrrolizidineC₇H₁₃N111.18-60-75%

Conclusion

The use of this compound as a precursor offers a practical and efficient route for the synthesis of the pyrrolizidine core. The readily available starting material and the straightforward two-step protocol make this a valuable method for researchers in organic synthesis and drug discovery. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this synthetic strategy.

References

  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]

  • PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • ResearchGate. Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

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Synthesis of High-Performance Polyamides from Spirodilactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the synthesis and polymerization of spirodilactams, a class of bicyclic monomers that yield high-performance polyamides with exceptional thermal stability, mechanical strength, and unique solubility characteristics. The rigid, non-planar spirocyclic structure imparts significant conformational rigidity to the polymer backbone, disrupting traditional chain packing and leading to materials with high glass transition temperatures (Tg) and amorphous morphologies. This document details the synthesis of a representative spirodilactam monomer, 3,9-diazaspiro[5.5]undecane-2,8-dione, and its subsequent anionic ring-opening polymerization (AROP). We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the characterization of the resulting polymer. Furthermore, potential applications for these advanced materials, particularly in the realm of drug development and biomedical devices, will be highlighted.

Introduction: The Spirodilactam Advantage in Polymer Chemistry

Polyamides are a cornerstone of the engineering plastics industry, renowned for their excellent mechanical properties and chemical resistance. However, conventional aliphatic polyamides, such as Nylon 6, often exhibit limitations in high-temperature applications due to their relatively low glass transition temperatures. The introduction of rigid structural elements into the polymer backbone is a well-established strategy to enhance thermal performance. Spirodilactams represent a unique class of monomers that achieve this through a spirocyclic linkage, which consists of two rings connected by a single common atom.

The polymerization of spirodilactams via ring-opening polymerization (ROP) yields polyamides with a distinct architecture. The spiro center forces the polymer chain to adopt a non-linear, three-dimensional conformation, which hinders close chain packing and the formation of extensive crystalline domains. This results in polymers that are predominantly amorphous, possessing high Tg values and excellent dimensional stability at elevated temperatures. These properties make spirodilactam-based polyamides highly attractive for applications demanding superior thermal and mechanical performance.

Synthesis of the Spirodilactam Monomer: 3,9-Diazaspiro[5.5]undecane-2,8-dione

The synthesis of the spirodilactam monomer, 3,9-diazaspiro[5.5]undecane-2,8-dione, is a critical first step. The following protocol is a multi-step synthesis adapted from established methodologies for the creation of similar spirocyclic structures. The rationale behind this synthetic route is to construct the spirocyclic core through a double condensation reaction.

Experimental Protocol: Monomer Synthesis

Materials:

  • Piperidin-4-one hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • All solvents should be of analytical grade and used as received unless otherwise noted.

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Procedure:

  • Step 1: Knoevenagel Condensation.

    • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve piperidin-4-one hydrochloride (1 equivalent) in absolute ethanol.

    • Slowly add a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol. Stir the mixture at room temperature for 30 minutes.

    • Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization to Spirodilactam.

    • The crude intermediate from Step 1 is subjected to high-temperature cyclization. This can be achieved by heating the intermediate in a high-boiling point solvent such as diphenyl ether, or neat under a nitrogen atmosphere.

    • Heat the intermediate to 200-250 °C for 2-3 hours. Ethanol will be evolved during the reaction.

    • Cool the reaction mixture and purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 3,9-diazaspiro[5.5]undecane-2,8-dione.

Characterization of the Monomer:

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure of the spirodilactam monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Anionic Ring-Opening Polymerization (AROP) of Spirodilactam

The polymerization of spirodilactams is typically achieved through anionic ring-opening polymerization (AROP). This method allows for the synthesis of high molecular weight polymers with controlled architectures.[1] The choice of initiator is crucial for achieving efficient polymerization. Strong bases that can deprotonate the lactam nitrogen, such as organolithium compounds or metal hydrides, are commonly employed.[2]

Experimental Protocol: Polymerization

Materials:

  • 3,9-Diazaspiro[5.5]undecane-2,8-dione (monomer)

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) solution in hexanes (initiator)

  • N-Acetylcaprolactam (activator, optional)

  • Methanol (for termination)

  • Hexanes (for precipitation)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, sealed reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer

  • Syringes for transfer of anhydrous and air-sensitive reagents

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Work in a fume hood and wear appropriate PPE.

Procedure:

  • Monomer Preparation: Dry the spirodilactam monomer under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual moisture.

  • Reaction Setup: Assemble the reaction vessel, and flame-dry it under vacuum. Backfill with dry nitrogen or argon.

  • Polymerization:

    • Under an inert atmosphere, dissolve the dried spirodilactam monomer in anhydrous toluene in the reaction vessel.

    • Heat the solution to the desired polymerization temperature (typically in the range of 100-150 °C).

    • Using a syringe, carefully add the n-butyllithium solution (initiator) to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

    • (Optional) If an activator is used, add N-acetylcaprolactam to the reaction mixture.

    • Allow the polymerization to proceed for the desired time (typically several hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexanes.

    • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Characterization of the High-Performance Polyamide

The resulting spirodilactam-based polyamide should be thoroughly characterized to determine its molecular weight, thermal properties, and mechanical behavior.

Characterization Techniques:
  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3][4] GPC is a crucial technique for assessing the molecular weight distribution, which influences many physical properties of the polymer.[5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[6][7] The high Tg is a key indicator of the high-performance nature of these materials.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature (Td).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and verify the successful ring-opening of the spirodilactam monomer.

  • Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the polymer.

Data Presentation

PropertyPoly(spirodilactam) (Expected)Conventional Polyamide (Nylon 6)
Glass Transition Temperature (Tg) > 150 °C~50-60 °C
Decomposition Temperature (Td, 5% wt loss) > 400 °C~350-400 °C
Molecular Weight (Mn) 20,000 - 50,000 g/mol 10,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.52.0 - 3.0
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Soluble in formic acid, m-cresol
Crystallinity AmorphousSemi-crystalline

Note: The values for Poly(spirodilactam) are expected based on literature for similar rigid polyamide structures and require experimental verification.

Visualizations

Monomer Synthesis Workflow

monomer_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Piperidin-4-one_HCl Piperidin-4-one Hydrochloride Knoevenagel Knoevenagel Condensation Piperidin-4-one_HCl->Knoevenagel Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Knoevenagel NaOEt Sodium Ethoxide NaOEt->Knoevenagel Cyclization High-Temperature Cyclization Knoevenagel->Cyclization Intermediate Spirodilactam 3,9-Diazaspiro[5.5]undecane- 2,8-dione Cyclization->Spirodilactam

Caption: Workflow for the synthesis of the spirodilactam monomer.

Anionic Ring-Opening Polymerization (AROP) Mechanism

arop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer_Initiator Spirodilactam + Initiator (n-BuLi) Anionic_Monomer Anionic Monomer Monomer_Initiator->Anionic_Monomer Chain_Growth Chain Growth (Addition of Monomers) Anionic_Monomer->Chain_Growth Polymer High-Performance Polyamide Chain_Growth->Polymer Termination (e.g., with Methanol)

Caption: Mechanism of anionic ring-opening polymerization of spirodilactam.

Applications in Drug Development

The unique properties of spirodilactam-based polyamides open up new possibilities in the field of drug development and biomedical applications.

  • Controlled Drug Release: The rigidity and high Tg of these polymers can be leveraged to create robust matrices for the controlled and sustained release of therapeutic agents.[10][11] The amorphous nature of the polymer can lead to more predictable and reproducible drug release profiles compared to semi-crystalline polymers. Polymers are integral to advanced drug delivery systems, enabling the controlled release of drugs over extended periods.[12][13]

  • Medical Devices and Implants: The excellent thermal stability and mechanical strength of these polyamides make them suitable for the fabrication of medical devices and implants that require sterilization at high temperatures and long-term dimensional stability.

  • Nanoparticle Drug Delivery: Spirodilactam-based polymers can be used to formulate nanoparticles for targeted drug delivery. The unique solubility of these polymers may allow for the encapsulation of a wide range of drug molecules.

Conclusion

The synthesis of high-performance polyamides from spirodilactams offers a promising route to materials with exceptional thermal and mechanical properties. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to explore this exciting class of polymers. The unique structural features of spirodilactam-based polyamides make them highly attractive for a range of advanced applications, particularly in the demanding fields of drug development and biomedical engineering. Further research into the structure-property relationships and biocompatibility of these polymers will undoubtedly unlock their full potential.

References

  • Goudreau, S. R., Marcoux, D., & Charette, A. B. (2010). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses, 87, 115. DOI: 10.15227/orgsyn.087.0115. [Link]

  • Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]

  • Prabaharan, M., & Jayakumar, R. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Molecules, 26(19), 6049. [Link]

  • Langer, R. (1997). Polymers in Controlled Drug Delivery. Medical Plastics and Biomaterials Magazine. [Link]

  • Borda, J., Bodnár, I., Keki, S., & Zsuga, M. (2000). Optimum conditions for the synthesis of linear polylactic acid-based urethanes. Journal of Applied Polymer Science, 77(8), 1758-1764. [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. [Link]

  • Mettler-Toledo. (n.d.). Characterization and Classification of Recycled Polyamides by Means of Identify. [Link]

  • Jordi Labs. (2026). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]

  • Rios, M. (n.d.). Polymers for Controlled Release Formulation Follows Function. Pharmaceutical Technology. [Link]

  • Pitsikalis, M. (2020). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 12(1), 154. [Link]

  • Lee, S. M., Cho, D., Park, W. H., Lee, S. G., Han, S. O., & Drzal, L. T. (2005). Thermal analysis of polyamide 6 composites filled by natural fiber blend. BioResources, 1(1), 3-12. [Link]

  • Klüppel, A., & Klüppel, M. (2014). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Chemistry – A European Journal, 20(44), 14389-14397. [Link]

  • Tang, F. Y., Qu, L. Q., Xu, Y., & Li, G. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron, 63(18), 3848-3855. [Link]

  • Slone, C. K., & Hutchins, R. O. (1995). The DSC study of PA 6, polyamides and copolyamides. Thermochimica Acta, 269-270, 33-41. [Link]

  • Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. [Link]

  • Husson, H. P., Royer, J., & Bonin, M. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(25), 7183-7188. [Link]

  • Staudinger, H., & Luthy, M. (1925). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. Helvetica Chimica Acta, 8(1), 49-65. [Link]

  • Held, I., & Schlaad, H. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? The Column, 12(21), 14-17. [Link]

  • ManTech Publications. (2025). Role of Polymers in Controlled Drug Release Formulations: A Pharmaceutical Perspective. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 48-59. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

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Application Notes and Protocols for the Gold-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirobislactones and the Elegance of Gold Catalysis

The 2,7-dioxaspiro[4.4]nonane-1,6-dione framework represents a core structural motif in a variety of natural products and pharmacologically active compounds. Molecules incorporating this spirobislactone scaffold have demonstrated a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The inherent three-dimensionality and conformational rigidity of the spirocyclic system make it an attractive scaffold for the design of novel therapeutic agents, offering precise spatial presentation of functional groups for interaction with biological targets.

Traditionally, the synthesis of such spirocyclic systems has been challenging, often requiring multi-step sequences with modest overall yields. However, the advent of homogeneous gold catalysis has revolutionized the construction of complex molecular architectures. Gold(I) catalysts, in particular, exhibit a strong affinity for carbon-carbon multiple bonds, acting as powerful π-acids to activate alkynes towards nucleophilic attack under exceptionally mild conditions. This unique reactivity allows for the efficient and atom-economical construction of intricate ring systems that would be difficult to access through conventional methods.

This guide provides a detailed protocol for the highly efficient synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones through a gold(I)-catalyzed intramolecular double hydroalkoxylation of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. We will delve into the practical aspects of the experimental setup, the rationale behind the choice of catalyst and reaction conditions, and provide a mechanistic framework to understand this powerful transformation.

Experimental Overview: A Two-Stage Approach to Spirobislactones

The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the key precursor, a 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, via a double alkylation of diethyl malonate followed by saponification. The second stage is the pivotal gold-catalyzed cyclization of this precursor to afford the desired 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Gold-Catalyzed Cyclization Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 1. NaH 2. Arylpropargyl Bromide 2,2-bis(3-arylprop-2-yn-1-yl)diethyl malonate 2,2-bis(3-arylprop-2-yn-1-yl)diethyl malonate Alkylation->2,2-bis(3-arylprop-2-yn-1-yl)diethyl malonate Saponification Saponification 2,2-bis(3-arylprop-2-yn-1-yl)diethyl malonate->Saponification NaOH, EtOH/H2O 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid Saponification->2,2-bis(3-arylprop-2-yn-1-yl)malonic acid Cyclization Cyclization 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid->Cyclization [Au(I)] catalyst DCM 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione Cyclization->3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione G A [AuL]+ B π-complex A->B + Substrate C Vinylgold Intermediate B->C 5-exo-dig (Intramolecular Attack) D Second π-complex C->D Protodeauration & Alkyne Coordination E Second Vinylgold Intermediate D->E 5-exo-dig (Intramolecular Attack) F Product + [AuL]+ E->F Protodeauration F->A Catalyst Regeneration

Application Note: Curing of Diglycidylether of Bisphenol A (DGEBA) with 1,6-Dioxaspiro[4.4]nonane-2,7-dione for Advanced Thermoset Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diglycidylether of bisphenol A (DGEBA) is a widely utilized epoxy resin, forming the backbone of numerous high-performance thermosetting materials due to its excellent mechanical strength, chemical resistance, and adhesive properties.[1] However, neat DGEBA resins can be brittle.[1] The choice of curing agent, or hardener, is critical in tailoring the final properties of the thermoset. While traditional hardeners like amines and anhydrides are common, there is growing interest in novel curing agents that can impart unique characteristics to the final material.

This application note details the curing of DGEBA with 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a bicyclic bis(γ-lactone). This combination, particularly when initiated by tertiary amines, undergoes an anionic copolymerization to produce a polyester-polyether network. This process offers a unique approach to creating novel thermoset materials with potentially enhanced properties. We will explore the underlying curing mechanisms, provide detailed experimental protocols for monitoring the reaction, and discuss the characterization of the resulting thermoset.

Materials and Molecular Structures

A clear understanding of the reactive components is fundamental to controlling the curing process.

Diglycidylether of Bisphenol A (DGEBA): The epoxy monomer, characterized by two terminal epoxide rings which are the sites of polymerization.

This compound: A spirodilactone that acts as a co-monomer. Its two lactone rings can be opened during polymerization.

Initiator (e.g., Tertiary Amine): A catalyst is required to initiate the anionic polymerization. The choice of initiator can influence the reaction kinetics.

Below are the chemical structures of the primary reactants:

G cluster_0 Diglycidylether of Bisphenol A (DGEBA) cluster_1 This compound a a b b G A Alkoxide Anion (from DGEBA + Initiator) B Spirodilactone Attack (Copolymerization) A->B + Spirodilactone C Epoxide Attack (Homopolymerization) A->C + DGEBA D Carboxylate Anion Formation B->D F Polyether Network C->F E Polyester-Polyether Network D->E + DGEBA

Caption: Competing reaction pathways in the anionic curing process.

The ratio of DGEBA to the spirodilactone is a critical parameter. An excess of DGEBA can lead to an initial copolymerization phase followed by homopolymerization of the remaining epoxy monomer. [2]The presence of hydroxyl groups in the initial DGEBA resin is also crucial for the initiation step. [3]

Experimental Protocols

Monitoring the curing process is essential for understanding the reaction kinetics and ensuring the desired material properties are achieved. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful techniques for this purpose.

Protocol 1: Monitoring Curing Kinetics with Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic curing reaction, allowing for the determination of the extent of conversion and the overall reaction kinetics.

Materials and Equipment:

  • DGEBA resin

  • This compound

  • Tertiary amine initiator (e.g., 1-methylimidazole)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh the desired amounts of DGEBA and this compound into a small vial. The stoichiometry can be varied to study its effect on the curing process.

  • Initiator Addition: Add a precise amount of the tertiary amine initiator to the mixture. The concentration of the initiator will affect the rate of reaction.

  • Mixing: Thoroughly mix the components at a slightly elevated temperature (e.g., 40-50 °C) to ensure a homogeneous mixture and reduce viscosity.

  • DSC Sample Encapsulation: Accurately weigh 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.

  • Isothermal DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120 °C, 140 °C, 160 °C).

    • Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction.

    • Record the heat flow as a function of time.

  • Dynamic DSC Analysis:

    • Place a fresh sample and reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above the completion of the curing reaction (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The total heat of reaction (ΔHtotal) is determined from the area under the exothermic peak in a dynamic scan.

    • For isothermal scans, the extent of conversion (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t.

Expected Results: The DSC thermograms will show an exothermic peak corresponding to the curing reaction. The shape and position of this peak will depend on the formulation and the heating program. Isothermal analysis will provide data on the rate of cure at specific temperatures, while dynamic scans can be used to determine kinetic parameters such as the activation energy.

Protocol 2: Tracking Functional Group Conversion with Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the changes in the concentrations of specific functional groups (epoxide, lactone, hydroxyl) during the curing process.

Materials and Equipment:

  • DGEBA resin

  • This compound

  • Tertiary amine initiator

  • FTIR spectrometer with a heated transmission or ATR cell

  • Salt plates (e.g., KBr) or ATR crystal (e.g., diamond)

Procedure:

  • Sample Preparation: Prepare the reactive mixture as described in the DSC protocol.

  • FTIR Sample Application:

    • For transmission analysis, apply a thin film of the mixture between two salt plates.

    • For ATR analysis, apply a small drop of the mixture onto the ATR crystal.

  • Spectral Acquisition:

    • Place the sample assembly into the heated cell of the FTIR spectrometer.

    • Acquire spectra at regular time intervals as the sample is heated according to a defined temperature program (isothermal or dynamic).

  • Data Analysis:

    • Monitor the disappearance of the characteristic absorption bands of the reactants and the appearance of new bands corresponding to the products.

    • Key vibrational bands to monitor include:

      • Epoxide ring: ~915 cm-1

      • Lactone carbonyl: ~1770 cm-1

      • Ester carbonyl (from copolymerization): ~1735 cm-1

      • Hydroxyl group: broad band around 3400 cm-1

    • The extent of conversion of the functional groups can be quantified by measuring the change in the peak area, often normalized to a reference peak that does not change during the reaction (e.g., an aromatic C=C stretching vibration from DGEBA at ~1608 cm-1).

Expected Results: The FTIR spectra will show a decrease in the intensity of the epoxide and lactone peaks over time, and a corresponding increase in the intensity of the ester and hydroxyl peaks. This provides direct evidence of the copolymerization reaction.

Data Presentation and Interpretation

The data obtained from DSC and FTIR should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Typical Curing Parameters and Properties

ParameterValueAnalytical Method
Onset Curing Temperature100 - 120 °CDSC
Peak Exothermic Temperature140 - 180 °CDSC
Heat of Reaction (ΔH)300 - 450 J/gDSC
Glass Transition Temp. (Tg)120 - 160 °CDSC, DMA
Young's Modulus2.5 - 3.5 GPaDMA, Tensile Testing
Fracture Toughness (KIC)0.6 - 1.2 MPa·m1/2Fracture Mechanics Testing

Note: These are representative values and will vary depending on the specific formulation and curing cycle.

The following workflow diagram summarizes the experimental and analytical process:

G cluster_0 Sample Preparation cluster_1 Cure Monitoring cluster_2 Data Analysis & Characterization A Weigh DGEBA and Spirodilactone B Add Initiator A->B C Mix Homogeneously B->C D DSC Analysis (Isothermal & Dynamic) C->D E FTIR Analysis (Time-resolved) C->E F Determine Curing Kinetics (α, ΔH, Eₐ) D->F G Track Functional Group Conversion E->G H Characterize Thermal & Mechanical Properties (T₉, Modulus) F->H G->H

Caption: Experimental workflow for curing and characterization.

Safety Precautions

Working with epoxy resins and curing agents requires strict adherence to safety protocols to avoid skin and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood, especially when heating the components.

  • Skin Contact: Avoid direct skin contact with the resins and initiators. [4]In case of contact, wash the affected area immediately with soap and water. [5]Do not use solvents to clean the skin.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The curing of DGEBA with this compound offers a versatile platform for the development of novel thermosetting materials with tailored properties. The anionic copolymerization mechanism, while complex, can be effectively studied and controlled through careful formulation and the use of analytical techniques such as DSC and FTIR. The protocols outlined in this application note provide a robust framework for researchers to explore this promising class of thermosets. The resulting polyester-polyether networks have the potential for applications in advanced composites, adhesives, and coatings where specific thermal and mechanical properties are required.

References

  • MDPI. (2023, December 25). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. Retrieved from [Link]

  • MDPI. (2020, September 29). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. Retrieved from [Link]

  • ResearchGate. Study of the Curing Process of DGEBA Epoxy Resin Through Structural Investigation. Retrieved from [Link]

  • ETDEWEB. (2007, November 25). Kinetic analysis by DSC of the cationic curing of mixtures of DGEBA and 6,6-dimethyl (4,8-dioxaspiro[2.5]octane-5,7-dione). Retrieved from [Link]

  • ResearchGate. DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. Retrieved from [Link]

  • ResearchGate. Cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine | Request PDF. Retrieved from [Link]

  • ResearchGate. DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents | Request PDF. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of: (a) DGEBA, (b) (DGEBA/CA), and (c) (DGEBA/TA). Retrieved from [Link]

  • ResearchGate. Thermal properties of DGEBA epoxy cured with different curing agents. Retrieved from [Link]

  • ResearchGate. Preparation and Characterization of DGEBA/EPN Epoxy Blends with Improved Fracture Toughness. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of (a) Diglycidyl ether of bisphenol-A (DGEBA) (b).... Retrieved from [Link]

  • ResearchGate. Fire and mechanical properties of DGEBA-based epoxy resin cured with a cycloaliphatic hardener: Combined action of silica, melamine and DOPO-derivative. Retrieved from [Link]

  • ResearchGate. FTIR spectra of DGEBA and MR. Retrieved from [Link]

  • Journal of Applied Polymer Science. Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. Retrieved from [Link]

  • ELANTAS. (2009, May 6). TI-100 Handling Precautions for Epoxy Resins. Retrieved from [Link]

  • ResearchGate. FTIR spectra of (a) uncured pure DGEBA, (b) cured epoxy with 3 wt% of.... Retrieved from [Link]

  • ResearchGate. (2008). Crosslinking of mixtures of DGEBA with 1,6‐dioxaspirononan‐2,7‐dione initiated by tertiary amines. I. Study of the reaction and kinetic analysis. Retrieved from [Link]

  • Monash University. Crosslinking of mixtures of DGEBA with 1,6-dioxaspirononan-2,7-dione initiated by tertiary amines. Part IV. Effect of hydroxyl groups on initiation and curing kinetics. Retrieved from [Link]

  • Semantic Scholar. (2009, April 9). Cationic copolymerization of DGEBA with two bicyclic bis(γ-lactone) derivatives using rare earth metal triflates as initiators. Retrieved from [Link]

  • UPCommons. Crosslinking of mixtures of DGEBA with 1,6-dioxaspirononan-2,7-dione initiated by tertiary amines. Part IV. Effect of hydroxyl groups on initiation and curing kinetics. Retrieved from [Link]

  • Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile spirodilactone.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most established and direct method is the thermal treatment of succinic acid or, more commonly, succinic anhydride. This reaction proceeds with the elimination of carbon dioxide to form the spirodilactone.

Q2: My reaction mixture turns dark and viscous, resulting in a low yield. What is causing this?

A2: The formation of dark, oily, and resinous decomposition products is a well-documented issue in this synthesis. These byproducts arise from competing side reactions at elevated temperatures. Controlling the reaction temperature and duration is critical to minimizing their formation.

Q3: How can I significantly improve the yield of my synthesis?

A3: Recent publications indicate that the addition of catalytic amounts of solid potassium hydroxide (KOH) to succinic anhydride can dramatically improve the reaction efficiency, with reported yields exceeding 80%. This is achieved by promoting the desired reaction pathway while potentially reducing the reaction time and temperature, thereby minimizing decomposition.

Q4: What are the primary safety concerns associated with this synthesis?

A4: A critical safety note warns of the potential for explosive decomposition of the reaction mixture when heated unattended at high temperatures (e.g., 185°C) for several hours. It is imperative to have appropriate safety measures in place, including careful temperature monitoring and the use of a blast shield.

Q5: What is the recommended method for purifying the crude product?

A5: The most effective purification strategy involves a two-step process: vacuum distillation to separate the desired product from the non-volatile resinous byproducts, followed by recrystallization from 95% ethanol to obtain large, colorless, transparent prismatic crystals of high purity.

Troubleshooting Guide: From Synthesis to Purification

This section provides a more in-depth, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Reaction Stage

Q: I am observing a very low conversion of my starting material, even after prolonged heating. What could be the issue?

A: This can be due to several factors:

  • Insufficient Temperature: The reaction requires a sufficiently high temperature to proceed. However, excessive heat can lead to decomposition. A careful balance is necessary.

  • Poor Heat Transfer: Inconsistent heating of the reaction mixture can lead to localized "cold spots" where the reaction does not initiate. Using a sand bath can help to ensure uniform heating.

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a base like potassium hydroxide is known to significantly increase the reaction rate and yield.

Q: My reaction is producing a large amount of dark, intractable tar. How can I prevent this?

A: The formation of tarry byproducts is a primary challenge. Here's how to mitigate it:

  • Optimize Reaction Temperature and Time: Overheating is a major contributor to decomposition. It is advisable to run small-scale experiments to determine the optimal temperature and reaction time for your specific setup.

  • Use a Catalyst: The use of catalytic KOH can often allow for lower reaction temperatures and shorter reaction times, which in turn minimizes the formation of decomposition products.

  • Inert Atmosphere: While not always reported, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Proposed Reaction Mechanism

While the precise mechanism is not extensively detailed in the literature, a plausible pathway involves the base-catalyzed self-condensation of succinic anhydride. The potassium hydroxide likely acts as a nucleophilic catalyst, initiating a cascade of reactions.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_termination Decarboxylation & Product Formation SA1 Succinic Anhydride (1) Int1 Ring-opened Intermediate (2) SA1->Int1 Nucleophilic Attack OH OH⁻ (from KOH) Int2 Adduct (4) Int1->Int2 Attacks another Succinic Anhydride SA2 Succinic Anhydride (3) SA2->Int2 Int3 Cyclized Intermediate (5) Int2->Int3 Intramolecular Cyclization Int4 Decarboxylation Precursor (6) Int3->Int4 Rearrangement Product This compound (7) Int4->Product Decarboxylation CO2 CO₂ Int4->CO2

Caption: Proposed base-catalyzed mechanism for the synthesis.

Purification Stage

Q: I am having difficulty separating the product from the tarry residue by distillation. What are the key parameters for successful vacuum distillation?

A: Vacuum distillation is crucial for removing non-volatile impurities.

  • Achieve a Good Vacuum: A high vacuum is necessary to lower the boiling point of the product and prevent thermal decomposition during distillation.

  • Controlled Heating: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distillation flask. Avoid overheating, which can cause the impurities to decompose and co-distill.

  • Use a Short-Path Distillation Apparatus: For high-boiling and viscous materials, a short-path distillation apparatus can minimize product loss on the glass surfaces.

Q: My recrystallized product is not forming well-defined crystals and appears oily. What am I doing wrong?

A: Successful recrystallization depends on the proper choice of solvent and a controlled cooling process.

  • Ensure Purity of the Distilled Product: Recrystallization is most effective on a product that is already reasonably pure. If the distilled product is heavily contaminated, a second distillation may be necessary.

  • Use the Correct Solvent: 95% ethanol is the recommended solvent. Using anhydrous ethanol may alter the solubility characteristics.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, well-defined crystals. Rapid cooling in an ice bath can cause the product to "crash out" as an oil or very small crystals that trap impurities.

  • Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.

Experimental Protocols

Optimized Synthesis of this compound

Materials:

  • Succinic anhydride

  • Potassium hydroxide (solid, pellets or powder)

  • Sand (optional, for even heating)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

  • Vacuum distillation apparatus

  • Recrystallization flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine succinic anhydride and a catalytic amount of solid potassium hydroxide (start with 0.1-0.5 mol%). If using a sand bath, mix the reagents with an equal volume of sand.

  • Heating: Heat the mixture with stirring. The optimal temperature should be determined experimentally but is typically in the range of 180-220°C.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is complete when CO2 evolution ceases.

  • Crude Product Isolation: Once the reaction is complete, allow the mixture to cool slightly before setting up for vacuum distillation.

Purification Protocol

1. Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Carefully heat the crude reaction mixture under vacuum.

  • Collect the fraction corresponding to the boiling point of this compound.

2. Recrystallization:

  • Dissolve the distilled product in a minimal amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Effect of Catalyst on Reaction Outcome

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Observations
None0200-2204-6< 50Significant formation of dark, resinous byproduct.
KOH0.1180-2002-3> 80Reduced formation of byproducts; lighter-colored crude product.
KOH0.5180-2001-2> 80Faster reaction; careful temperature control needed to prevent runaway reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Stage Start->Check_Reaction Check_Purification Analyze Purification Stage Start->Check_Purification Low_Conversion Low Conversion? Check_Reaction->Low_Conversion High_Byproducts High Byproduct Formation? Check_Reaction->High_Byproducts Distillation_Problem Distillation Issue? Check_Purification->Distillation_Problem Recrystallization_Problem Recrystallization Issue? Check_Purification->Recrystallization_Problem Low_Conversion->High_Byproducts No Increase_Temp Increase Temperature or Add Catalyst Low_Conversion->Increase_Temp Yes Optimize_Temp_Time Optimize Temp/Time, Use Catalyst High_Byproducts->Optimize_Temp_Time Yes Distillation_Problem->Recrystallization_Problem No Check_Vacuum Check Vacuum & Temp Control Distillation_Problem->Check_Vacuum Yes Slow_Cooling Ensure Slow Cooling & Correct Solvent Recrystallization_Problem->Slow_Cooling Yes Solution Improved Yield and Purity Increase_Temp->Solution Optimize_Temp_Time->Solution Check_Vacuum->Solution Slow_Cooling->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Characterization

Upon successful synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

References

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. Available at: [Link]

Technical Support Center: Preventing Explosive Decomposition During Spirodilactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirodilactone Synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of spirodilactone scaffolds. The inherent reactivity of the reagents and intermediates involved, particularly in oxidative pathways, presents significant thermal hazards. This document provides in-depth, experience-driven guidance to help you identify, understand, and mitigate the risks of runaway reactions and explosive decomposition. Our focus is on building safety into every step of your experimental design, from initial hazard assessment to final product workup.

Section 1: Understanding the Hazard - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the dangers associated with spirodilactone synthesis. Understanding the "why" is the first step toward prevention.

Q1: What is the primary cause of explosive decomposition in spirodilactone synthesis?

A1: The most significant risk arises from the Baeyer-Villiger oxidation of a spirocyclic ketone, a common and efficient method for forming the lactone ring.[1] This reaction uses powerful and unstable oxidizing agents, typically peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom next to the carbonyl group.[2][3]

The core of the hazard lies in the formation of a key tetrahedral reaction intermediate, known as the Criegee intermediate .[1][4][5] This intermediate contains a weak and highly energetic peroxide (O-O) bond. The breakdown of this intermediate to form the final lactone is a highly exothermic, multi-step process.[6]

An explosive event occurs when this reaction becomes a runaway reaction . This happens when the rate of heat generated by the decomposition of the Criegee intermediate exceeds the rate at which the heat can be removed by the reactor's cooling system.[7] This leads to a rapid, self-accelerating increase in temperature and pressure, which can rupture the reaction vessel.[8]

Q2: Which specific reagents and intermediates are the most hazardous?

A2: Several components of the synthesis require careful handling:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): This is the most common peroxy acid used for this transformation. As a pure substance, m-CPBA is shock-sensitive and can be detonated by impact or sparks. It is commercially sold as a stabilized mixture (typically ≤77%) with water and m-chlorobenzoic acid to reduce its explosive properties.[2][3] Even in this form, it is a powerful oxidizing agent that can undergo hazardous thermal decomposition.[1] A technical data sheet for a commercial m-CPBA formulation lists a Self-Accelerating Decomposition Temperature (SADT) of 55 °C , highlighting its thermal sensitivity.[6]

  • Peracetic Acid (PAA): Another potent oxidant, PAA is also thermally unstable. Its SADT can be as low as ≥55-60 °C , depending on the concentration and container size. It is also corrosive and a strong irritant.

  • The Criegee Intermediate: As mentioned in A1, this transient species is the central point of risk during the reaction. Its accumulation due to improper temperature control or too-rapid addition of the oxidant is a primary cause of runaway reactions.[1][4]

  • Hydrogen Peroxide: When used in combination with a Lewis acid or other activators, concentrated hydrogen peroxide can form explosive mixtures with organic solvents. Its handling requires stringent safety protocols.

Q3: What are the early warning signs of a runaway reaction?

A3: Vigilance and proper monitoring are critical. Key warning signs include:

  • Unexpected Temperature Spike: A rapid rise in the internal reaction temperature that does not respond to cooling is the most definitive sign of a developing runaway.

  • Pressure Increase: In a closed or vented system, a sudden increase in pressure indicates rapid gas formation, likely from solvent boiling or decomposition of reactants.

  • Visible Gas Evolution: Bubbling or foaming in the reaction mixture beyond what is expected.

  • Color Change: An unexpected or rapid change in the color of the reaction mixture can indicate decomposition or the formation of undesired, potentially unstable byproducts.

  • Failure of Cooling System: Any interruption to the cooling bath, chiller, or condenser function should be treated as a high-risk event.

Q4: How can I assess the thermal hazard of my specific reaction before scaling up?

A4: Do not proceed beyond a small scale without conducting a thorough thermal hazard assessment. The primary tool for this is Differential Scanning Calorimetry (DSC) .

DSC measures the heat flow into or out of a small sample of your complete reaction mixture as it is heated at a controlled rate. This analysis provides two critical pieces of data:

  • Onset Temperature (Tonset): The temperature at which the reaction begins to generate a detectable amount of heat (the start of the exotherm). This is a crucial parameter for setting the maximum safe operating temperature of your reaction.[8]

  • Heat of Reaction/Decomposition (ΔHd): The total energy released during the exothermic event, typically measured in Joules per gram (J/g). A high heat of decomposition indicates a more powerful and dangerous potential runaway.

For more advanced analysis, especially during process development, Reaction Calorimetry (RC1) or Adiabatic Calorimetry (e.g., Accelerating Rate Calorimeter, ARC) can provide more detailed data on reaction rates and adiabatic temperature rise, which are essential for safe scale-up.

Section 2: Proactive Prevention & Troubleshooting Guides

This section provides actionable protocols and workflows designed to build safety into your experimental procedure.

Guide 1: Pre-Reaction Hazard Assessment Protocol

Before you begin, you must understand the thermal stability of your reagents and the intended reaction mixture.

Protocol: Thermal Hazard Screening with DSC

  • Sample Preparation: Carefully prepare a sample that accurately represents the reaction mixture at its highest potential concentration. This includes the spiroketone substrate, solvent, and the peroxy acid oxidant. Use hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel) to contain any pressure generated.

  • Instrument Setup: Calibrate the DSC instrument according to the manufacturer's guidelines.

  • Experimental Program:

    • Equilibrate the sample at your intended starting reaction temperature (e.g., 0 °C).

    • Ramp the temperature at a slow, controlled rate (e.g., 2-5 °C/min) to a temperature well beyond your intended reaction temperature (e.g., 250 °C). A slow ramp rate is crucial for accurately determining the onset temperature.

  • Data Analysis:

    • Identify the onset temperature (Tonset) of any significant exotherm.

    • Integrate the peak of the exotherm to calculate the total heat of decomposition (ΔHd).

  • Safety Margin: As a rule of thumb, the maximum operating temperature of your reaction should be at least 50 °C below the measured Tonset to provide a sufficient safety margin.

Table 1: Thermal Stability of Common Baeyer-Villiger Oxidants

OxidantPurity / FormulationSADT (°C)Key Hazards & Remarks
m-CPBA ≤77% (commercial grade)55[6]Shock-sensitive, especially when dry. Avoid friction, grinding, and impact. Store refrigerated (2-8 °C).[1][6]
Peracetic Acid 5-15% in acetic acid/water≥60Strong oxidizer, corrosive. SADT is highly dependent on container size and insulation.
Hydrogen Peroxide 30-50% aqueous>60 (as solution)Can form explosive mixtures with organic solvents. Decomposition is catalyzed by metals and bases.
Guide 2: Safe Reaction Execution Workflow

The manner in which the reaction is conducted is as important as the preliminary analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep1 Conduct DSC Hazard Assessment (See Guide 1) prep2 Assemble Reactor: - Adequate cooling capacity (cryostat) - Vigorous mechanical stirring - Temperature probe (in liquid) - Pressure-equalizing addition funnel - Inert atmosphere (N2/Ar) - Venting via bubbler prep1->prep2 prep3 Charge Reactor with Spiroketone and Anhydrous Solvent prep2->prep3 prep4 Cool Reactor to Setpoint (e.g., 0 °C) prep3->prep4 react1 Slowly Add Peroxy Acid Solution (via addition funnel) CRITICAL: Add oxidant to substrate! prep4->react1 react2 Maintain Low Temperature & Monitor for Exotherm react1->react2 react3 Monitor Reaction Progress (TLC, LC-MS, or in-situ PAT) react2->react3 react4 Allow to Stir to Completion After Addition is Finished react3->react4 workup1 Cool Reaction to 0 °C (if not already cold) react4->workup1 workup2 Safely Quench Excess Peroxide (See Guide 4) workup1->workup2 workup3 Perform Aqueous Workup workup2->workup3

Caption: Workflow for safe reaction setup, execution, and workup.

Key Causality Behind Steps:

  • Adding Oxidant to Substrate: This is a critical safety principle. It ensures that the unstable peroxide is the limiting reagent at any given time, preventing its dangerous accumulation. Reversing the addition is a common cause of accidents.

  • Vigorous Stirring: Ensures even heat distribution and prevents localized "hot spots" where a runaway reaction could initiate.

  • Inert Atmosphere: While the primary hazard is thermal, using an inert atmosphere prevents the buildup of potentially flammable oxygen, which can be a byproduct of peroxide decomposition.

Guide 3: Real-Time Monitoring with Process Analytical Technology (PAT)

For reactions at scale or those with unknown kinetics, PAT provides a crucial layer of safety by allowing you to "see" inside the reaction in real-time. In-situ Fourier-Transform Infrared (FTIR) spectroscopy is particularly powerful for monitoring Baeyer-Villiger oxidations.

  • How it Works: An FTIR probe inserted directly into the reaction mixture continuously records the infrared spectrum. You can track the disappearance of the ketone C=O stretch (reactant), the appearance of the lactone C=O stretch (product), and potentially the spectral signature of the Criegee intermediate.

  • Safety Benefit: By monitoring the concentration of the Criegee intermediate, you can adjust the addition rate of the peroxy acid to ensure the intermediate is consumed as it is formed, preventing a dangerous buildup. If the intermediate concentration begins to rise unexpectedly, the addition can be stopped immediately.

Caption: Role of PAT in monitoring hazardous intermediates for process control.

Guide 4: Post-Reaction Quenching Protocol

Never assume all the oxidant has been consumed. Residual peroxides in the workup or distillation pot can lead to violent decomposition upon heating or concentration.

Protocol: Safe Quenching of Peroxy Acids

  • Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the quench. The quenching reaction itself can be exothermic.

  • Prepare Quenching Solution: Prepare a fresh 10% w/v aqueous solution of a suitable quenching agent (see Table 2).

  • Slow Addition: Add the quenching solution slowly, dropwise, to the vigorously stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Peroxide Test: After the quench is complete, test the organic layer for the presence of residual peroxides. A simple and effective method is using potassium iodide (KI) starch test strips. A blue/purple color indicates the presence of peroxides.

  • Repeat if Necessary: If the test is positive, add more quenching solution and re-test until a negative result is obtained.

  • Proceed to Workup: Only after a negative peroxide test should you proceed with aqueous extraction, solvent removal, or distillation.

Table 2: Common Quenching Agents for Peroxy Acids

Quenching AgentFormulaTypical ConcentrationRemarks
Sodium Thiosulfate Na₂S₂O₃10% aqueous soln.Generally preferred; effective and produces stable byproducts. The safest option.
Sodium Bisulfite NaHSO₃10% aqueous soln.Effective, but the reaction can be more exothermic and may release SO₂ gas.
Ferrous Sulfate FeSO₄Acidic aqueous soln.Effective, but introduces metal ions that may need to be removed in subsequent steps.

Section 3: Emergency Response

Even with the best precautions, process upsets can occur. A clear, pre-defined emergency plan is essential.

Guide 5: Emergency Shutdown Protocol for a Thermal Runaway

If you observe the warning signs from FAQ Q3 (unexpected and uncontrollable temperature rise), act immediately.

G start Warning Sign Detected: Uncontrolled Temperature Rise a1 STOP All Reagent Addition IMMEDIATELY start->a1 q1 Can Temperature Be Controlled by Max Cooling? a2 Prepare Emergency Quench Bath (e.g., Dry Ice / Acetone) q1->a2 No a3 If Controllable, Slowly Add Quenching Agent (See Guide 4) q1->a3 Yes a1->q1 evac SOUND ALARM LOWER FUME HOOD SASH EVACUATE AREA a2->evac a4 Monitor Until Stable & Cooled a3->a4

Caption: Emergency decision workflow for a thermal runaway event.

Crucial Emergency Actions:

  • Stop Reagent Addition: The immediate first step is to stop feeding the reaction.

  • Maximize Cooling: Apply maximum cooling power. If this is insufficient, prepare a more powerful emergency cooling bath (e.g., dry ice/acetone).

  • Alert Personnel: Inform colleagues and supervisors immediately. Do not try to manage the situation alone.

  • Evacuate: If the temperature continues to rise uncontrollably despite these measures, your personal safety is the top priority. Activate any facility alarms, lower the fume hood sash completely to act as a blast shield, and evacuate the area immediately.

References

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • RSC Education. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for using peroxide (organic peracid; H2O2; etc.). Retrieved from [Link]

  • Wikipedia. (n.d.). Self-accelerating decomposition temperature. Retrieved from [Link]

  • TA Instruments. (n.d.). Evaluation of Hazards Potential by DSC. Retrieved from [Link]

  • ResearchGate. (2018). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Retrieved from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Sun, J., et al. (2001). A study of self-accelerating decomposition temperature (SADT) using reaction calorimetry. Journal of Loss Prevention in the Process Industries, 14(4), 331-336. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. Retrieved from [Link]

  • Green Chemistry. (2018). Decarboxylation of α,β-unsaturated aromatic lactones: synthesis of E-ortho-hydroxystilbenes from 3-arylcoumarins or isoaurones. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Christeyns. (2018). SAFETY DATA SHEET PERACETIC ACID 15%. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decarboxylation of b-lactones (2-oxetanones). Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Quenching Organic Peroxides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Self accelerating decomposition temperature – Knowledge and References. Retrieved from [Link]

  • Sigma-HSE. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

  • IChemE. (n.d.). Determination of the self-accelerating decomposition temperature (SADT) from thermal stability data generated using accelerating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

  • AEB Group. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]

  • ResearchGate. (2020). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

  • Reddit. (2023). mCPBA reaction temperature. Retrieved from [Link]

  • Lab Alley. (2020). Peracetic-Acid-15-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • YouTube. (2018). mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Peracetic Acid 5%. Retrieved from [Link]

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Technical Support Center: Thermal Decomposition of Succinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal decomposition of succinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this process in their experimental work. Here, we will delve into the nuances of the thermal decomposition of succinic acid, focusing on the prevention and understanding of side reactions to ensure the desired experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven experience.

Introduction: The Thermal Landscape of Succinic Acid

The thermal decomposition of succinic acid is a pivotal reaction, primarily employed for the synthesis of succinic anhydride, a valuable precursor in the production of various pharmaceuticals, polymers, and specialty chemicals. While the principal reaction is a straightforward intramolecular dehydration, the reality of laboratory execution can be complicated by a series of potential side reactions. These undesirable pathways can lead to reduced yields, product contamination, and experimental inconsistencies. This guide will provide you with the necessary knowledge to navigate these challenges effectively.

The primary thermal decomposition reaction is the conversion of succinic acid to succinic anhydride through the loss of a water molecule. This process typically occurs at temperatures above the melting point of succinic acid (approximately 185-190°C).

Primary Reaction: Dehydration

However, as temperatures increase, or in the presence of certain contaminants, alternative decomposition pathways can become significant. Understanding and controlling these is the key to a successful synthesis.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the thermal decomposition of succinic acid in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Question 1: My product is discolored (yellow to brown/black) and has a low yield. What is causing this charring?

Answer:

Discoloration and charring are classic indicators of undesired side reactions, primarily occurring at elevated temperatures. The likely culprits are secondary decompositions of the desired succinic anhydride and potentially polymerization of reaction intermediates.

Causality:

  • Excessive Heat: The most common cause is simply too high a reaction temperature. While anhydride formation requires heat, excessive temperatures can initiate the breakdown of the anhydride itself. Computational studies and pyrolysis data show that succinic anhydride can decompose into carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (C₂H₄) at higher temperatures.[1][2] This fragmentation can lead to the formation of carbonaceous material.

  • Prolonged Reaction Time: Even at a suitable temperature, holding the reaction for an extended period can promote side reactions and lead to product degradation.

  • Presence of Impurities: Impurities in the starting succinic acid can act as catalysts for decomposition pathways, lowering the temperature at which charring begins.

Troubleshooting Protocol:

  • Temperature Control:

    • Action: Carefully control the reaction temperature. For simple thermal dehydration, maintain the temperature just above the melting point of succinic acid, in the range of 190-220°C. If using a dehydrating agent like acetic anhydride, lower temperatures (around 100-120°C) are sufficient and significantly reduce the risk of charring.

    • Rationale: Operating at the lowest effective temperature minimizes the energy available for undesired bond cleavages in the product.

  • Atmosphere Control:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The presence of oxygen can lead to oxidative decomposition, which is more likely to produce colored byproducts and char. Some studies have shown that in an inert atmosphere, succinic acid is more likely to melt and evaporate without significant decomposition, highlighting the role of the atmosphere in the reaction pathway.[3][4]

  • Monitor Reaction Progress:

    • Action: Monitor the reaction for the cessation of water evolution (e.g., by observing condensation in a reflux condenser). Once the reaction is complete, cool the mixture promptly.

    • Rationale: Minimizing the exposure of the product to heat prevents its subsequent decomposition.

Question 2: I am observing the formation of gaseous byproducts and my yield of succinic anhydride is still low, even without significant charring. What other side reactions could be occurring?

Answer:

Low yields of succinic anhydride without significant charring can point to more subtle side reactions, such as decarboxylation or further decomposition of the anhydride product.

Causality:

  • Decarboxylation: Computational studies suggest that succinic acid can undergo decarboxylation to form propionic acid and CO₂.[1][5] While the energy barrier for this reaction is higher than for dehydration, it can become a competing pathway at elevated temperatures.

  • Anhydride Decomposition: As mentioned, succinic anhydride itself is not indefinitely stable at high temperatures. It can decompose to gaseous products (CO, CO₂, C₂H₄), which would escape the reaction vessel, leading to a lower than expected yield of the solid product.[1][2][6]

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time:

    • Action: As with preventing charring, precise temperature control is crucial. Avoid unnecessarily high temperatures. Determine the optimal reaction time for your specific setup to maximize anhydride formation while minimizing its subsequent decomposition.

    • Rationale: Finding the "sweet spot" for the reaction conditions will favor the desired dehydration pathway over competing side reactions with higher activation energies.

  • Consider a Dehydrating Agent:

    • Action: For laboratory-scale synthesis, the use of a dehydrating agent like acetic anhydride or acetyl chloride is highly recommended. These reagents allow the reaction to proceed at much lower temperatures, effectively suppressing thermally induced side reactions like decarboxylation and anhydride decomposition.

    • Rationale: Chemical dehydration is more selective and efficient than thermal dehydration, leading to higher yields and purity of succinic anhydride.

Question 3: My final product is difficult to purify and appears to be contaminated with unreacted succinic acid. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue in thermal decomposition and is often related to insufficient reaction time, inadequate mixing, or the reversible nature of the dehydration reaction.

Causality:

  • Insufficient Heating/Time: The reaction may not have been allowed to proceed to completion.

  • Poor Heat Transfer: In a static system, poor heat distribution can result in localized "cold spots" where the succinic acid does not react.

  • Reversibility: The dehydration reaction is reversible. If the water produced is not effectively removed from the reaction mixture, it can hydrolyze the succinic anhydride back to succinic acid.

Troubleshooting Protocol:

  • Ensure Efficient Water Removal:

    • Action: If performing a simple thermal decomposition, ensure that the evolving water vapor can easily escape the reaction vessel. A gentle stream of inert gas can help to carry the water vapor away. When using a reflux setup with a dehydrating agent, ensure the apparatus is protected from atmospheric moisture with a drying tube.

    • Rationale: Removing one of the products (water) shifts the equilibrium of the reaction towards the formation of succinic anhydride, driving the reaction to completion.

  • Improve Mixing:

    • Action: For larger scale reactions, mechanical stirring is recommended to ensure uniform heating and efficient contact between reactants (if a dehydrating agent is used).

    • Rationale: Good mixing ensures that all of the succinic acid reaches the required reaction temperature and comes into contact with the dehydrating agent, if present.

  • Purification:

    • Action: Unreacted succinic acid can be removed from the final product by recrystallization from a suitable solvent, such as a mixture of acetic anhydride and ether.

    • Rationale: Succinic anhydride and succinic acid have different solubilities, allowing for their separation by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the thermal decomposition of succinic acid to succinic anhydride?

A1: For purely thermal decomposition, a temperature range of 190-220°C is generally recommended. This is above the melting point of succinic acid, allowing the reaction to proceed in the liquid phase. However, to minimize side reactions, it is best to use the lowest temperature at which the reaction proceeds at a reasonable rate. For a more controlled and higher-yielding reaction, using a dehydrating agent like acetic anhydride allows the process to be carried out at a much lower and safer temperature of around 100-120°C.

Q2: Is a catalyst necessary for the dehydration of succinic acid?

A2: While the thermal dehydration of succinic acid can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. However, for most laboratory applications, the use of a chemical dehydrating agent like acetic anhydride or acetyl chloride is more common and effective than a true catalyst.

Q3: What analytical techniques are best for monitoring the reaction and analyzing the products?

A3: A combination of techniques is often employed:

  • Thermogravimetric Analysis (TGA): TGA is excellent for studying the thermal stability of succinic acid and identifying the temperature ranges of decomposition events.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the broad carboxylic acid O-H stretch of succinic acid and the appearance of the characteristic anhydride C=O stretches in succinic anhydride.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts, such as those that may arise from decarboxylation or the decomposition of succinic anhydride.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify any non-volatile impurities.

Q4: Can propionic acid be a significant byproduct of thermal decomposition?

A4: While computational studies have predicted a pathway for the decarboxylation of succinic acid to propionic acid,[1][5] this is generally not considered a major side reaction under typical laboratory conditions for succinic anhydride synthesis, especially when using dehydrating agents at lower temperatures. Significant formation of propionic acid would likely require much higher temperatures where other decomposition pathways would also be prevalent. The primary and most easily accessible thermal decomposition pathway is the formation of succinic anhydride.

Visualizing the Reaction Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the key thermal decomposition pathways of succinic acid.

SA Succinic Acid SAN Succinic Anhydride SA->SAN Dehydration (190-220°C) H2O Water PA Propionic Acid + CO₂ SA->PA Decarboxylation (High Temp.) Char Charred Byproducts SA->Char Charring (Excessive Heat) SAN->SA Hydrolysis Gases CO, CO₂, C₂H₄ SAN->Gases Decomposition (>220°C) SAN->Char Charring (Excessive Heat)

Caption: Primary and side reaction pathways in the thermal decomposition of succinic acid.

Experimental Protocols

Protocol 1: Synthesis of Succinic Anhydride using Acetic Anhydride

This protocol is a reliable method for producing high-purity succinic anhydride with minimal side reactions.

Materials:

  • Succinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Drying tube (e.g., with calcium chloride)

  • Buchner funnel and filter paper

  • Ice bath

  • Ether (for washing)

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask and a reflux condenser. Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging the Flask: To the round-bottom flask, add succinic acid and acetic anhydride. A common ratio is approximately 1:1.5 to 1:2 molar ratio of succinic acid to acetic anhydride.

  • Heating and Stirring: Begin stirring the mixture and gently heat it to around 100-110°C using a heating mantle or oil bath.

  • Reaction: Continue heating under reflux with stirring until all the succinic acid has dissolved, and the solution becomes clear. This typically takes 30-60 minutes.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Crystals of succinic anhydride should form. To maximize crystallization, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ether to remove any residual acetic acid and acetic anhydride.

  • Drying: Allow the crystals to air dry or dry them in a desiccator.

Data Summary

ParameterRecommended ValueRationale
Temperature 100-110°CSufficient for reaction with acetic anhydride while minimizing thermal side reactions.
Succinic Acid:Acetic Anhydride ~1:1.5 to 1:2 (molar ratio)Ensures complete reaction of succinic acid.
Atmosphere Protected from moisturePrevents hydrolysis of anhydrides.
Reaction Time 30-60 minutes post-dissolutionEnsures reaction goes to completion.

Conclusion

The thermal decomposition of succinic acid is a fundamentally important transformation in organic synthesis. While the primary pathway to succinic anhydride is well-established, a thorough understanding of the potential side reactions, such as decarboxylation and charring, is crucial for achieving high yields and purity. By carefully controlling reaction parameters, particularly temperature and atmosphere, and by utilizing chemical dehydrating agents where appropriate, researchers can effectively mitigate these side reactions. This guide provides a framework for troubleshooting common experimental issues and serves as a resource for the successful application of succinic acid's thermal decomposition in your research endeavors.

References

  • Caires, C. F. J., Lima, L. S., Carvalho, C. T., & Ionashiro, M. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N 2 and CO atmospheres. Eclética Química, 35(4), 73-80. Available at: [Link]

  • Kopsidas, S., et al. (2016). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Polymers, 8(8), 289. Available at: [Link]

  • Wojtunik-Kulesza, K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. Available at: [Link]

  • Back, R. A., & Boden, J. C. (1971). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 49(9), 1550-1559. Available at: [Link]

  • Caires, C. F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Available at: [Link]

  • Valeev, Y. H. (2011). Thermal transformations of salts of aliphatic carboxylic acids.
  • Nguyen, M. T., et al. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(32), 7479-7488. Available at: [Link]

  • Brainly.in. (2019). what happen when succinic acid is heated above its melting point ? reaction ?​. Available at: [Link]

  • Vedantu. (2024). When succinic acid is heated, product formed is. Retrieved from [Link]

  • Whiteley, H. R. (1953). The Mechanism of Propionic Acid Formation by Succinate Decarboxylation. Proceedings of the National Academy of Sciences, 39(8), 772-779. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does adipic acid give a cyclic ketone on heating while glutaric acid and succinic acid give a cyclic anhydride?. Available at: [Link]

  • MDPI. (2024). Classical Food Fermentations as Modern Biotechnological Platforms: Alcoholic, Acetic, Butyric, Lactic and Propionic Pathways and Applications. Retrieved from [Link]

  • ACS Publications. (2021). Kinetic and Mechanistic Analysis of the Hydrodeoxygenation of Propanoic Acid on Pt/SiO2. Retrieved from [Link]

  • ResearchGate. (2008). Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. Available at: [Link]

  • Nguyen, M. T., et al. (2008). Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. The Journal of Physical Chemistry A, 112(32), 7479-7488. Available at: [Link]

  • ResearchGate. (2019). Thermal processes in succinic acid–aluminum blends subjected to high-pressure plastic deformation. Available at: [Link]

  • Docta Complutense. (2023). Bioproduction of succinic acid from potato waste. Kinetic modeling. Retrieved from [Link]

  • Lee, S., et al. (2022). Production of succinic acid through the fermentation of Actinobacillus succinogenes on the hydrolysate of Napier grass. Biotechnology for Biofuels and Bioproducts, 15(1), 1-11. Available at: [Link]

Sources

Technical Support Center: Purification of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,6-Dioxaspiro[4.4]nonane-2,7-dione is a rigid, bicyclic monomer synthesized from the readily available platform chemical, succinic acid.[1][2] Its unique spiroketal structure is a valuable building block for high-performance polymers, imparting enhanced thermal and mechanical stability.[2] However, a significant challenge in its synthesis, particularly through the thermal decomposition of succinic acid or its anhydride, is the concurrent formation of dark, oily, and resinous decomposition products.[1] These polymeric byproducts can be difficult to separate from the desired crystalline product, complicating downstream applications.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for the effective purification of this compound from these challenging resinous impurities. The guide is structured in a question-and-answer format to directly address common issues encountered during the purification workflow.

Troubleshooting and Purification Protocols

This section addresses the most common challenges encountered when purifying this compound.

Question 1: My crude reaction product is a dark, intractable resin or tar. What is this material and why does it form?

Answer: The formation of dark, resinous, and oily byproducts is a known issue in the synthesis of this compound, especially when heating succinic acid or succinic anhydride.[1] These byproducts are typically polymeric materials resulting from side reactions, such as decarboxylation and subsequent polymerization under thermal stress. The reaction is sensitive to temperature and duration; prolonged heating can significantly increase the yield of these undesirable materials.[1] A "Safety Note" in the literature warns that unattended heating (e.g., to 185 °C for several hours) can even lead to explosive decomposition of the reaction mixture, highlighting the energetic nature of these side reactions.[1]

Question 2: What is the most effective initial step to separate the desired product from the bulk of the resin?

Answer: The first and most straightforward approach is to leverage the differential solubility between the crystalline product and the amorphous, polymeric resin. This compound, in its pure form, is a crystalline solid soluble in many organic solvents, including 95% ethanol.[1] The resinous byproducts are often less soluble.

An initial "trituration" or solvent wash is recommended. This involves stirring the crude mixture with a moderate volume of a suitable cold solvent. This process aims to dissolve the target compound while leaving the bulk of the insoluble resin behind. The resulting solution can then be filtered away from the resinous solid.

Question 3: My initial solvent wash was insufficient. What are the primary methods for achieving high purity?

Answer: For rigorous purification, especially when simple washing is ineffective, three primary techniques should be considered: Recrystallization , Vacuum Distillation , and Column Chromatography . The choice depends on the scale of your reaction, the thermal stability of your compound, and the nature of the remaining impurities. Historically, obtaining the pure spirodilactone from the reaction residues required a combination of vacuum distillation and repeated recrystallization.[1]

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method.

PurificationWorkflow Crude Crude Resinous Mixture Wash Solvent Wash / Trituration (e.g., Cold Ethanol) Crude->Wash Filter Filtration Wash->Filter Filtrate Filtrate containing Product Filter->Filtrate Soluble Fraction Resin Insoluble Resin Filter->Resin Insoluble Fraction Decision Is Product Pure? Filtrate->Decision Recryst Recrystallization Pure Pure Crystalline Product Recryst->Pure Distil Vacuum Distillation Distil->Recryst Further Purification Chrom Column Chromatography Chrom->Pure Analysis Purity Analysis (MP, NMR, FTIR) Pure->Analysis Decision->Recryst No Decision->Distil No Decision->Chrom No (Difficult Separation) Decision->Pure Yes

Sources

Technical Support Center: Optimizing Ring-Opening Polymerization of Spirodilactones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of spirodilactones. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of polyesters from these unique bicyclic monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-opening polymerization of spirodilactones?

The polymerization of spirodilactones, while promising for creating functional polyesters, presents unique challenges compared to simpler monocyclic lactones. The primary difficulties stem from the thermodynamics and kinetics of the reaction. Due to their structure, some spirodilactones can have lower ring strain, making polymerization thermodynamically less favorable.[1][2] Key challenges include achieving high monomer conversion, controlling molecular weight, and preventing side reactions that can lead to a broad polydispersity index (PDI).

Q2: How do I select an appropriate catalyst and initiator for spirodilactone ROP?

Catalyst selection is critical for a successful polymerization. The choice depends on the desired level of control and the specific spirodilactone monomer.

  • Organocatalysts: Thiourea-based catalysts are effective for promoting ROP through hydrogen bonding activation of the monomer. They are often preferred for producing metal-free polymers for biomedical applications.

  • Metal-Based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and commercially available catalyst. However, for more controlled polymerizations, well-defined metal complexes, such as those based on zinc, aluminum, or yttrium, are excellent choices.[3][4] These catalysts often operate via a coordination-insertion mechanism, which provides excellent control over the polymerization.[4]

An initiator, typically a primary alcohol like benzyl alcohol (BnOH), is used to start the polymer chain. The molecular weight of the resulting polymer is theoretically determined by the molar ratio of the monomer to the initiator.

Q3: Why is monomer and solvent purity so crucial for the reaction?

Impurities, especially water and other protic species, can act as unintended initiators or chain transfer agents. This leads to poor control over molecular weight and a broadening of the polydispersity index (PDI). Water can react with the catalyst or the growing polymer chain, effectively terminating the reaction or starting a new chain. Therefore, rigorous purification of the monomer (e.g., through recrystallization) and drying of the solvent (e.g., by distillation over a suitable drying agent) are essential, non-negotiable steps for achieving a controlled polymerization.

Q4: What are typical starting conditions for optimizing the reaction?

Optimization is key and involves systematically adjusting parameters.[] A good starting point is crucial. The reaction temperature significantly impacts both the rate and the prevalence of side reactions.[6]

ParameterRecommended Starting RangeRationale
Temperature 80 - 120 °CBalances reaction rate with the risk of side reactions like transesterification. Higher temperatures can lead to polymer degradation.
Solvent Toluene or bulk (solvent-free)Toluene is a common, non-coordinating solvent. Bulk polymerization can increase the reaction rate but makes heat dissipation more challenging.
Monomer:Initiator Ratio 50:1 to 200:1This ratio is the primary determinant of the target molecular weight.
Monomer:Catalyst Ratio 200:1 to 1000:1Depends on catalyst activity. Higher loadings increase the rate but may also increase side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with oxygen and moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Monomer Conversion

Q: I've run my polymerization for 24 hours, but NMR analysis shows very little polymer formation. What went wrong?

A: Low or no conversion is a common issue often related to impurities or catalyst inactivity. Let's break down the potential causes and solutions.

Possible Causes & Solutions:

  • Catalyst Inactivity: Many metal-based catalysts are sensitive to air and moisture. Improper storage or handling can lead to deactivation. Organocatalysts can also be sensitive to acidic or basic impurities.

    • Solution: Purchase fresh catalyst or purify existing stock if possible. Always handle catalysts in an inert atmosphere (e.g., a glovebox).

  • Presence of Impurities: Water in your monomer, solvent, or initiator is the most common culprit. It can consume the catalyst or act as a poison.

    • Solution: Ensure your monomer is rigorously purified (e.g., recrystallized from a dry solvent) and dried under vacuum. Distill your solvent over an appropriate drying agent (e.g., CaH₂ for toluene) immediately before use. Use a freshly opened bottle of initiator or purify it via distillation.

  • Incorrect Temperature: The polymerization may be thermodynamically unfavorable at the chosen temperature, or the activation energy barrier is too high.

    • Solution: Gradually increase the reaction temperature in 20 °C increments. However, be aware that excessively high temperatures can promote polymer degradation and side reactions.[6]

Troubleshooting Workflow: Low Monomer Conversion

start Low Monomer Conversion Detected check_purity Verify Purity of All Reagents (Monomer, Solvent, Initiator) start->check_purity purity_ok purity_ok check_purity->purity_ok Purity Confirmed purify Action: Re-purify/Dry All Components check_purity->purify Impurity Suspected check_catalyst Assess Catalyst Activity (Handling & Storage) catalyst_ok catalyst_ok check_catalyst->catalyst_ok Activity Confirmed new_catalyst Action: Use Fresh Catalyst Stock check_catalyst->new_catalyst Deactivation Suspected check_temp Review Reaction Temperature temp_ok temp_ok check_temp->temp_ok Temp > 100°C increase_temp Action: Increase Temperature (e.g., to 120°C) check_temp->increase_temp Temp < 100°C purity_ok->check_catalyst catalyst_ok->check_temp end Problem Resolved or Requires Deeper Investigation temp_ok->end If problem persists, consider alternative catalyst

Caption: Decision tree for troubleshooting low monomer conversion.

Problem: Broad Molecular Weight Distribution (PDI > 1.5)

Q: My GPC results show a very broad peak, indicating poor control. How can I achieve a narrower polydispersity?

A: A high PDI suggests that multiple competing reactions are occurring alongside the desired chain propagation. The primary culprits are transesterification and slow initiation.

Possible Causes & Solutions:

  • Transesterification: This is a common side reaction in polyester synthesis where a growing polymer chain attacks another polymer chain, leading to a scrambling of chain lengths.[3] It is often promoted by high temperatures and long reaction times.

    • Solution: Lower the reaction temperature. While this will slow the reaction, it will disproportionately slow the rate of transesterification. Also, aim to stop the reaction as soon as high conversion is reached, avoiding prolonged heating.

  • Slow Initiation: If the initiation step (the first monomer adding to the initiator) is much slower than the propagation step (subsequent monomer additions), new chains will be starting throughout the polymerization, leading to a broad distribution of chain lengths.

    • Solution: Ensure your initiator is a primary alcohol, as they are generally more reactive. Some catalyst systems benefit from pre-reacting the catalyst and initiator to form the active species before adding the monomer.[7]

  • Impurities: As with low conversion, protic impurities can initiate new chains at different times, broadening the PDI.

    • Solution: Revisit the purification protocols for all reagents and ensure glassware is meticulously dried.

Problem: Final Molecular Weight Does Not Match Theoretical Value

Q: I calculated my monomer-to-initiator ratio to target a molecular weight of 20,000 g/mol , but the GPC shows it's only 5,000 g/mol . What's causing this discrepancy?

A: This is a classic sign that you have more initiating species in your reaction than you accounted for, leading to a higher number of shorter chains.

Possible Causes & Solutions:

  • Water Contamination: Water is the most frequent cause. Each water molecule can potentially initiate a new polymer chain, drastically lowering the final molecular weight compared to the theoretical value based on your alcohol initiator.

    • Solution: This cannot be overstated: all components must be anhydrous. Dry glassware in an oven (e.g., >120 °C) overnight and cool under vacuum or in a desiccator. Use Schlenk line techniques for all transfers.[8]

  • Initiator Inefficiency or Inaccurate Measurement: The initiator may not be 100% efficient, or there may have been an error in its measurement.

    • Solution: Double-check all calculations and ensure your balance and syringes are properly calibrated. Use a freshly purified initiator.

Protocols & Methodologies

Protocol 1: General Monomer Purification (Recrystallization)
  • Place the crude spirodilactone monomer in a round-bottom flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate, toluene) until the monomer is fully dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold, fresh solvent.

  • Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent. Store in a desiccator inside a glovebox.

Protocol 2: Standard ROP Setup (Schlenk Line Technique)
  • Dry all glassware, including the reaction flask and magnetic stir bar, in an oven overnight and assemble hot under a stream of inert gas (N₂ or Ar).

  • Place the purified spirodilactone monomer into the reaction flask.

  • Seal the flask and perform at least three cycles of vacuum/inert gas backfill to ensure an inert atmosphere.

  • Add anhydrous solvent (e.g., toluene) via a gas-tight syringe.

  • In a separate, dried vial, prepare the catalyst and initiator solutions in anhydrous solvent.

  • Heat the monomer solution to the desired reaction temperature.

  • Inject the initiator solution via syringe, followed by the catalyst solution to start the polymerization.

  • Allow the reaction to proceed for the desired time. Monitor progress by taking small aliquots for NMR analysis.

  • Quench the reaction by cooling to room temperature and precipitating the polymer in a non-solvent like cold methanol or hexane.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

ROP Mechanism: Coordination-Insertion

The most controlled metal-catalyzed ROPs proceed via a coordination-insertion mechanism.

cluster_0 Coordination-Insertion Mechanism A Catalyst-Initiator Complex (M-OR) B Monomer Coordination A->B + Monomer C Ring-Opening & Insertion B->C Nucleophilic Attack D Propagating Chain C->D Chain grows by one unit D->B + Monomer (repeat)

Caption: Simplified workflow of the coordination-insertion ROP mechanism.

This guide provides a foundational framework for optimizing the ROP of spirodilactones. Success in polymerization is predicated on meticulous attention to purity and systematic optimization of reaction parameters.

References
  • Zhao, W., Wang, Q., Cui, Y., He, J., & Zhang, Y. (n.d.). Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. Dalton Transactions. Retrieved from [Link]

  • Hu, Q., et al. (2020). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Chinese Journal of Polymer Science, 38, 240–247. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Czapla-Masztafiak, J., et al. (2016). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Molecules, 21(11), 1533. Available at: [Link]

  • ResearchGate. (n.d.). Physical-chemical characterization and quality control of spironolactone raw material samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation. Retrieved from [Link]

  • Al-Kassas, R., et al. (2023). Model-Informed Dose Optimization of Spironolactone in Neonates and Infants. Pharmaceutics, 15(11), 2568. Available at: [Link]

  • Chemistry LibreTexts. (2021). Ring-Opening Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and characterization of spironolactone-loaded nanocapsules for pediatric use. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. Polymers, 14(1), 83. Available at: [Link]

  • Karyagina, A., et al. (2022). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. Journal of Drug Delivery Science and Technology, 77, 103856. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Grizante, M. B., et al. (2021). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 16(7), e0254024. Available at: [Link]

  • Coulembier, O., et al. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 12(35), 4959-4979. Available at: [Link]

Sources

Technical Support Center: Mastering Molecular Weight in the Polymerization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled polymerization of 1,6-dioxaspiro[4.4]nonane-2,7-dione (DON). This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the unique properties of DON-based polyesters. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to empower you to achieve precise control over the molecular weight and architecture of your polymers.

Introduction to this compound (DON)

This compound is a bicyclic monomer derived from succinic acid, a readily available platform chemical.[1] Its spirocyclic structure, consisting of two fused five-membered lactone rings, imparts significant rigidity and unique thermal and mechanical properties to the resulting polyesters.[2] These characteristics make DON-based polymers highly attractive for a range of applications, including the development of advanced drug delivery systems and high-performance biomaterials.

The polymerization of DON proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated by cationic, anionic, or organocatalytic systems.[2] The choice of the polymerization pathway and reaction conditions is critical as it directly influences the molecular weight, polydispersity, and microstructure of the final polymer.[2] This guide will delve into the nuances of controlling these parameters to help you achieve your desired material properties.

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of my poly(DON)?

The primary method for controlling the molecular weight of poly(DON) is by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). In a living or controlled polymerization, the number-average molecular weight (Mn) is directly proportional to this ratio and the monomer conversion. A higher [M]/[I] ratio will result in a higher molecular weight polymer, assuming high monomer conversion.

Q2: What types of initiators are suitable for DON polymerization?

DON can be polymerized using various initiators, depending on the desired polymerization mechanism:

  • Anionic ROP: Alkoxides, hydroxides, and organometallic compounds can be used. Alcohols, in the presence of a catalyst like stannous octoate, are common initiators for the ROP of lactones.

  • Cationic ROP: Protic acids, Lewis acids (e.g., ytterbium triflate), and carbocationic species can initiate the polymerization.[2]

  • Organocatalytic ROP: Organic bases such as 4-dimethylaminopyridine (DMAP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, often used in conjunction with an alcohol initiator.[3]

Q3: What is the role of a catalyst, like stannous octoate, in the polymerization?

In alcohol-initiated ROP of lactones, a catalyst like stannous octoate (Sn(Oct)₂) activates the monomer, making it more susceptible to nucleophilic attack by the alcohol initiator.[4] This accelerates the rate of polymerization. While the catalyst concentration affects the reaction rate, the molecular weight is primarily determined by the [M]/[I] ratio in a well-controlled system.[4]

Q4: How do reaction temperature and time affect the polymerization?

  • Temperature: Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can increase the likelihood of side reactions, such as transesterification and thermal degradation, which can broaden the molecular weight distribution (PDI) and affect the polymer's microstructure.

  • Time: The reaction time should be sufficient to achieve high monomer conversion. Incomplete conversion will result in a lower molecular weight than theoretically predicted. Monitoring the reaction progress is crucial to determine the optimal reaction time.

Q5: Why is it critical to use anhydrous conditions for DON polymerization?

Water can act as an initiator in both cationic and anionic ROP, leading to a loss of control over the molecular weight and a broadening of the PDI.[4][5] In cationic ROP, water can also terminate the growing polymer chains. Therefore, it is essential to use dry solvents, monomers, and initiators and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of DON and provides systematic approaches to their resolution.

Issue 1: The obtained molecular weight is significantly lower than the theoretical value calculated from the [M]/[I] ratio.
Potential Cause Explanation Recommended Solution
Presence of Impurities (e.g., Water) Water can act as an unintended initiator, increasing the total number of polymer chains and thus reducing the average molecular weight.[4]Thoroughly dry all glassware, solvents, monomer, and initiator. Perform the polymerization under a dry, inert atmosphere.
Inaccurate Initiator Concentration An error in calculating or dispensing the initiator can lead to a higher actual initiator concentration than intended.Prepare initiator solutions carefully and use precise dispensing techniques (e.g., calibrated microsyringes).
Low Monomer Conversion If the reaction is stopped before high monomer conversion is reached, the molecular weight will be lower than the theoretical maximum.Monitor the polymerization progress using techniques like ¹H NMR or FTIR spectroscopy to ensure high conversion. Increase the reaction time or temperature if necessary, while being mindful of potential side reactions.
Chain Transfer Reactions Impurities or certain solvents can participate in chain transfer reactions, terminating a growing chain and initiating a new one, which lowers the average molecular weight.Use high-purity reagents and choose a solvent that is inert under the reaction conditions.
Issue 2: The polymer has a broad molecular weight distribution (High PDI).
Potential Cause Explanation Recommended Solution
Slow Initiation If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths.Choose an initiator/catalyst system that provides a rapid and efficient initiation. For alcohol-initiated polymerizations, ensure the catalyst is effective.
Transesterification Reactions Intermolecular or intramolecular transesterification (back-biting) can occur, especially at high temperatures and long reaction times, leading to a scrambling of chain lengths and a broadening of the PDI.Optimize the reaction temperature and time to minimize transesterification. Consider using a milder catalyst or a lower reaction temperature.
Presence of Water As mentioned, water can act as an initiator, leading to a population of chains with different initiation points and thus a broader PDI.[4]Ensure strictly anhydrous conditions.
Non-uniform Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different parts of the reaction mixture, resulting in a broad PDI.Ensure efficient stirring and uniform heating of the reaction vessel.
Issue 3: Low or no monomer conversion.
Potential Cause Explanation Recommended Solution
Inactive Initiator or Catalyst The initiator or catalyst may have degraded due to improper storage or handling.Use fresh, high-purity initiator and catalyst. Store them under the recommended conditions (e.g., in a desiccator or glovebox).
Presence of an Inhibitor Certain impurities in the monomer or solvent can inhibit the polymerization.Purify the monomer and solvent before use. For example, the monomer can be recrystallized.[1]
Insufficient Reaction Temperature or Time The reaction conditions may not be sufficient to drive the polymerization to high conversion.Increase the reaction temperature or extend the reaction time. Monitor the reaction to find the optimal conditions.

Experimental Protocols

Protocol 1: Controlled Anionic Ring-Opening Polymerization of DON using an Alcohol Initiator and Stannous Octoate Catalyst

This protocol describes a general procedure for the controlled polymerization of DON to achieve a target molecular weight.

Materials:

  • This compound (DON), recrystallized and dried under vacuum.

  • Anhydrous alcohol initiator (e.g., benzyl alcohol), stored over molecular sieves.

  • Stannous octoate (Sn(Oct)₂), stored in a desiccator.

  • Anhydrous toluene, distilled from a suitable drying agent.

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of DON.

  • Monomer Dissolution: Add anhydrous toluene to dissolve the monomer under an inert atmosphere.

  • Initiator and Catalyst Addition: Calculate the required amount of alcohol initiator based on the target molecular weight ([M]/[I] ratio). In a separate vial, prepare a stock solution of the initiator in anhydrous toluene. Add the initiator solution to the monomer solution via syringe. Subsequently, add the stannous octoate catalyst (typically a [M]/[C] ratio of 1000:1 to 5000:1).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a few drops of acetic acid. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

Ring-Opening Polymerization Mechanism of DON

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator (e.g., R-O⁻) DON_Monomer DON Monomer Initiator->DON_Monomer Nucleophilic Attack Ring_Opened_Initiated Ring-Opened Initiated Monomer DON_Monomer->Ring_Opened_Initiated Growing_Chain Growing Polymer Chain (Active Center) Ring_Opened_Initiated->Growing_Chain Another_DON Another DON Monomer Growing_Chain->Another_DON Addition of Monomer Elongated_Chain Elongated Polymer Chain Another_DON->Elongated_Chain Active_Polymer Active Polymer Chain Elongated_Chain->Active_Polymer Terminating_Agent Terminating Agent (e.g., H⁺) Active_Polymer->Terminating_Agent Quenching Inactive_Polymer Inactive Polymer Terminating_Agent->Inactive_Polymer

Caption: Generalized mechanism of ring-opening polymerization of DON.

Troubleshooting Workflow for Molecular Weight Control

Troubleshooting_MW cluster_high_pdi High PDI Causes cluster_low_mw Low MW Causes Start Problem: Incorrect Molecular Weight Check_PDI Is the PDI broad (>1.3)? Start->Check_PDI Low_MW_High_PDI Low MW & High PDI Check_PDI->Low_MW_High_PDI Yes Low_MW_Narrow_PDI Low MW & Narrow PDI Check_PDI->Low_MW_Narrow_PDI No Slow_Initiation Slow Initiation Low_MW_High_PDI->Slow_Initiation Transesterification Transesterification Low_MW_High_PDI->Transesterification Water_Initiation Water as Initiator Low_MW_High_PDI->Water_Initiation Impurity_Initiation Impurities as Initiators Low_MW_Narrow_PDI->Impurity_Initiation Low_Conversion Low Monomer Conversion Low_MW_Narrow_PDI->Low_Conversion Initiator_Error Inaccurate [I] Low_MW_Narrow_PDI->Initiator_Error Solution Solutions: - Ensure anhydrous conditions - Optimize T and time - Verify initiator concentration - Monitor conversion - Use efficient initiator Slow_Initiation->Solution Transesterification->Solution Water_Initiation->Solution Impurity_Initiation->Solution Low_Conversion->Solution Initiator_Error->Solution

Caption: Decision tree for troubleshooting molecular weight control issues.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • Ge, J., Trujillo-Lemon, M., & Stansbury, J. W. (2006). A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane. Macromolecules, 39(26), 8968–8976. Retrieved from [Link]

  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Macromolecules, 39(20), 6943–6951. Retrieved from [Link]

  • Storey, R. F., & Taylor, A. E. (1998). Effect of Stannous Octoate on the Composition, Molecular Weight, and Molecular Weight Distribution of Ethylene Glycol-Initiated Poly(epsilon-caprolaccone). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(5), 723-750. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Spirodilactone Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of spirodilactone-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this promising class of materials. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence.

Spirodilactone polymers, prized for their potential in biodegradable materials and drug delivery systems, possess a unique rigid, bicyclic structure that imparts distinct thermal and mechanical properties. However, this same structure introduces significant challenges in their analytical characterization. This guide is structured to address these challenges head-on, moving from common, broad-based issues to technique-specific troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common overarching questions and hurdles encountered when beginning to work with spirodilactone polymers.

Q1: My spirodilactone polymer won't dissolve. What are the best solvents to try?

A: This is the most frequent challenge. The rigid spiro structure and potential for crystallinity can severely limit solubility. A systematic solvent screening approach is crucial.

Expertise & Experience: The polarity of spirodilactone polymers can be complex. While the ester groups suggest polarity, the overall backbone may be more hydrophobic. Therefore, a range of solvents should be tested. Spirolactone small molecules, like spironolactone, are known to be practically insoluble in water but soluble in solvents like alcohol, ethyl acetate, and chloroform. This provides a good starting point for their polymer analogues.

Recommended Solvents for Screening:

Solvent ClassExamplesPolarityComments
Chlorinated Dichloromethane (DCM), ChloroformMediumOften the most effective starting point. Use with caution due to toxicity.
Ethers Tetrahydrofuran (THF), DioxaneMediumCommon mobile phases for Gel Permeation Chromatography (GPC/SEC).
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighCan be effective but may require heating. Ensure they are anhydrous.
Fluorinated Alcohols Hexafluoroisopropanol (HFIP)HighAn excellent, albeit expensive, solvent for highly crystalline or aggregated polyesters.
Aromatic Toluene, BenzeneLowCan be effective for less polar polymer backbones.

Protocol: Start with small amounts of polymer (~1-2 mg/mL) in the chosen solvent. Begin at room temperature and allow sufficient time for dissolution (can be several hours). If solubility is poor, gentle heating (e.g., 40-60 °C) can be applied, but be mindful of potential degradation.

Q2: I'm seeing signs of degradation in my sample during analysis. How can I prevent this?

A: The ester linkages in the spirodilactone unit are susceptible to hydrolysis, especially at elevated temperatures and in the presence of acidic or basic residues.[1][2]

Causality: Hydrolysis is the chemical breakdown of the ester bond by reaction with water, which cleaves the polymer chain. This process is catalyzed by acids or bases. Residual polymerization catalysts, acidic impurities in solvents, or atmospheric moisture can all accelerate this process.

Preventative Measures:

  • Storage: Store polymers and samples under inert gas (N₂ or Ar) and in a desiccator to minimize exposure to moisture.

  • Solvent Purity: Use high-purity, anhydrous solvents for all analyses.

  • pH Control: If using aqueous or protic solvents (e.g., for GPC), buffering the mobile phase to a slightly acidic pH (around 3.4-5.2) can improve stability.[1]

  • Temperature: Avoid excessive heating during sample preparation and analysis. If heating is necessary to dissolve the polymer, keep the time and temperature to a minimum.

  • Sample Age: Analyze freshly prepared solutions whenever possible, as degradation can occur even in solution over time.

Troubleshooting Guide by Analytical Technique

This section provides specific troubleshooting advice for common analytical methods used in polymer characterization.

1. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is fundamental for determining molecular weight (Mw, Mn) and polydispersity (PDI).[3] However, spirodilactone polymers can behave poorly.

Logical Workflow for GPC/SEC Method Development

Caption: GPC/SEC method development workflow.

Q: My GPC chromatogram shows a strange, tailing, or bimodal peak shape. What's happening?

A: This is a classic symptom of non-ideal SEC behavior. The primary causes are either polymer-column interactions or sample degradation.

SymptomPossible CauseRecommended Solution
Peak Tailing Adsorption/Interaction with Column: Polar ester groups on your polymer may be interacting with the stationary phase (column packing material).Add a salt like LiBr or LiCl (0.01-0.05 M) to the mobile phase (e.g., THF or DMF) to screen these interactions.
Peak Fronting Aggregation/Poor Solubility: The polymer is not fully dissolved or is aggregating in the mobile phase, causing it to elute earlier than expected.Re-evaluate your solvent. Try a stronger solvent like HFIP or increase the dissolution temperature/time. Filter your sample meticulously.
Bimodal or Shoulder Peak 1. Degradation: The polymer is degrading on the column or during sample prep, creating lower molecular weight species.[4] 2. Aggregation: A portion of the sample is aggregated, leading to a high MW peak, while the rest is dissolved.For Degradation: Run the sample immediately after preparation. Lower the column temperature. Ensure mobile phase is neutral and dry. For Aggregation: Improve dissolution as described above. Consider using a multi-angle light scattering (MALS) detector to confirm if the early-eluting peak is an aggregate.

Step-by-Step Protocol: GPC/SEC Sample Prep for a Difficult Spirodilactone Polymer

  • Solvent Selection: Based on your screening, select the best solvent (e.g., THF). Add 0.05 M LiBr to both the sample solvent and the mobile phase.

  • Dissolution: Weigh the polymer accurately into a vial. Add the solvent to achieve a concentration of ~1 mg/mL.

  • Heating: Place the vial in a heating block at 40 °C for 1-2 hours, with intermittent gentle vortexing. Do not use ultrasonic baths, as they can cause chain scission.

  • Cooling: Allow the sample to cool completely to room temperature. Observe the solution to ensure no precipitation has occurred.

  • Filtration: Draw the solution into a syringe and filter it through a 0.2 µm PTFE syringe filter directly into an autosampler vial. This removes any particulate matter that could clog the column.[5]

  • Analysis: Place the vial in the autosampler and run the sequence immediately.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure of your polymer.[6] However, overlapping signals and low signal-to-noise for end groups can be problematic.

Q: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I get a better spectrum?

A: Broad peaks in polymer NMR are common due to the slow tumbling of large molecules in solution.[7] However, poor solubility and aggregation will severely worsen the problem.

Expertise & Experience: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is a good starting point, but if solubility is low, you will get broad, useless signals. Switching to a better solvent like DMSO-d₆ or even HFIP (if your spectrometer allows) can dramatically sharpen the peaks by ensuring the polymer is truly in solution.

Troubleshooting Steps:

  • Increase Solubility: Prepare the sample in a stronger deuterated solvent (e.g., DMSO-d₆, DMF-d₇).

  • Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase polymer chain mobility and average out environments, leading to sharper signals.

  • Increase Scans: For low-concentration samples or for identifying low-abundance end groups, increase the number of scans (e.g., from 16 to 128 or more) to improve the signal-to-noise ratio.

  • Use 2D NMR: If peaks are still overlapping, 2D NMR techniques are invaluable:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, helping to resolve overlapping proton signals by spreading them out in the carbon dimension.

3. Mass Spectrometry (MS)

Mass spectrometry provides information on molecular weight and end-group structure. For polymers, soft ionization techniques are required.

Q: I can't get a good signal for my polymer using ESI-MS, or the spectrum just shows fragmentation.

A: This is a known issue with spironolactone-containing molecules, which are prone to in-source fragmentation and ionize poorly with electrospray ionization (ESI).[8][9]

Expertise & Experience:

  • MALDI-TOF is Preferred: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is generally a better choice for polymers. It is a softer ionization technique that is less likely to cause fragmentation of the polymer backbone. It provides a distribution of polymer chains, each differing by the mass of a single monomer unit.

  • Derivatization: If ESI must be used, derivatization can be a powerful tool. Attaching a permanently charged group (e.g., a quaternary amine) to the polymer end groups can dramatically improve ionization efficiency and prevent fragmentation.[8][10]

MALDI-TOF Sample Preparation Workflow

MALDI_Workflow cluster_solutions Solution Preparation Polymer Polymer Solution (1 mg/mL in THF) Mix Mix Polymer:Matrix:Salt (e.g., 10:50:1 ratio) Polymer->Mix Matrix Matrix Solution (e.g., DCTB in THF) Matrix->Mix Salt Cationizing Salt (e.g., NaTFA in THF) Salt->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Allow to Dry & Crystallize Spot->Dry Analyze Analyze in Mass Spectrometer Dry->Analyze

Caption: MALDI-TOF sample preparation workflow.

4. Thermal Analysis (TGA/DSC)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions (glass transition, melting) and thermal stability.[3][11]

Q: My DSC thermogram shows multiple melting peaks. Is my sample impure?

A: Not necessarily. Multiple melting peaks can arise from several phenomena, particularly in semi-crystalline polymers.

Expertise & Experience:

  • Polymorphism: Spirolactone-containing molecules are known to exhibit polymorphism, where they can crystallize into different stable or metastable forms, each with a unique melting point.[12] This is a common cause of multiple melting peaks.

  • Melt-Recrystallization: During the DSC heating scan, a less perfect crystalline form might melt, and the resulting amorphous polymer may then recrystallize into a more stable form, which then melts at a higher temperature. This often appears as a small exothermic peak (recrystallization) followed by a larger endothermic peak (melting).

  • Different Morphologies: The polymer may contain crystalline regions of varying thickness or perfection (e.g., lamellar thickness), leading to a broad or multi-peaked melting endotherm.

How to Investigate:

  • Heat-Cool-Heat Cycle: Perform a DSC experiment where you heat the sample past its melting point, cool it down at a controlled rate (e.g., 10 °C/min), and then heat it again.

    • If the second heat scan shows only one peak: The multiple peaks in the first scan were likely due to the sample's thermal history. The single peak in the second scan is more representative of the material's intrinsic properties.

    • If the second heat scan still shows multiple peaks: This suggests intrinsic polymorphism or melt-recrystallization behavior.

  • Vary Heating Rates: Running the DSC at different heating rates (e.g., 5, 10, 20 °C/min) can help distinguish between polymorphism and reorganization. Melt-recrystallization events are kinetic, so their appearance is often highly dependent on the heating rate.

Typical Thermal Properties of Spiro-Containing Polyesters

PropertyTechniqueTypical ObservationSignificance
Glass Transition (Tg) DSCA step-change in the heat flow curve.Temperature at which the amorphous regions transition from a rigid to a rubbery state.
Melting (Tm) DSCEndothermic peak (heat is absorbed).[13]Temperature at which crystalline regions melt. Can be complex (see above).
Decomposition (Td) TGAA sharp drop in mass vs. temperature.[14]Temperature at which the polymer begins to chemically degrade. Indicates thermal stability.
References
  • ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • ResearchGate. (2025). (PDF) Stability and removal of spironolactone from wastewater. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC. Retrieved from [Link]

  • TÜBİTAK. (2019). Synthesis and characterization of polycaprolactone-based segmentedpolyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). TG curves of spironolactone samples (A, B, C, and D) obtained in.... Retrieved from [Link]

  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation | Request PDF. Retrieved from [Link]

  • SciELO. (n.d.). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of spironolactone.... Retrieved from [Link]

  • PubMed. (n.d.). Stability and removal of spironolactone from wastewater. Retrieved from [Link]

  • Jordi Labs. (n.d.). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]

  • PubMed. (2013). Challenges in the characterization of plasma-processed three-dimensional polymeric scaffolds for biomedical applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(ε-caprolactone) and amino acid derivatives | Request PDF. Retrieved from [Link]

  • Bentham Open Archives. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of solid dispersion of spironolactone using fusion method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration - PMC. Retrieved from [Link]

  • PubMed. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Retrieved from [Link]

  • PubMed. (2020). Heterogeneous Polymer Dynamics Explored Using Static 1H NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of biodegradable polyurethane based on poly(??-caprolactone) and L-lysine ethyl ester diisocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). -Mass spectrum of (A) spironolactone and (B) canrenone. Mass spectra... | Download Scientific Diagram. Retrieved from [Link]

  • LCGC International. (2024). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. Retrieved from [Link]

  • MDPI. (n.d.). Sensory Polymers: Trends, Challenges, and Prospects Ahead. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). Physicochemical Characterisation and Dissolution Properties of Spironolactone Solid Binary Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of poly (ε-caprolactone). | Download Scientific Diagram. Retrieved from [Link]

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  • National Institutes of Health. (2022). Investigation of Molecular Weight, Polymer Concentration and Process Parameters Factors on the Sustained Release of the Anti-Multiple-Sclerosis Agent Teriflunomide from Poly(ε-caprolactone) Electrospun Nanofibrous Matrices. Retrieved from [Link]

  • (n.d.). New vistas in mass spectrometry for sequence analysis of natural and synthetic biodegradable macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A) DSC and TGA thermograms for the secondary reference standard (SPR-pd2º NCQ) of spironolactone in pure crystal form II. Retrieved from [Link]

  • IJCRT.org. (n.d.). Solubility Enhancement of Spironolactone by Fluid Bed Hot Melt Granulation Technique. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Retrieved from [Link]

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  • Magritek. (n.d.). Spinsolve Benchtop NMR for Polymer Characterization. Retrieved from [Link]

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Minimizing hydrolysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,6-Dioxaspiro[4.4]nonane-2,7-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this versatile spirodilactone during storage.

Introduction to this compound and its Hydrolytic Instability

This compound is a spiro compound featuring two five-membered lactone rings connected by a central spiro carbon atom.[1] This unique, rigid structure makes it a valuable monomer for the synthesis of specialized polyesters and polyamides, imparting unique thermal and mechanical properties to the resulting polymers.[1] However, the presence of two ester linkages renders the molecule susceptible to hydrolysis, a chemical reaction with water that can compromise its purity and performance in downstream applications.

In the presence of moisture, this compound degrades into 4-oxoheptanedioic acid, as confirmed by its behavior in aqueous media.[2] This degradation pathway is a critical consideration for researchers, as the presence of this diacid impurity can have significant consequences, particularly in sensitive applications like controlled polymerization reactions.

This guide will provide a comprehensive overview of the hydrolysis mechanism, strategies for its prevention during storage, and methods for its detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is hydrolysis. As a dilactone, the ester groups in the molecule are susceptible to cleavage by water. This reaction can be catalyzed by both acidic and basic conditions. The presence of ambient moisture is sufficient to initiate and propagate this degradation process over time.

Q2: What is the chemical identity of the degradation product?

A2: The hydrolysis of this compound results in the ring-opening of both lactone rings to form 4-oxoheptanedioic acid.[2]

Q3: How can I visually inspect my sample for potential degradation?

A3: Pure this compound is a crystalline solid.[2] While visual inspection is not a definitive measure of purity, any significant change from a crystalline, free-flowing powder to a clumpy, sticky, or oily solid may indicate moisture absorption and potential hydrolysis. However, chemical analysis is necessary for a conclusive determination of purity.

Q4: I am using this monomer for ring-opening polymerization. Why is a small amount of hydrolysis a significant issue?

A4: In cationic ring-opening polymerization, the presence of the hydrolysis product, 4-oxoheptanedioic acid, can have several detrimental effects. Carboxylic acids can act as chain transfer agents, leading to a decrease in the final polymer's molecular weight and a broadening of its molecular weight distribution. Additionally, the acidic protons can interfere with certain cationic initiators, reducing their efficiency and affecting the polymerization kinetics.

Troubleshooting Guide: Minimizing Hydrolysis

This section provides a systematic approach to identifying and mitigating the risk of hydrolysis during the storage of this compound.

Understanding the Mechanism of Hydrolysis

The hydrolysis of this compound can be catalyzed by both acid and base. Understanding these mechanisms is key to preventing them.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, a proton from a hydronium ion (H₃O⁺) protonates the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3] The subsequent steps involve proton transfers and the eventual cleavage of the C-O bond of the ester, leading to the formation of a carboxylic acid and an alcohol. Since this compound is a cyclic diester, this process occurs twice to yield 4-oxoheptanedioic acid. This reaction is reversible.[3]

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Ring Opening Ester R-C(=O)O-R' Protonated_Ester R-C(=O⁺H)O-R' Ester->Protonated_Ester Protonation of Carbonyl H3O+ H₃O⁺ H2O H₂O Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 Attack by Water Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton Transfer Carboxylic_Acid R-COOH Protonated_Intermediate->Carboxylic_Acid Elimination of Alcohol Alcohol R'-OH

Caption: Acid-Catalyzed Hydrolysis Workflow.

Base-Catalyzed Hydrolysis (Saponification):

In basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[4] This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and eliminate the alkoxide leaving group. The resulting carboxylic acid is then deprotonated by the base in an irreversible step to form a carboxylate salt.[4] This final deprotonation step drives the reaction to completion, making base-catalyzed hydrolysis effectively irreversible.[4]

Base_Catalyzed_Hydrolysis cluster_step1_base Step 1: Nucleophilic Attack cluster_step2_base Step 2: Elimination cluster_step3_base Step 3: Deprotonation (Irreversible) Ester_base R-C(=O)O-R' OH- OH⁻ Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base Attack by Hydroxide Carboxylic_Acid_base R-COOH Tetrahedral_Intermediate_base->Carboxylic_Acid_base Elimination of Alkoxide Carboxylate R-COO⁻ Carboxylic_Acid_base->Carboxylate Deprotonation Alkoxide R'-O⁻

Caption: Base-Catalyzed Hydrolysis Workflow.

Recommended Storage Conditions

To minimize hydrolysis, meticulous control of the storage environment is paramount.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures decrease the rate of chemical reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces atmospheric moisture, preventing it from coming into contact with the solid.
Container Use a tightly sealed, opaque glass container.Prevents exposure to moisture and light, which can also contribute to degradation.
Desiccant Store the container within a desiccator containing a suitable drying agent (e.g., silica gel, molecular sieves).Provides an additional layer of protection against moisture ingress.
Handling Best Practices
  • Minimize Exposure to Air: When handling the compound, do so in a dry environment, such as a glove box or a fume hood with a dry air supply. If this is not possible, minimize the time the container is open to the atmosphere.

  • Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before use.

  • Aliquoting: For long-term storage, consider aliquoting the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

Analytical Methods for Detecting and Quantifying Hydrolysis

Regularly assessing the purity of this compound is crucial, especially before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, the intact spirodilactone) from its degradation products. The following is a recommended starting point for developing a method to quantify both this compound and its hydrolysis product, 4-oxoheptanedioic acid.

HPLC ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be 95% A to 5% A over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10 µL

Note: This method will likely need to be optimized for your specific HPLC system and column. The hydrolysis product, being a dicarboxylic acid, will be more polar and thus will elute earlier than the parent spirodilactone in a reverse-phase system.

Experimental Protocol: Monitoring Hydrolysis
  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in a dry, aprotic solvent (e.g., acetonitrile).

    • If available, prepare a separate stock solution of 4-oxoheptanedioic acid. If not, a partially hydrolyzed sample can be used to identify the peak, or the identity can be confirmed by LC-MS.

  • Sample Preparation:

    • Accurately weigh a sample of the stored this compound and dissolve it in a known volume of dry acetonitrile to a similar concentration as the standard.

  • Analysis:

    • Inject the standard and sample solutions onto the HPLC system.

    • Identify the peaks corresponding to this compound and 4-oxoheptanedioic acid based on their retention times.

    • Quantify the amount of each species by comparing the peak areas to a calibration curve.

Hydrolysis_Monitoring_Workflow Start Start: Assess Purity of Stored Sample Prepare_Standards Prepare Standards (Intact Compound & Hydrolysis Product) Start->Prepare_Standards Prepare_Sample Prepare Sample from Stored Material Start->Prepare_Sample HPLC_Analysis Perform HPLC Analysis Prepare_Standards->HPLC_Analysis Prepare_Sample->HPLC_Analysis Data_Analysis Analyze Chromatogram: Identify and Integrate Peaks HPLC_Analysis->Data_Analysis Quantification Quantify Percentage of Hydrolysis Data_Analysis->Quantification Decision Purity Acceptable? Quantification->Decision Use_Sample Proceed with Experiment Decision->Use_Sample Yes Purify_or_Discard Purify Sample or Obtain New Lot Decision->Purify_or_Discard No

Caption: Workflow for Monitoring Hydrolysis.

Conclusion

The hydrolytic stability of this compound is a critical factor to manage for its successful use in research and development. By understanding the mechanisms of degradation, implementing stringent storage and handling protocols, and utilizing appropriate analytical methods to monitor purity, researchers can ensure the integrity of this valuable compound and the reliability of their experimental outcomes.

References

  • Wikipedia contributors. (2023, November 13). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

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Technical Support Center: GC-MS Analysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS No. 3505-67-7). This document is designed for researchers, analytical chemists, and drug development professionals who are working with this unique spirodilactone. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, enabling you to develop robust and reliable analytical methods.

This compound is a rigid bicyclic compound with two lactone functionalities.[1][2] While its structure is compelling for applications in polymer chemistry and as a synthetic building block, it presents specific challenges for GC-MS analysis.[1][3] The polarity of the dual carbonyl groups and the potential for thermal lability require careful optimization of the entire analytical workflow, from sample preparation to data interpretation. This guide addresses the most common issues encountered in the lab, providing logical, field-proven troubleshooting strategies.

Section 1: Core Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Chromatography Issues

Question 1: My peak for this compound is tailing significantly. What are the likely causes and how do I fix it?

Answer: Peak tailing for this analyte is a classic symptom of unwanted secondary interactions within the GC system. The two polar lactone groups in the molecule can form hydrogen bonds with active sites, primarily free silanol (-Si-OH) groups, present on glass or silica surfaces. This interaction temporarily and non-uniformly retards the elution of the analyte, causing the peak to tail.

Causality & Troubleshooting Workflow:

  • Active Sites in the Inlet: The GC inlet liner is the most common source of activity. Standard glass liners have a high population of surface silanols.

    • Solution: Replace your standard liner with a deactivated (silanized) or ultra-inert liner. These liners have a chemically treated surface that masks the active silanol groups, preventing interactions. It is also critical to replace the inlet seal (septum) as it can be a source of contamination.[4]

  • Column Activity: The capillary column itself can be a source of peak tailing.

    • Initial Check: Trim the first 10-15 cm from the column inlet. Contaminants and active sites tend to accumulate at the head of the column. A poor column cut can also create turbulence and cause tailing for all peaks.[5] Ensure your cut is clean and perpendicular.

    • Column Choice: If tailing persists, you may be using an inappropriate or aged column. A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for lactone analysis.[6] For highly sensitive applications, consider using a column specifically designated as "inert" or "MS-grade."

  • Solvent and Analyte Polarity Mismatch: Injecting a polar analyte in a non-polar solvent (or vice-versa) can cause peak distortion.[7]

    • Solution: Ensure your sample is dissolved in a solvent of compatible polarity with the stationary phase. For this compound, solvents like dichloromethane or ethyl acetate are appropriate for injection onto a mid-polarity column.

dot

Caption: Logical workflow for troubleshooting peak tailing.

Question 2: I am not seeing a peak for my analyte, or the signal is extremely weak and non-reproducible. Where should I start looking?

Answer: A complete loss of signal points to a systemic failure in the sample path, from injection to detection. The cause could be chemical (analyte degradation) or physical (system leak or blockage).

Causality & Troubleshooting Workflow:

  • Thermal Degradation in the Inlet: This is a primary concern for many organic molecules, including lactones.[8] A GC inlet set to an excessively high temperature can cause the spirodilactone to fragment before it even reaches the analytical column.[9] The resulting fragments may elute much earlier or not at all.

    • Solution: Perform an inlet temperature study. Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it in 20 °C increments (e.g., 220 °C, 240 °C, 260 °C). Plot the analyte peak area against the inlet temperature. You should see the area increase and then plateau. If the area sharply decreases at higher temperatures, you are observing thermal degradation. Select the temperature at the beginning of the plateau.

dot

Thermal_Degradation cluster_inlet High Temperature GC Inlet cluster_column Analytical Column Analyte This compound Degradation_Products Fragment 1 (e.g., Succinic Anhydride derivative) Analyte->Degradation_Products Decomposition No_Peak Reduced or No Analyte Peak Analyte->No_Peak Loss of Signal

Caption: Potential thermal degradation pathway in the GC inlet.

  • System Leaks: A leak in the carrier gas flow path will prevent the efficient transfer of the sample onto the column.

    • Solution: Use an electronic leak detector to check all fittings, particularly around the inlet septum nut, column connections at the inlet and detector, and gas lines.

  • Sample Preparation: The issue may originate before the sample is even injected.

    • Hydrolysis: this compound can hydrolyze to 4-oxoheptanedioic acid in aqueous media.[1] Ensure your solvents are anhydrous and that the sample is not exposed to water.

    • Concentration: The sample may simply be too dilute. Prepare a fresh, more concentrated standard to confirm the system is working.

Mass Spectrometry Issues

Question 3: My mass spectrum for the analyte peak doesn't show the expected molecular ion (m/z 156), or the fragmentation pattern is inconsistent.

Answer: The molecular ion (M+) peak is crucial for confirming the identity of your compound. Its absence or low abundance can be due to the molecule's structure or the MS settings.

Causality & Troubleshooting Workflow:

  • Energetic Ionization: Standard Electron Ionization (EI) at 70 eV is a high-energy technique that can cause extensive fragmentation, especially in molecules with multiple functional groups like our dilactone. The M+ ion may form but be so unstable that it immediately fragments, leaving it with very low abundance or completely absent from the spectrum.

    • Solution 1 (Confirm Fragmentation): Check your spectrum for expected fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[10] Look for characteristic fragments that would result from the loss of CO, CO2, or cleavage of the lactone rings. The presence of these fragments, even without the M+ ion, can still provide confident identification when matched with a library spectrum.

    • Solution 2 (Softer Ionization): If available on your instrument, consider using a lower ionization energy (e.g., 15-20 eV). This imparts less energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion.[11] Alternatively, if your research demands it, Chemical Ionization (CI) is a much softer ionization technique that will almost certainly yield a strong protonated molecule peak ([M+H]+ at m/z 157).

  • Ion Source Contamination: A contaminated ion source can lead to poor sensitivity and spectral distortion.

    • Solution: If you have been running complex samples, the ion source may need to be cleaned. Follow the manufacturer's protocol for cleaning the source components (repeller, lenses, etc.). After cleaning, perform an autotune to ensure the instrument is calibrated correctly.

Section 2: Protocols and Standard Parameters

To ensure a self-validating system, start with a known-good method and sample preparation protocol. Deviations from the expected results using these protocols will point directly to an issue with your specific sample or instrument.

Protocol 1: Standard Sample Preparation

This protocol is for preparing a calibration standard or analyzing a relatively clean sample matrix.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve the standard in high-purity ethyl acetate or dichloromethane and bring to volume. Ensure the solvent is anhydrous.[12]

  • Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Transfer: Transfer the working solution to a 2 mL glass autosampler vial. Do not use plastic vials, which can leach contaminants.[13]

  • Final Check: Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm PTFE syringe filter.[14]

Table 1: Recommended Starting GC-MS Method Parameters

These parameters provide a robust starting point for method development. Optimization will be necessary based on your specific instrument and analytical goals.

ParameterRecommended SettingRationale & Notes
GC System
Inlet ModeSplitlessFor maximizing sensitivity with trace-level samples.
Inlet Temp240 °CA good starting point. Perform a temperature study to optimize.[8]
Injection Vol.1 µL
Column30m x 0.25mm ID, 0.25µm filmMid-polarity, e.g., DB-35ms, HP-5ms, or equivalent.[6]
Carrier GasHeliumPurity ≥ 99.999%.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program60°C (hold 1 min)Initial temperature should be low enough to allow for solvent focusing.[7]
Ramp to 260°C at 10°C/min
Hold at 260°C for 5 minEnsures elution of any less volatile components.
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard for library matching.
Source Temp230 °CA standard temperature; consult manufacturer's recommendation.
Transfer Line Temp260 °CMust be hot enough to prevent analyte condensation.[5]
Mass Rangem/z 40-250Captures the molecular ion (156.14 g/mol ) and key fragments.[2]
Solvent Delay4-5 minPrevents the high concentration of solvent from saturating the detector.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I need to derivatize this compound for GC-MS analysis? A: Generally, no. The compound is sufficiently volatile for direct GC-MS analysis. Derivatization is typically reserved for highly polar or non-volatile compounds containing functional groups like carboxylic acids or primary amines to improve their chromatographic behavior.

Q: Can this compound be analyzed by Headspace GC-MS? A: It is unlikely to be a suitable candidate for traditional headspace analysis. Headspace techniques are designed for highly volatile organic compounds (VOCs). While the molecule is GC-amenable, its boiling point is likely too high for efficient partitioning into the headspace at typical incubation temperatures. Thermal desorption could be a viable alternative for analyzing trace levels from solid matrices.[15]

Q: My sample is in a complex biological matrix. How should I adapt the sample preparation? A: For complex matrices, a simple "dilute and shoot" is insufficient. You will need to perform an extraction to isolate the analyte and remove interferences.

  • Liquid-Liquid Extraction (LLE): This is a robust technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent like dichloromethane or ethyl acetate.[12]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A reverse-phase (e.g., C18) or mixed-mode sorbent could be effective for isolating this moderately polar compound from a biological fluid.[16][17]

Q: I see multiple peaks in the chromatogram for my pure standard. What could be the cause? A: Assuming the standard's purity is confirmed, multiple peaks often point to on-column or in-inlet reactions. As discussed, thermal degradation is a primary suspect.[9] Another possibility is the presence of isomers if the synthesis route allows for them, although the parent this compound is a symmetrical molecule.[1] Always verify the identity of the extra peaks by examining their mass spectra.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • 2,2,7,7-Tetramethyl-1,6-dioxaspiro(4.4)nona-3,8-diene - PubChem. National Center for Biotechnology Information. [Link]

  • Activity and Decomposition. Separation Science. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

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  • Thermal desorption comprehensive two-dimensional gas chromatography coupled to variable-energy electron ionization time-of-flight mass spectrometry for monitoring subtle changes in volatile organic compound profiles of human blood. PubMed. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Institutes of Health. [Link]

  • GC (MS) problem with tailing peaks. Chromatography Forum. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. National Institutes of Health. [Link]

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  • Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. MavMatrix. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - SIELC Technologies. SIELC Technologies. [Link]

  • Thermal Desorption FAQs. Agilent Technologies. [Link]

  • GC Troubleshooting—Tailing Peaks. Restek. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. CD ComputaBio. [Link]

  • Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • Hot Split Injections, Part 3 – Decomposition. Separation Science. [Link]

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Technical Support Center: Catalyst Selection for Spirodilactone and Spiro-Orthoester Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the ring-opening polymerization (ROP) of spirodilactones and spiro-orthoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible polymerization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for the ring-opening polymerization of spirodilactones and spiro-orthoesters?

A1: The polymerization of these spirocyclic monomers is typically initiated by cationic catalysts due to the nature of the orthoester and lactone functionalities. The most common classes of catalysts include:

  • Lewis Acids: Strong Lewis acids are effective in activating the monomer for nucleophilic attack. A frequently used example is boron trifluoride etherate (BF₃·OEt₂).[1]

  • Protonic Acids: Strong acids can also initiate polymerization.

  • Oxonium and Carbonium Salts: These salts can serve as initiators for the ring-opening polymerization of spiro-orthoesters.[2]

  • Organocatalysts: While less common for spiro-orthoesters, certain organocatalysts, such as those based on hydrogen-bond donors, have shown efficacy in the ROP of other lactones and may be applicable.[3][4]

Q2: What is the general mechanism for the cationic ring-opening polymerization of these spiro monomers?

A2: The cationic ROP of spiro-orthoesters and spirodilactones generally proceeds through the following steps:

  • Initiation: The catalyst, typically a Lewis acid or a protonic acid, coordinates to an oxygen atom in the spirocyclic monomer. This coordination polarizes the bond and makes the monomer more susceptible to nucleophilic attack.

  • Propagation: The activated monomer is attacked by another monomer molecule or the growing polymer chain. This results in the opening of one of the rings and the formation of a new ester or ether linkage, with the cationic charge propagating to the newly added unit.

  • Termination: The polymerization can be terminated by the presence of nucleophilic impurities (like water), which react with the propagating cationic center.

Q3: Why is volume expansion observed during the polymerization of some spiro-orthoesters?

A3: A unique and highly advantageous characteristic of the ring-opening polymerization of certain spiro-orthoesters and other bicyclic monomers is the potential for near-zero volume shrinkage or even volume expansion.[1] This occurs because for every two bonds that are broken (in the ring-opening process), two new, longer bonds are formed in the polymer backbone. This counteracts the typical volume contraction seen in most polymerization reactions. This property is particularly valuable in applications where dimensional accuracy is critical, such as in dental fillings and high-precision coatings.

Q4: Can anionic catalysts be used for spirodilactone polymerization?

A4: While cationic polymerization is more common for spiro-orthoesters, anionic ring-opening polymerization is a well-established method for various lactones.[5][6][7][8][9] The applicability to spirodilactones would depend on the specific structure of the monomer and its susceptibility to nucleophilic attack. Anionic initiators, such as metal alkoxides or organometallic compounds, could potentially be used. However, side reactions, such as proton abstraction, can be a challenge with highly basic initiators.[7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Symptom Possible Causes Troubleshooting Steps
Low or No Monomer Conversion 1. Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. 3. Low Reaction Temperature: The polymerization may be too slow at the chosen temperature. 4. Monomer Impurities: Impurities in the spirodilactone or spiro-orthoester monomer can inhibit or terminate the polymerization.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the monomer before use. Handle catalysts in an inert atmosphere (e.g., a glovebox). 2. Optimize Catalyst Concentration: Incrementally increase the catalyst loading and monitor the effect on conversion. 3. Increase Reaction Temperature: Gradually raise the reaction temperature, but be mindful of potential side reactions or polymer degradation at higher temperatures.[10] 4. Purify Monomer: Recrystallize or distill the monomer to remove impurities. The difficulty in purifying spiro-orthoester monomers is a known challenge.[2]
Poor Control Over Molecular Weight and Broad Polydispersity 1. Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents. 2. Multiple Active Species: The catalyst may generate different types of active centers, leading to polymers with varying chain lengths. 3. Transesterification Reactions: At higher temperatures, intramolecular or intermolecular transesterification can occur, leading to a broader molecular weight distribution.1. Purify all Reagents and Solvents: Use high-purity monomer, initiator, and solvent. 2. Select a Well-Defined Catalyst: Use a single-site catalyst if possible to ensure uniform initiation. 3. Optimize Reaction Temperature and Time: Conduct the polymerization at the lowest effective temperature and for the shortest time necessary to achieve the desired conversion to minimize side reactions.
Formation of Gel or Insoluble Polymer 1. Cross-linking Reactions: Side reactions can lead to the formation of cross-linked polymer networks. 2. High Monomer Concentration: At very high monomer concentrations, the likelihood of intermolecular side reactions increases.1. Lower the Reaction Temperature: This can help to suppress side reactions. 2. Reduce Monomer Concentration: Perform the polymerization in a suitable solvent to reduce the proximity of growing polymer chains.
Lack of Expected Volume Expansion (for Spiro-orthoesters) 1. Incorrect Monomer Structure: Not all spiro-orthoesters exhibit significant volume expansion. 2. Incomplete Polymerization: If the conversion is low, the full extent of volume expansion will not be realized. 3. Polymerization Conditions: The degree of expansion can be influenced by the polymerization temperature.[1]1. Verify Monomer Structure: Confirm the chemical structure of your spiro-orthoester. 2. Optimize for High Conversion: Follow the steps in the "Low or No Monomer Conversion" section to maximize monomer conversion. 3. Investigate Temperature Effects: Systematically vary the polymerization temperature and measure the resulting volume change.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of a Spiro-orthoester

This protocol provides a general guideline. Specific conditions should be optimized for your particular monomer and catalyst system.

Materials:

  • Spiro-orthoester monomer (purified and dried)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Cationic catalyst (e.g., Boron trifluoride etherate)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Monomer and Solvent Addition: In a glovebox or under a positive pressure of inert gas, add the desired amount of spiro-orthoester monomer to a Schlenk flask. Add the anhydrous solvent to achieve the desired monomer concentration.

  • Initiator Preparation: Prepare a stock solution of the catalyst in the anhydrous solvent.

  • Initiation: While stirring the monomer solution, rapidly inject the required amount of the catalyst solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as ¹H NMR or GPC.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of a nucleophilic agent (e.g., methanol or triethylamine). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Low Polymer Yield

troubleshooting_workflow start Low Polymer Yield check_purity Check Monomer and Solvent Purity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_catalyst Verify Catalyst Activity and Concentration catalyst_ok Catalyst Viable? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_catalyst Yes purify Action: Purify Monomer/Solvent purity_ok->purify No catalyst_ok->check_conditions Yes new_catalyst Action: Use Fresh Catalyst / Adjust Concentration catalyst_ok->new_catalyst No adjust_conditions Action: Optimize Temperature/Time conditions_ok->adjust_conditions No success Problem Resolved conditions_ok->success Yes purify->check_purity new_catalyst->check_catalyst adjust_conditions->check_conditions

Caption: A decision-making workflow for troubleshooting low polymer yield in spirodilactone/spiro-orthoester polymerization.

References

  • synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones - DigitalCommons@URI. Available at: [Link]

  • Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability | Request PDF - ResearchGate. Available at: [Link]

  • Anionic copolymerization of bislactone end-capped diols with the diglycidyl ether of bisphenol A | Macromolecules - ACS Publications. Available at: [Link]

  • TROUBLESHOOTING POLYMERIZATIONS - University of Waterloo. Available at: [Link]

  • Poly(ε-caprolactones) Initiated by Chiral Compounds: A New Protocol to Support Organocatalysts - MDPI. Available at: [Link]

  • Mechanism of Cationic Polymerization - YouTube. Available at: [Link]

  • Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC. Available at: [Link]

  • Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Polylactones, 8. Mechanism of the cationic polymerization of L,L‐dilactide - ResearchGate. Available at: [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester - PMC - NIH. Available at: [Link]

  • CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents.
  • Anionic and pseudoanionic polymerization of lactones ‐ a comparison - ResearchGate. Available at: [Link]

  • Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC - NIH. Available at: [Link]

  • Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - MDPI. Available at: [Link]

  • Ring‐Expansion Polymerization of ε‐Caprolactone, Glycolide, and l‐lactide with a Spirocyclic Tin(IV) Catalyst Derived fro - Kricheldorf - 2021 - Macromolecular Chemistry and Physics - Wiley Online Library. Available at: [Link]

  • Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization | Polymer Science | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations - PMC - NIH. Available at: [Link]

  • Ep9 Cationic and Anionic Polymerization - UC San Diego - NANO 134 Darren Lipomi. Available at: [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - NIH. Available at: [Link]

  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - NIH. Available at: [Link]

  • How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. Available at: [Link]

  • WO2004037827A1 - Synthesis of spiro ortho esters, spiro ortho carbonates, and intermediates - Google Patents.
  • Exploring Radical, Cationic, Anionic, and Condensation Polymerization - YouTube. Available at: [Link]

  • Synthesis of polycaprolactone: A review | Request PDF - ResearchGate. Available at: [Link]

  • β-Pyridylenolate zinc catalysts for the ring-opening homo- and copolymerization of ε-caprolactone and lactides - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow - MDPI. Available at: [Link]

  • What Is The Mechanism Of Anionic Addition Polymerization? - Chemistry For Everyone. Available at: [Link]

  • Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides - PMC - NIH. Available at: [Link]

  • Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism - MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Symmetrical Spirodilactone

1,6-Dioxaspiro[4.4]nonane-2,7-dione, a symmetrical spirodilactone, presents a unique structural motif of significant interest in polymer chemistry and as a versatile building block in organic synthesis.[1] Its rigid, bicyclic framework, derived from the double internal esterification of 4,4-dihydroxypimelic acid, imparts distinct physical and chemical properties that are a direct consequence of its molecular architecture.[1] Accurate and unambiguous structural elucidation is paramount for researchers and drug development professionals working with this and related spirocyclic systems.

This in-depth technical guide provides a comparative analysis of the primary spectroscopic techniques for the characterization of this compound: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices and provide a self-validating system of protocols and data interpretation, grounded in authoritative sources.

Molecular Structure and Symmetry Considerations

The inherent symmetry of this compound is a critical factor in interpreting its spectroscopic data. The molecule possesses a C2 axis of symmetry passing through the spiro carbon, which renders the two five-membered lactone rings chemically equivalent. This equivalence simplifies the expected NMR spectra, as corresponding protons and carbons in each ring will have identical chemical shifts.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its symmetrical structure.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct multiplets. The protons on the carbons adjacent to the carbonyl groups (C3 and C8) will be in a different chemical environment than the protons on the carbons adjacent to the spiro center (C4 and C9).

  • Expected Chemical Shifts and Multiplicities:

    • H-3, H-8: These protons are alpha to a carbonyl group and are expected to resonate downfield, likely in the range of 2.5-2.8 ppm. They will appear as a triplet due to coupling with the adjacent methylene protons (H-4, H-9).

    • H-4, H-9: These protons are beta to a carbonyl group and adjacent to the spiro carbon. They are expected to resonate further upfield, likely in the range of 2.0-2.3 ppm. They will also appear as a triplet due to coupling with the H-3 and H-8 protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms. Given the symmetry, we expect to see four unique carbon signals.

  • Expected Chemical Shifts:

    • C=O (C2, C7): The carbonyl carbons of the lactone functional groups will appear significantly downfield, typically in the range of 170-180 ppm.

    • Spiro Carbon (C5): The quaternary spiro carbon, being bonded to two oxygen atoms, will be deshielded and is expected to appear in the range of 90-110 ppm.

    • CH₂ (C3, C8 and C4, C9): The two sets of equivalent methylene carbons will appear in the aliphatic region of the spectrum, typically between 20-40 ppm. The carbons alpha to the carbonyls (C3, C8) will be further downfield than those adjacent to the spiro center (C4, C9).

Comparative Data Summary: ¹H and ¹³C NMR
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
C2, C7--~175
C5--~105
C3, C8~2.7Triplet~35
C4, C9~2.2Triplet~30

Note: The chemical shift values are predicted based on typical ranges for similar functional groups and structural motifs. Experimental values may vary depending on the solvent and instrument parameters.

Alternative and Complementary Analytical Techniques

While NMR provides the foundational structural information, other spectroscopic techniques offer valuable complementary data for a comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, which can further confirm the structure. For this compound (C₇H₈O₄), the expected molecular weight is 156.14 g/mol .[2]

  • Expected Fragmentation: Electron ionization (EI) mass spectrometry is likely to induce fragmentation of the spirocyclic system. Common fragmentation pathways for lactones include the loss of CO and CO₂. The spirocyclic nature of this molecule may lead to characteristic ring-opening and cleavage patterns. A prominent fragment might arise from the cleavage of one of the lactone rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

  • Characteristic Absorption Peaks:

    • C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a five-membered lactone (γ-lactone) is expected around 1770-1800 cm⁻¹. The ring strain in the five-membered ring shifts this peak to a higher frequency compared to a standard ester.

    • C-O Stretch: One or more strong absorption bands corresponding to the C-O single bond stretching of the ester linkages will be present in the 1200-1000 cm⁻¹ region.

    • C-H Stretch: Absorption bands for the sp³ C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition Dissolve 5-10 mg of sample Dissolve 5-10 mg of sample Add to NMR tube Add to NMR tube Dissolve 5-10 mg of sample->Add to NMR tube in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) Add internal standard (e.g., TMS) Add internal standard (e.g., TMS) Add to NMR tube->Add internal standard (e.g., TMS) Place tube in spectrometer Place tube in spectrometer Add internal standard (e.g., TMS)->Place tube in spectrometer Lock and shim Lock and shim Place tube in spectrometer->Lock and shim Acquire 1H spectrum Acquire 1H spectrum Lock and shim->Acquire 1H spectrum Acquire 13C spectrum Acquire 13C spectrum Acquire 1H spectrum->Acquire 13C spectrum

Figure 2: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS. Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

FTIR Spectroscopy Sample Preparation and Analysis
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of this compound is most effectively and definitively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous determination of the carbon-hydrogen framework, confirming the molecule's high degree of symmetry. Mass spectrometry corroborates the molecular weight and offers structural clues through its fragmentation patterns. FTIR spectroscopy provides rapid confirmation of the key lactone functional groups. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the identity and purity of this important spirocyclic compound.

References

  • Wikipedia. This compound. [Link]

  • PubChem. This compound. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Comparative Analysis of GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Versatile Spirodilactone

1,6-Dioxaspiro[4.4]nonane-2,7-dione, a spirodilactone synthesized from the platform chemical succinic acid, is a molecule of increasing interest.[1][2] Its rigid, chiral spirocyclic structure makes it a valuable building block for novel polyesters and polyamides, with potential applications in creating biodegradable polymers for the biomedical field, including drug delivery systems.[2][3] As with any component destined for high-performance materials or pharmaceutical development, the unambiguous determination of its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring predictable material properties, reproducible experimental outcomes, and, ultimately, safety and efficacy.

This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the causality behind the chosen methodology, present a self-validating protocol, and objectively compare its performance against alternative chromatographic approaches.

Analytical Strategy: Why GC-MS is the Gold Standard

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (Molar Mass: 156.14 g/mol ) is a small molecule with sufficient volatility for gas chromatography.[4][5] GC-MS is the premier analytical choice for this application due to its high selectivity, sensitivity, and the structural confirmation provided by the mass spectrometer.[6][7] The combination of chromatographic separation (GC) with mass analysis (MS) allows for the separation of volatile impurities from the main compound and their subsequent identification based on their unique mass fragmentation patterns.[8][9] This dual-detection mechanism provides a high degree of confidence in purity assessment, which is paramount in drug development and materials science.

The primary analytical challenges for this molecule include:

  • Potential Impurities: Side-products from synthesis, such as the starting material (succinic acid) or hydrolysis products (4-oxoheptanedioic acid), may be present.[1]

  • Thermal Stability: While suitable for GC, lactones can be susceptible to thermal degradation in a high-temperature injector port. The method must be optimized to ensure the analyte's integrity.

  • Chirality: The spiro center of the molecule is a chiral center.[3] While the typical synthesis from achiral succinic acid yields a racemic mixture, enantioselective synthesis or purification could be a goal. Therefore, the potential for chiral purity analysis must be considered.

Optimized GC-MS Protocol for Purity Assessment

This protocol is designed to provide robust separation of this compound from potential process-related impurities and degradants. The causality behind each parameter is explained to empower the researcher to adapt the method as needed.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of high-purity Ethyl Acetate (or Dichloromethane) A->B C Vortex to ensure complete dissolution (Concentration: ~1 mg/mL) B->C D Transfer to 2 mL GC vial C->D E Inject 1 µL into GC-MS system D->E F Separation on Capillary Column (Mid-polarity phase) E->F G Elution based on volatility and column interaction F->G H Ionization (Electron Ionization) & Fragmentation G->H I Detection by Mass Spectrometer (Scan or SIM mode) H->I J Integrate Chromatographic Peaks I->J K Identify peaks via MS Library Search (NIST, Wiley) J->K L Calculate Purity (% Area) (Main Peak Area / Total Area) * 100 J->L

Caption: GC-MS workflow for purity analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should produce a clean chromatographic baseline. Ethyl Acetate is a good starting point due to its volatility and polarity.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot of the solution into a 2 mL autosampler vial with a PTFE-lined cap.

  • GC-MS Instrumentation and Conditions:

    • Rationale: The selected parameters balance the need for good resolution, peak shape, and analysis speed while minimizing the risk of thermal degradation. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is chosen as it provides excellent selectivity for a wide range of compounds, including those with polar functional groups like esters (lactones).

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalent---
Mass Spectrometer Agilent 5977B MSD or equivalent---
Injector Split/SplitlessAllows for analysis of a wide concentration range.
Injector Temperature 250 °CHot enough for rapid volatilization but low enough to minimize potential degradation of the lactone moieties.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks. Can be adjusted for trace impurity analysis.
Carrier Gas Helium, Constant FlowInert and provides good efficiency.
Flow Rate 1.2 mL/minOptimal for column efficiency and resolution.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column offering a good balance of polarity for separating the target analyte from potential impurities.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak without co-eluting with late-eluting impurities.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[9]
Ion Source Temperature 230 °CStandard temperature for EI.
Quadrupole Temperature 150 °CStandard temperature for the mass filter.
Mass Scan Range 35 - 350 amuCovers the molecular ion (156.14 m/z) and expected fragment ions, while avoiding low-mass interference from the carrier gas.
Acquisition Mode Full ScanUsed for initial method development and identification of unknown impurities. For quantitation of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
  • Data Analysis:

    • Integrate all peaks in the resulting total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST/Wiley). The molecular ion (m/z = 156) should be present, along with characteristic fragment ions.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Method Validation: A Self-Validating System

For use in a regulated environment, this method must be validated according to established guidelines from bodies like the FDA or ICH.[10][11] This ensures the trustworthiness of the results.

Table 1: Key Validation Parameters & Illustrative Acceptance Criteria

Validation ParameterPurposeIllustrative Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities.Peak for this compound is well-resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 0.1 - 2.0 mg/mL.
Precision (Repeatability) To assess the consistency of results for multiple injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0% for peak area (n=6 injections).[12]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% - 102.0% for a spiked sample.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.

Comparative Analysis: Evaluating Alternatives

No single method is perfect for all scenarios. A critical scientist must understand the alternatives and their respective strengths and weaknesses.

Alternative 1: Chiral GC-MS for Enantiomeric Purity

The spiro structure of this compound is chiral. If the synthesis is stereospecific or if enantiomeric separation is required, a standard achiral column like the HP-5ms will be insufficient as it cannot separate enantiomers.

  • Methodology: The protocol would be similar, but the achiral column would be replaced with a chiral stationary phase (CSP) column. Cyclodextrin-based columns are the most common and effective for chiral GC separations.[13][14] A beta- or gamma-cyclodextrin column would be a logical starting point for method development.[15][16]

  • Performance: A chiral column allows for the separation and quantification of the two enantiomers, providing an enantiomeric excess (e.e.) value in addition to the overall chemical purity.

  • Trade-offs: Chiral columns are significantly more expensive and can be less robust than standard columns. They are also highly sensitive to temperature, requiring careful optimization to achieve baseline separation.[16]

Alternative 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly if non-volatile impurities (e.g., salts, polymers) are expected or if the analyte shows on-column degradation during GC analysis.[17]

  • Methodology: A reversed-phase HPLC method would be the most common approach. The analyte would be separated on a C18 column using a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol.[18] Detection could be by UV (if the molecule has a chromophore, which is weak for this compound) or, more powerfully, by mass spectrometry (LC-MS).

  • Performance: HPLC-MS can provide excellent sensitivity and is non-destructive. It is the preferred method for larger, less volatile, or thermally fragile molecules.[19]

  • Trade-offs: HPLC analyses typically require longer run times than GC. The use of large volumes of organic solvents results in higher operational costs and significant solvent waste. For a volatile compound like this compound, GC-MS is often more straightforward and efficient.

Decision Framework for Method Selection

The choice of analytical method depends on the specific question being asked. The following diagram illustrates a logical decision-making process.

Decision_Tree Start Purity Assessment for This compound Q1 Are enantiomers a concern? Start->Q1 Q2 Are non-volatile impurities or thermal degradation suspected? Q1->Q2 No Method2 Chiral GC-MS (Cyclodextrin Column) Q1->Method2 Yes Method1 Standard GC-MS (HP-5ms Column) Q2->Method1 No Method3 Reversed-Phase HPLC-MS (C18 Column) Q2->Method3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Table 2: Head-to-Head Method Comparison

FeatureOptimized GC-MS (Achiral)Chiral GC-MSHPLC-MS
Primary Application Overall chemical purityEnantiomeric purityPurity of thermally labile or non-volatile samples
Speed High (Typical run < 15 min)Moderate (May require slower ramps)Low to Moderate (Typical run 15-30 min)
Sensitivity HighHighVery High
Cost (Consumables) LowHigh (Chiral columns are expensive)Moderate (Solvent consumption)
Robustness HighModerateHigh
Solvent Waste MinimalMinimalHigh
Key Advantage Fast, reliable, and cost-effective for volatile compounds.The only method to determine enantiomeric excess.Handles a wider range of compound polarities and thermal stabilities.

Conclusion

For the routine assessment of chemical purity of this compound, the detailed GC-MS protocol presented in this guide is the recommended method. It offers a superb balance of speed, sensitivity, reliability, and cost-effectiveness. The methodology is grounded in established chromatographic principles and provides a clear, defensible pathway for identifying and quantifying potential impurities. The comparative analysis with chiral GC and HPLC-MS serves to equip the researcher with a comprehensive understanding of the analytical landscape, enabling them to select the most appropriate technique—a decision that hinges on whether the analytical goal is general purity, enantiomeric separation, or the analysis of challenging non-volatile contaminants.

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  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

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A Comparative Guide to the Thermal Properties of Spirodilactone Polyesters and Linear Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, particularly for applications in biomedical and pharmaceutical fields, the thermal properties of polyesters are a critical determinant of their processability, stability, and end-use performance. This guide provides an in-depth technical comparison of two distinct classes of polyesters: those derived from spirodilactones and their linear aliphatic counterparts. By examining the structural nuances that govern their thermal behavior, we aim to equip researchers with the knowledge to select and design materials with tailored thermal characteristics for advanced applications.

Introduction: The Significance of Polymer Architecture in Thermal Performance

Aliphatic polyesters are a cornerstone of biodegradable and biocompatible materials, finding extensive use in drug delivery, tissue engineering, and medical devices. Their properties, however, are highly tunable through architectural modifications at the monomer level. Linear aliphatic polyesters, such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA), are characterized by their flexible chains, which influence their thermal transitions. In contrast, the incorporation of rigid spirocyclic or bicyclic moieties into the polyester backbone introduces significant conformational constraints. These structural differences fundamentally alter the thermal properties of the resulting polymers, impacting their glass transition temperature (Tg), melting temperature (Tm), and thermal degradation temperature (Td). Understanding these structure-property relationships is paramount for the rational design of polyesters with desired thermal profiles.

Synthesis and Structural Distinctions

The thermal disparities between spirodilactone and linear aliphatic polyesters originate from their distinct molecular architectures, which are a direct result of their synthetic pathways.

Synthesis of Linear Aliphatic Polyesters

Linear aliphatic polyesters are typically synthesized via two primary routes:

  • Ring-Opening Polymerization (ROP): This is a common method for producing high molecular weight polyesters from cyclic ester monomers (lactones) like ε-caprolactone and lactide.[1][2] The polymerization is often initiated by a nucleophile and catalyzed by metal-based compounds (e.g., tin(II) octoate) or organic catalysts.[3][4] The choice of catalyst is critical as it influences the reaction rate, control over molecular weight, and stereochemistry of the final polymer.[3][5] The coordination-insertion mechanism is a widely accepted pathway for many metal-catalyzed ROPs.[6]

  • Polycondensation: This method involves the reaction of a dicarboxylic acid with a diol, or the self-condensation of a hydroxy acid, with the elimination of a small molecule like water.[7][8] Achieving high molecular weights can be challenging due to the need to drive the equilibrium reaction to completion by efficiently removing the byproduct.[7]

Fig. 2: General synthesis of spirodilactone polyesters.

The fundamental structural difference lies in the polymer backbone. Linear aliphatic polyesters have flexible chains with relatively free bond rotation. In contrast, the spirocyclic units in spirodilactone polyesters act as rigid, non-planar segments that severely restrict segmental motion. This rigidity is the primary factor influencing their distinct thermal properties.

Comparative Analysis of Thermal Properties

The introduction of spirocyclic structures into the polyester backbone leads to significant and predictable changes in their thermal behavior compared to their linear aliphatic counterparts.

Glass Transition Temperature (Tg)

The glass transition temperature is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains.

  • Linear Aliphatic Polyesters: These polymers, with their flexible backbones, generally exhibit low glass transition temperatures. For example, poly(ε-caprolactone) (PCL) has a Tg of approximately -60°C, while poly(lactic acid) (PLA) has a higher Tg in the range of 60-65°C due to the presence of the methyl side group which hinders chain rotation to some extent. [9][10]

  • Spirodilactone Polyesters: The rigid spirocyclic units dramatically hinder the segmental motion of the polymer chains. This increased rigidity requires significantly more thermal energy to induce the transition from a glassy to a rubbery state, resulting in substantially higher Tg values. Polyesters derived from bicyclic and tricyclic lactide derivatives have shown Tg's ranging from 77°C to 119°C.

The stark difference in Tg is a direct consequence of the reduced conformational flexibility in the spirodilactone polyester backbone.

Melting Temperature (Tm) and Crystallinity

The melting temperature is the temperature at which a crystalline or semi-crystalline polymer transitions from an ordered solid to a disordered melt. Tm is influenced by the perfection of the crystal lattice and the strength of intermolecular forces.

  • Linear Aliphatic Polyesters: Many linear aliphatic polyesters are semi-crystalline. PCL has a melting point of about 60°C, while PLA melts in the range of 150-180°C. [10][11]The ability of their flexible chains to pack into an ordered crystalline lattice determines their degree of crystallinity and melting point. Molecular weight also plays a role, with higher molecular weight polymers generally exhibiting higher melting temperatures. [9]

  • Spirodilactone Polyesters: The influence of spirocyclic units on Tm is more complex. The rigid and non-planar nature of these units can disrupt chain packing and hinder crystallization, potentially leading to amorphous polymers or lower crystallinity compared to their linear analogs. However, if the spirocyclic units themselves introduce a degree of order and favorable intermolecular interactions, they can lead to semi-crystalline polymers with high melting points. For instance, a semicrystalline spiro-valerolactone-based polyester has been reported with a Tm of 134°C. The regularity of the polymer chain and the ability of the spirocyclic units to pack efficiently are key determinants of crystallinity and Tm.

Thermal Stability (Td)

Thermal stability, often characterized by the decomposition temperature (Td), is a measure of a material's resistance to weight loss at elevated temperatures.

  • Linear Aliphatic Polyesters: The thermal degradation of linear aliphatic polyesters typically begins with random chain scission of the ester linkages. [10]For many common aliphatic polyesters, the onset of significant thermal degradation occurs in the range of 200-300°C. For example, PLA can start to degrade above 200°C.

  • Spirodilactone Polyesters: The rigid backbone of spirodilactone polyesters can contribute to enhanced thermal stability. The restricted segmental motion may lead to a higher activation energy for the decomposition reactions. Polyesters derived from saturated norbornane-lactide have shown a decomposition temperature of 300°C. The inherent stability of the spirocyclic ring system itself also plays a crucial role in the overall thermal stability of the polymer.

Quantitative Comparison of Thermal Properties
Polymer TypeExampleGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Linear Aliphatic Poly(ε-caprolactone) (PCL)~ -60 [9][11]50 - 70 [9]~350-400
Poly(lactic acid) (PLA)60 - 65 [10]150 - 180 [10]>200
Poly(butylene succinate) (PBS)~ -32~ 115~300-400
Spirodilactone Poly(cyclohexadiene-lactide)119Amorphous≤280
Poly(isoprene-lactide)77Amorphous≤280
Poly(norbornane-lactide)107Amorphous300
Spiro-valerolactone-based polyester-134-

Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of thermal property measurements, standardized experimental protocols are essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A heat-cool-heat cycle is standard for polyesters. The first heating scan reveals the thermal history of the material (e.g., processing-induced crystallinity or aging). The cooling scan provides information on crystallization behavior from the melt. The second heating scan, on a sample with a controlled thermal history, provides more intrinsic material properties like Tg and Tm. A heating rate of 10-20 °C/min is common, representing a balance between signal resolution and experimental time.

Experimental Workflow:

Fig. 3: DSC experimental workflow for polyester analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into a standard aluminum DSC pan. Crimp the lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • First Heating Scan: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature well above its expected melting point (e.g., 200°C for PLA).

  • Isothermal Hold: Hold the sample at this temperature for a few minutes (e.g., 5 minutes) to ensure complete melting and to erase any previous thermal history.

  • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature below its glass transition temperature (e.g., 0°C for PLA). This allows for the observation of crystallization from the melt (T_c).

  • Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 20 °C/min) to a temperature above its melting point.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve, and the melting temperature (Tm) as the peak of the melting endotherm.

Thermogravimetric Analysis (TGA) for Thermal Stability (Td) Assessment

Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of polymers. An inert atmosphere (nitrogen) is typically used to study the intrinsic thermal stability without the influence of oxidative degradation. A linear heating rate (e.g., 10 or 20 °C/min) is applied to observe the temperature at which significant weight loss occurs.

Experimental Workflow:

Fig. 4: TGA experimental workflow for polyester analysis.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the polyester sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) for a period to ensure an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 20 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) can be reported as the onset temperature of significant weight loss or the temperature at which a certain percentage of weight loss (e.g., 5%) has occurred.

Conclusion

The incorporation of spirodilactone units into a polyester backbone is a powerful strategy for significantly modifying its thermal properties compared to conventional linear aliphatic polyesters. The primary effect is a substantial increase in the glass transition temperature due to the restricted chain mobility imposed by the rigid spirocyclic structure. The impact on melting temperature and crystallinity is more nuanced and depends on the specific spirocyclic monomer and its ability to facilitate ordered chain packing. Generally, the inherent rigidity of the spirocyclic units also contributes to enhanced thermal stability.

For researchers and professionals in drug development and materials science, this understanding allows for the rational design of polyesters with precisely controlled thermal characteristics. Whether the goal is to develop a high-temperature resistant biomaterial or to fine-tune the processing window of a polymer, the choice between a flexible linear architecture and a rigid spirocyclic design offers a broad palette for material innovation. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of these essential thermal properties, ensuring the integrity and validity of research and development efforts in this exciting field of polymer chemistry.

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A Critical Evaluation of 1,6-Dioxaspiro[4.4]nonane-2,7-dione Polymers as a Viable Alternative to Bisphenol A-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

For decades, bisphenol A (BPA)-based polymers, particularly polycarbonate and epoxy resins, have been indispensable in numerous applications owing to their exceptional mechanical strength, thermal stability, and optical clarity. However, mounting concerns over the endocrine-disrupting properties of BPA have catalyzed a search for safer, high-performance alternatives. This guide provides a comprehensive comparison of polymers derived from 1,6-dioxaspiro[4.4]nonane-2,7-dione (DSD) with traditional BPA-based materials, offering researchers, scientists, and drug development professionals a data-driven analysis to inform material selection.

This in-depth guide navigates the synthesis, performance characteristics, and biocompatibility of DSD-based polymers, juxtaposing them against their BPA-containing counterparts. By synthesizing available data and outlining robust experimental protocols, we aim to provide a clear, evidence-based assessment of DSD polymers as a promising substitute in demanding scientific and medical applications.

The Impetus for Change: Deconstructing the BPA Problem

Bisphenol A is an industrial chemical primarily used as a monomer in the production of polycarbonate plastics and epoxy resins. Its widespread use has led to ubiquitous human exposure. A significant body of research has linked BPA to a variety of health concerns, including endocrine disruption, reproductive and developmental issues, and an increased risk of certain cancers. This has prompted regulatory bodies worldwide to restrict or ban the use of BPA in various consumer products, particularly those intended for contact with food and for use by children. The inherent toxicity of BPA necessitates the development of safer alternatives that do not compromise on material performance.

Introducing a Promising Contender: this compound (DSD)

This compound, a spirodilactone, has emerged as a compelling, bio-based monomer for the synthesis of novel polyesters. Derived from succinic acid, a readily available platform chemical, DSD offers a sustainable and potentially safer building block for high-performance polymers.[1][2] Its unique, rigid spirocyclic structure is anticipated to impart enhanced thermal and mechanical properties to the resulting polymers compared to linear aliphatic polyesters.[1]

cluster_BPA Bisphenol A (BPA) cluster_DSD This compound (DSD) BPA Bisphenol A Polycarbonate BPA-based Polycarbonate BPA->Polycarbonate Polymerization DSD DSD DSD_Polymer DSD-based Polyester DSD->DSD_Polymer Ring-Opening Polymerization

Figure 1: Structural relationship between monomers and resulting polymers.

Head-to-Head Comparison: DSD-Based Polyesters vs. BPA-Based Polycarbonates

A thorough evaluation of DSD-based polymers as a substitute for BPA materials requires a direct comparison of their key performance attributes.

Mechanical Properties

BPA polycarbonates are renowned for their high impact strength and toughness.[3] While comprehensive, direct comparative studies are still emerging, the rigid spirocyclic structure of DSD is expected to contribute to high mechanical strength in the resulting polyesters.[1]

PropertyDSD-Based Polyester (Expected)BPA-Based PolycarbonateTest Method
Tensile Strength (MPa) High55 - 75[4]ASTM D638
Young's Modulus (GPa) High2.0 - 2.4[4]ASTM D638
Elongation at Break (%) Variable80 - 150[4]ASTM D638
Izod Impact Strength (J/m) High600 - 850[4]ASTM D256

Causality Behind Experimental Choices: The selection of these specific mechanical tests is guided by their ability to provide a comprehensive understanding of a material's behavior under different types of stress. Tensile testing (ASTM D638) is fundamental for determining a material's strength and stiffness, while the Izod impact strength test (ASTM D256) is crucial for assessing its toughness and resistance to fracture upon sudden impact. These are critical parameters for applications where durability is paramount.

Thermal Properties

The thermal stability of a polymer is critical for its processing and end-use applications. The rigid spiro structure of DSD is theorized to lead to a higher glass transition temperature (Tg) in its polymers compared to analogous linear aliphatic polyesters.[1] Some studies suggest that polymers derived from spirodilactams (a related structure) can exhibit glass transition temperatures approximately 80°C higher than BPA-based reference materials.[2]

PropertyDSD-Based Polyester (Expected)BPA-Based PolycarbonateTest Method
Glass Transition Temp. (Tg, °C) >150 (Potentially higher than PC)~147[4]DSC
Heat Deflection Temp. (°C) High128 - 140[5]ASTM D648
Thermal Degradation Onset (°C) High~450 (in air)[1]TGA

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the gold standard for determining the glass transition temperature, a key indicator of a polymer's thermal behavior. Thermogravimetric Analysis (TGA) is employed to assess the material's thermal stability and decomposition profile. The heat deflection temperature (HDT) provides a measure of a material's ability to resist deformation under a given load at elevated temperatures, which is a critical parameter for many engineering applications.

Biodegradability

One of the most significant potential advantages of DSD-based polyesters is their inherent biodegradability. The polyester backbone is susceptible to hydrolytic cleavage, a key requirement for many biomedical applications.[1] In contrast, BPA polycarbonate is a non-biodegradable thermoplastic, contributing to plastic pollution.[6] While specific degradation rates for DSD polymers are still under investigation, the presence of ester linkages suggests a favorable degradation profile.

PropertyDSD-Based PolyesterBPA-Based PolycarbonateTest Method
Biodegradability Expected to be biodegradableNon-biodegradableISO 17556 / ASTM D5988

Causality Behind Experimental Choices: The assessment of biodegradability is crucial for evaluating the environmental impact of a polymer. Standardized tests like ISO 17556, which measures the ultimate aerobic biodegradability in soil, provide a reliable and reproducible method to quantify the rate and extent of polymer degradation.

Biocompatibility and Safety

The primary driver for seeking BPA alternatives is to mitigate health risks. While comprehensive in vivo toxicological data for DSD and its polymers is still being gathered, the monomer is derived from succinic acid, a naturally occurring metabolite. The degradation products of DSD-based polyesters are expected to be less toxic than BPA.[1] In contrast, BPA is a well-documented endocrine disruptor with demonstrated cytotoxic and genotoxic effects.[7][8][9]

PropertyDSD-Based PolyesterBPA-Based MaterialTest Method
Cytotoxicity Expected to be lowKnown cytotoxic effects[7]ISO 10993-5
Endocrine Disruption Not expectedKnown endocrine disruptorIn vitro/in vivo assays

Causality Behind Experimental Choices: The ISO 10993-5 standard for in vitro cytotoxicity is a fundamental first step in assessing the biocompatibility of any new material intended for medical or pharmaceutical use. It provides a standardized method to evaluate the potential for a material to cause cell death.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of comparative data, it is essential to follow standardized and well-documented experimental protocols.

Synthesis of this compound (DSD)

The synthesis of DSD can be achieved through the thermal decomposition of succinic acid or its anhydride.[1][10]

Materials:

  • Succinic anhydride

  • Sand

  • Ethanol (95%) for recrystallization

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Sand bath

  • Crystallizing dish

Procedure:

  • Mix succinic anhydride with an equal volume of sand in a round-bottom flask. The sand helps to ensure even heating.[1]

  • Assemble a distillation apparatus with the flask.

  • Heat the mixture in a sand bath, leading to the elimination of carbon dioxide.[1][10]

  • Collect the distillate, which is the crude DSD.

  • Purify the crude product by recrystallization from ethanol.

A Mix Succinic Anhydride and Sand B Assemble Distillation Apparatus A->B C Heat Mixture in Sand Bath B->C D Collect Distillate (Crude DSD) C->D E Purify by Recrystallization D->E

Figure 2: Workflow for the synthesis of this compound.

Ring-Opening Polymerization (ROP) of DSD

DSD can undergo ring-opening polymerization to form polyesters using both cationic and anionic initiators.[1]

Materials:

  • This compound (DSD)

  • Initiator (e.g., stannous octoate for anionic ROP)

  • Dry solvent (e.g., toluene)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

  • Vacuum line

Procedure:

  • Dry the DSD monomer under vacuum.

  • In a Schlenk flask under an inert atmosphere, dissolve the DSD in the dry solvent.

  • Add the initiator to the solution.

  • Heat the reaction mixture to the desired temperature and stir for the specified time to achieve the target molecular weight.

  • Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

Melt Polymerization of Bisphenol A Polycarbonate

BPA polycarbonate is typically synthesized via a melt transesterification process.[11]

Materials:

  • Bisphenol A (BPA)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., LiOH·H₂O)[11]

Equipment:

  • Jacketed stainless-steel reactor

  • Mechanical stirrer

  • Vacuum system

  • Reflux column

Procedure:

  • Charge the molten BPA and DPC into the reactor.

  • Inject the catalyst into the reactor.

  • Heat the mixture and apply a vacuum to remove the phenol byproduct.[11]

  • As the polymerization proceeds and viscosity increases, the reaction becomes mass-transfer controlled.[11]

  • Continue the reaction under high vacuum and elevated temperature until the desired molecular weight is achieved.

cluster_DSD DSD Polymer Synthesis cluster_BPA BPA Polycarbonate Synthesis A Dissolve DSD in Solvent B Add Initiator A->B C Heat and Stir B->C D Precipitate and Dry C->D E Charge BPA and DPC to Reactor F Add Catalyst E->F G Heat under Vacuum F->G H Continue Reaction G->H

Figure 3: Comparative workflow for the polymerization of DSD and BPA.

Conclusion and Future Outlook

Polymers derived from this compound present a compelling and potentially superior alternative to BPA-based materials. Their bio-based origin, anticipated high performance in terms of mechanical and thermal properties, and inherent biodegradability address the key shortcomings of traditional polycarbonates. While further research is needed to generate comprehensive, direct comparative data, the existing evidence strongly supports the continued investigation and development of DSD-based polymers for a wide range of applications, including in the sensitive fields of drug delivery, medical devices, and food contact materials. The transition to safer, more sustainable materials is a critical imperative, and DSD-based polymers are poised to play a significant role in this evolution.

References

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. (URL: [Link])

  • Migration of bisphenol A from polycarbonate plastic of different qualities. (URL: [Link])

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. (URL: [Link])

  • Polycarbonate - Wikipedia. (URL: [Link])

  • Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. (URL: [Link])

  • Degradation of polycarbonate to produce bisphenol A catalyzed by imidazolium-based DESs under metal-and solvent-free conditions. (URL: [Link])

  • The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC. (URL: [Link])

  • Biodegradation of bisphenol-A polycarbonate plastic by Pseudoxanthomonas sp. strain NyZ600. (URL: [Link])

  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. (URL: [Link])

  • Degradation of polycarbonate waste to recover bisphenol A and dimethyl carbonate using urea as a cheap green catalyst. (URL: [Link])

  • In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line. (URL: [Link])

  • 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem. (URL: [Link])

  • Thermal properties of polycarbonate grade bisphenol A. (URL: [Link])

  • The effects of different bisphenol derivatives on oxidative stress, DNA damage and DNA repair in RWPE-1 cells: A comparative study. (URL: [Link])

  • Cytotoxicity of seven bisphenol analogues compared to bisphenol A and relationships with membrane affinity data | Request PDF. (URL: [Link])

  • What Are The Thermal Properties Of Polycarbonate? - Chemistry For Everyone. (URL: [Link])

  • This compound (CAS 3505-67-7) Market Research Report 2025. (URL: [Link])

  • Is BPA Safe? An Endocrine Society Virtual News Conference. (URL: [Link])

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Introduction: The Emergence of Spirodilactone-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vitro Degradation Studies of Spirodilactone-Based Polymers

The quest for novel biodegradable polymers with tunable degradation rates and tailored drug release profiles has led to the exploration of unique chemical architectures. Among these, spirodilactone-based polymers are emerging as a promising class of materials. The inherent strain and stereochemistry of the spirocyclic core offer the potential for distinct degradation kinetics compared to conventional linear aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). This guide will delve into the methodologies for evaluating the in vitro degradation of these novel polymers, providing a comparative framework against established biomaterials.

While polymers with spirodilactone units integrated into the main chain are still a nascent field of research, the incorporation of spironolactone, a drug possessing a spiro-lactone structure, into biodegradable polymer matrices serves as an excellent and clinically relevant model for this discussion.[1] This guide will, therefore, draw upon data from spironolactone-loaded polymers and the degradation of polymers containing other spiro moieties, such as spiro polycycloacetals, to build a comprehensive understanding.[2][3]

Pillar 1: Unraveling the Degradation Mechanisms

The degradation of spirodilactone-based polymers, like most polyesters, is primarily governed by hydrolytic scission of ester bonds.[4][5] However, the unique spiro-architecture introduces additional mechanistic considerations.

Hydrolytic Degradation: Bulk vs. Surface Erosion

The degradation process can be broadly categorized into two phenomena:

  • Bulk Erosion: Characterized by water penetration into the polymer matrix, leading to a decrease in molecular weight throughout the bulk of the material, often with minimal initial mass loss.[6] This is typical for amorphous or semi-crystalline polymers with high water permeability.

  • Surface Erosion: Involves the loss of material from the surface of the polymer device, while the core remains relatively intact.[6] This is more common in highly crystalline or hydrophobic polymers where water ingress is limited.

The degradation mechanism of spirodilactone-containing polymers will be influenced by factors such as the hydrophilicity of the polymer backbone, the crystallinity, and the accessibility of the ester linkages within the spiro ring to water molecules.

The Role of the Spiro-Moiety

The spiro center can influence the degradation rate in several ways:

  • Steric Hindrance: The three-dimensional structure of the spiro-group may sterically hinder the approach of water molecules to the adjacent ester bonds, potentially slowing down hydrolysis compared to linear polyesters.

  • Ring Strain: Conversely, the inherent ring strain in the lactone rings of the spiro-moiety could make the ester bonds more susceptible to nucleophilic attack by water, potentially accelerating degradation.

  • Autocatalysis: The degradation of polyesters often leads to the formation of acidic byproducts, which can then catalyze further degradation, a phenomenon known as autocatalysis.[4] The degradation products of the spirodilactone core could have unique pKa values, influencing the local pH and the rate of autocatalysis.

Visualizing the Degradation Pathway

General Hydrolytic Degradation Pathway of Polyesters Water Water Penetration Polymer Polymer Matrix Water->Polymer Diffusion Ester Ester Bond Cleavage Polymer->Ester Hydrolysis Oligomers Formation of Oligomers and Monomers Ester->Oligomers Chain Scission MassLoss Mass Loss and Erosion Oligomers->MassLoss Dissolution

Caption: Generalized workflow of hydrolytic degradation in polyesters.

Pillar 2: A Comparative Analysis of Degradation Profiles

To understand the unique properties of spirodilactone-based polymers, it is essential to compare their degradation behavior with that of widely used biodegradable polymers such as PLGA and PCL.

PropertySpirodilactone-Based Polymers (Hypothesized)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Degradation Rate Tunable, potentially ranging from weeks to monthsRapid (weeks to a few months)Slow (months to years)
Primary Mechanism Hydrolytic, potentially influenced by spiro-moietyHydrolytic (bulk erosion)Hydrolytic (bulk erosion, can be surface erosion in highly crystalline forms)
Degradation Products Spiro-containing diacids/diols, lactic acid, glycolic acidLactic acid, glycolic acid6-hydroxycaproic acid
Crystallinity Variable, dependent on synthesisAmorphous to semi-crystallineSemi-crystalline
Key Influencing Factors Spiro-moiety structure, copolymer compositionLactide:glycolide ratio, molecular weightMolecular weight, crystallinity

This table presents hypothesized properties for spirodilactone-based polymers based on the degradation of spiro polycycloacetals and spironolactone-loaded polymers, alongside established data for PLGA and PCL.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to provide a robust framework for the in vitro degradation analysis of spirodilactone-based polymers, grounded in established standards such as ASTM F1635 and ISO 10993-13.[7][8][9]

Experimental Workflow Overview

In Vitro Degradation Study Workflow cluster_analysis Analytical Techniques Start Polymer Sample Preparation Incubation Incubation in Buffer (e.g., PBS, pH 7.4, 37°C) Start->Incubation Timepoints Sampling at Predetermined Timepoints Incubation->Timepoints Analysis Physicochemical Analysis Timepoints->Analysis Data Data Interpretation and Comparison Analysis->Data GPC GPC (Molecular Weight) Analysis->GPC DSC DSC (Crystallinity, Tg) Analysis->DSC SEM SEM (Morphology) Analysis->SEM Weight Weight Loss & Water Uptake Analysis->Weight pH pH of Medium Analysis->pH

Caption: A comprehensive workflow for conducting in vitro polymer degradation studies.

Detailed Protocol 1: In Vitro Degradation Study (Adapted from ASTM F1635)

Objective: To determine the rate of hydrolytic degradation of spirodilactone-based polymer samples in a simulated physiological environment.[8]

Materials:

  • Spirodilactone-based polymer samples (e.g., films, microspheres, or scaffolds)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Sterile sample containers

  • Analytical balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Sample Preparation:

    • Prepare polymer samples of defined dimensions and weigh them accurately (W_initial).

    • Sterilize the samples using a method that does not significantly alter their properties (e.g., ethylene oxide or gamma irradiation, with validation).[7]

  • Incubation:

    • Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion and maintain sink conditions. A common ratio is 10 mg of polymer per 1 mL of PBS.

    • Incubate the samples at 37°C.

  • Sampling:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56, and 90 days), remove a set of samples (typically n=3-5 per time point) from the incubator.

    • Carefully retrieve the polymer samples from the PBS.

    • Measure the pH of the degradation medium to assess the release of acidic byproducts.

  • Sample Processing:

    • Gently rinse the samples with deionized water to remove any salts.

    • Freeze the samples and then lyophilize them to a constant weight.

    • Record the final dry weight (W_final).

  • Data Analysis:

    • Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • Water Uptake (%) = [(W_wet - W_final) / W_final] x 100 (where W_wet is the weight of the sample after blotting excess surface water before lyophilization).

Detailed Protocol 2: Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)

Objective: To measure the change in molecular weight and molecular weight distribution of the polymer as a function of degradation time.[10][11]

Materials:

  • Degraded polymer samples from Protocol 1

  • GPC/SEC system with a refractive index (RI) detector

  • Appropriate GPC columns (e.g., polystyrene-divinylbenzene)

  • Suitable solvent for the polymer (e.g., tetrahydrofuran - THF, or dimethylformamide - DMF)

  • Polymer standards for calibration (e.g., narrow polystyrene standards)

  • Syringe filters (0.2-0.45 µm)[12]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, degraded polymer sample.[12]

    • Dissolve the sample in a known volume of the chosen solvent. Gentle agitation or warming may be necessary.

    • Filter the solution through a syringe filter to remove any particulates.[12]

  • GPC Analysis:

    • Set up the GPC system with the appropriate mobile phase and flow rate.

    • Inject the prepared sample solution into the GPC system.

    • Record the chromatogram from the RI detector.

  • Data Analysis:

    • Using the calibration curve generated from the polymer standards, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the degraded polymer.

    • Plot Mn and Mw as a function of degradation time.

Detailed Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To evaluate changes in the thermal properties of the polymer, such as the glass transition temperature (Tg) and the degree of crystallinity, during degradation.[13][14]

Materials:

  • Degraded polymer samples from Protocol 1

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, degraded polymer sample into an aluminum DSC pan.

    • Crimp the lid to seal the pan. Prepare an empty, sealed pan as a reference.[15]

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Perform a heat-cool-heat cycle. A typical procedure would be:

      • Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C) at a rate of 10°C/min to erase the thermal history.

      • Cool to a temperature below the Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

      • Heat again to the temperature above the melting point at 10°C/min. The second heating scan is typically used for analysis.

  • Data Analysis:

    • Determine the Tg from the inflection point of the baseline shift in the thermogram.

    • Determine the melting temperature (Tm) from the peak of the melting endotherm.

    • Calculate the heat of fusion (ΔHm) by integrating the area under the melting peak.

    • Percent Crystallinity (%Xc) = (ΔHm / ΔH°m) x 100 , where ΔH°m is the theoretical heat of fusion for a 100% crystalline sample of the polymer (this value may need to be determined or found in the literature).

Conclusion: A Path Forward for Spirodilactone-Based Polymers

The in vitro degradation studies outlined in this guide provide a robust framework for characterizing novel spirodilactone-based polymers and comparing their performance to established biodegradable materials. By systematically evaluating changes in mass, molecular weight, thermal properties, and morphology, researchers can gain a comprehensive understanding of the degradation kinetics and mechanisms. This knowledge is crucial for the rational design of next-generation drug delivery systems with precisely controlled release profiles and predictable in vivo performance. The continued investigation into these unique polymer architectures holds significant promise for advancing the field of biomedical materials.

References

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  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry. Available at: [Link]

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  • Study of the Influence of PCL on the In Vitro Degradation of Extruded PLA Monofilaments and Melt-Spun Filaments. MDPI. Available at: [Link]

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  • Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PubMed Central. Available at: [Link]

  • The Effect of Polymer Blends on the In Vitro Release/Degradation and Pharmacokinetics of Moxidectin-Loaded PLGA Microspheres. MDPI. Available at: [Link]

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A Comparative Guide to the Quantification of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer chemistry and drug development, the precise quantification of monomers and intermediates is paramount to ensuring the quality, efficacy, and safety of the final product. 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a rigid bicyclic compound, serves as a versatile building block for the synthesis of novel polyesters and polyamides, imparting unique thermal and mechanical properties to these polymers.[1] Its synthesis from the readily available platform chemical, succinic acid, further enhances its appeal from a sustainability perspective.[1] Given its increasing importance, the development of robust and reliable analytical methods for its quantification is a critical necessity.

This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance metrics, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Analyte: this compound

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide array of compounds. For a moderately polar molecule like this compound, both normal-phase and reversed-phase chromatography are viable options.

The Causality Behind Experimental Choices in HPLC

The selection of the stationary and mobile phases is the most critical decision in developing an HPLC method. For this compound, a reversed-phase approach is often preferred for its robustness and reproducibility. A C18 column, with its nonpolar stationary phase, will interact with the analyte primarily through hydrophobic interactions. The mobile phase, typically a mixture of a polar organic solvent (like acetonitrile or methanol) and water, allows for fine-tuning of the retention time. The presence of the ester and ketal functional groups imparts some polarity, allowing for good interaction and retention on the C18 phase without excessive elution.

Detection is another key consideration. As this compound lacks a strong chromophore, UV detection at lower wavelengths (around 210 nm) is a feasible, though not highly sensitive, option. For enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC system.

Experimental Protocol: HPLC with UV Detection

This protocol outlines a self-validating system for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.

  • Accuracy and Precision: Analyze replicate injections of quality control samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation) should be <15% (<20% for LLOQ).

  • Selectivity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. The availability of electron ionization mass spectral data for this compound in the NIST database strongly supports the feasibility of this approach.[7]

The Causality Behind Experimental Choices in GC-MS

The choice of the GC column is paramount for achieving good separation. A nonpolar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is an excellent starting point. This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The temperature program of the GC oven is optimized to ensure good peak shape and resolution from any impurities or matrix components.

The mass spectrometer provides unambiguous identification based on the fragmentation pattern of the analyte. For quantification, selected ion monitoring (SIM) mode is employed, where only specific ions characteristic of this compound are monitored. This dramatically increases sensitivity and reduces interference from co-eluting compounds.

Experimental Protocol: GC-MS

This protocol details a self-validating system for the quantification of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the expected fragmentation of a dilactone, characteristic ions would be selected (e.g., m/z corresponding to the molecular ion and key fragments).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

Method Validation:

  • Linearity, Accuracy, Precision, and Selectivity: Follow the same principles as outlined for the HPLC method, using the peak areas from the SIM chromatograms.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into GC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Sensitivity Moderate. Can be improved with more sensitive detectors like ELSD or MS.High to very high, especially in SIM mode.
Selectivity Good, based on chromatographic retention. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent, based on both chromatographic retention time and mass fragmentation pattern.
Sample Throughput Typically higher due to shorter run times and less complex instrumentation.Can be lower due to longer oven temperature programs and system cooling times.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Higher due to the complexity of the mass spectrometer.
Robustness High. Less susceptible to contamination compared to GC-MS.Can be more susceptible to matrix effects and contamination of the ion source.
Compound Suitability Broad applicability for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.

Conclusion: Selecting the Optimal Technique

The choice between HPLC and GC-MS for the quantification of this compound is contingent upon the specific requirements of the analysis.

HPLC with UV detection is a cost-effective, robust, and high-throughput method suitable for routine quality control where high sensitivity is not the primary concern. Its simplicity makes it an attractive option for in-process control and release testing.

GC-MS , on the other hand, offers unparalleled sensitivity and selectivity. This makes it the method of choice for trace-level quantification, impurity profiling, and in complex matrices where interferences are a concern. The definitive identification provided by the mass spectrum adds a layer of confidence that is often required in research, development, and regulatory submissions.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • BAC Reports. (2025). This compound (CAS 3505-67-7) Market Research Report 2025. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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The Ascendant Role of Spirodilactones in Advanced Polymer Science: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, the quest for novel monomers that impart unique properties to resulting polymers is perpetual. Among the fascinating classes of monomers, spirodilactones are emerging as compelling building blocks, offering pathways to polymers with intriguing architectures and functionalities. This guide provides a comprehensive comparative analysis of spirodilactones in polymer science, delving into their synthesis, polymerization behavior, and the distinctive properties of the derived polymers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of spirodilactone-based polymers.

Introduction to Spirodilactones: A New Frontier in Polymer Chemistry

Spirodilactones are a class of bicyclic compounds characterized by two lactone rings sharing a single common carbon atom. This unique spirocyclic structure imparts significant ring strain, a key driver for ring-opening polymerization (ROP). The resulting polymers often exhibit distinct properties compared to their monocyclic lactone counterparts, such as polylactide (PLA) and polycaprolactone (PCL).

The primary impetus for exploring spirodilactones in polymer science lies in their potential to:

  • Introduce unique polymer architectures: The spirocyclic nature of the monomer can lead to polymers with complex and well-defined three-dimensional structures.

  • Modify polymer properties: The incorporation of spirodilactone units can significantly alter thermal stability, mechanical strength, and degradation profiles.

  • Achieve low-shrinkage polymerization: Certain spiro-compounds, including spiro-orthoesters which share structural similarities, are known as "expanding monomers". Their polymerization can proceed with near-zero or even slight volume expansion, a highly desirable trait in applications such as precision castings, dental fillings, and high-strength composites.[1]

This guide will explore different classes of spirodilactones and related spirocyclic monomers, their polymerization mechanisms, and a comparative analysis of the resulting polymer properties, supported by experimental data from seminal studies.

Synthesis and Polymerization of Spirodilactone Monomers

The synthesis of spirodilactone monomers can be challenging, often involving multi-step procedures. However, recent advancements have made these unique building blocks more accessible for polymer chemists.

Spiro Bis(γ-exomethylene γ-lactone) (γSL)

A notable example is the readily accessible spiro bis(γ-exomethylene γ-lactone) (γSL). The presence of the γ-exomethylene moiety enhances the reactivity of the γ-lactone rings, enabling their ring-opening under mild conditions.[2]

Synthesis of γSL:

The synthesis of γSL is a key enabler for its use in polymer science. A scalable synthesis route makes this monomer an attractive candidate for producing a variety of functional polymers.

Experimental Protocol: Step-Growth Polymerization of γSL with Diols

This protocol describes a typical step-growth polymerization of γSL with a diol, such as 1,4-butanediol, to produce a regioregular (AB)n copolymer.[2]

Materials:

  • Spiro bis(γ-exomethylene γ-lactone) (γSL)

  • 1,4-butanediol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve γSL and 1,4-butanediol in DMF to a concentration of 0.4 mol·L–1.

  • Add 5 mol % of the DBU catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the polymerization by techniques such as NMR or GPC to determine monomer conversion and polymer molecular weight.

  • Once the desired molecular weight is achieved, terminate the reaction and precipitate the polymer in a non-solvent like methanol.

  • Dry the resulting polymer under vacuum.

The reactivity of γSL allows for its polymerization with a range of nucleophiles, including diols, dithiols, and diamines, opening avenues for a diverse library of functional polyesters, polythioesters, and polyamides.[2]

Comparative Analysis of Polymerization Mechanisms

Spirodilactones can undergo polymerization through various mechanisms, primarily ring-opening polymerization (ROP), which can be cationic, anionic, or coordinated. The choice of polymerization mechanism significantly influences the structure and properties of the final polymer.

Cationic Ring-Opening Polymerization

Cationic ROP is a common method for polymerizing lactones. The initiation step typically involves an electrophilic attack on the oxygen atom of the carbonyl group, leading to the formation of a cationic intermediate that propagates the polymerization.[3][4] Lewis acids like BF3·OEt2 are often used as initiators.[5]

For spirodilactones, cationic polymerization can lead to cross-linked networks, especially when copolymerized with other monomers like epoxides. For instance, the cationic copolymerization of a spirobislactone with a cycloaliphatic epoxy resin using lanthanum triflate as an initiator has been reported to yield degradable thermosets.

Logical Relationship: Cationic ROP of a Spirodilactone

G Monomer Spirodilactone Monomer Intermediate Cationic Intermediate Monomer->Intermediate Initiator Cationic Initiator (e.g., Lewis Acid) Initiator->Monomer Initiation Propagation Propagation (Ring-Opening) Intermediate->Propagation Polymer Polyspirodilactone Propagation->Polymer

Caption: Cationic ring-opening polymerization of a spirodilactone.

Anionic Ring-Opening Polymerization

Anionic ROP is another powerful technique for lactone polymerization, often leading to polymers with well-controlled molecular weights and narrow dispersities.[6][7] The initiation involves a nucleophilic attack on the carbonyl carbon of the lactone. Strong bases such as metal alkoxides are common initiators.[8]

The anionic copolymerization of bislactone end-capped diols with diglycidyl ether of bisphenol A demonstrates the utility of this method for creating complex polymer architectures.[9]

Step-Growth Polymerization

As demonstrated with γSL, spirodilactones can also undergo step-growth polymerization with comonomers bearing nucleophilic groups. This approach allows for the synthesis of regioregular copolymers and offers a high degree of control over the polymer backbone structure.[2]

Comparative Performance of Spirodilactone-Based Polymers

The unique structure of spirodilactones translates into distinctive properties for the resulting polymers. A direct comparison with conventional polylactones highlights their potential advantages.

PropertyPolylactide (PLA)Polycaprolactone (PCL)Polyspirodilactone (General)Supporting Evidence
Monomer Source Renewable (e.g., corn starch)PetrochemicalCan be derived from renewable sources[10]
Polymerization Shrinkage SignificantSignificantLow to near-zero[1][11]
Thermal Stability ModerateLowPotentially higher due to rigid backbone[12]
Mechanical Properties BrittleDuctileTunable based on monomer structure[12]
Degradability BiodegradableBiodegradableExpected to be biodegradable[13]

Causality Behind Performance Differences:

  • Low Polymerization Shrinkage: The double ring-opening of spiro monomers during polymerization is a key factor in mitigating volume shrinkage. While one ring opens, the other can also open, leading to a net increase in volume that counteracts the densification typically observed during polymerization.[1][11] This is a significant advantage in applications requiring high dimensional accuracy.

  • Enhanced Thermal Stability: The incorporation of rigid spirocyclic units into the polymer backbone can restrict chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to their more flexible aliphatic polyester counterparts.[12]

  • Tunable Mechanical Properties: The ability to copolymerize spirodilactones with various comonomers allows for the fine-tuning of mechanical properties, from rigid and strong materials to more flexible and elastomeric polymers.

Experimental Protocols for Characterization

To facilitate further research, this section provides standard protocols for the characterization of spirodilactone-based polymers.

Experimental Protocol: Characterization of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Instrumentation:

  • Gel Permeation Chromatograph (GPC) equipped with a refractive index (RI) detector.

  • Appropriate columns for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Inject the filtered polymer solution into the GPC system.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Accurately weigh a small sample of the polymer (5-10 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., at 20 °C/min).

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) to determine Tg and Tm.

  • Analyze the DSC thermogram to identify the thermal transitions.

Future Outlook and Applications

The field of spirodilactone-based polymers is still in its nascent stages, but the potential applications are vast and exciting.

  • Biomedical Applications: The biodegradability and tunable properties of polyspirodilactones make them promising candidates for drug delivery systems, tissue engineering scaffolds, and resorbable surgical implants.[13]

  • Advanced Materials: The low-shrinkage properties are highly advantageous for developing high-performance adhesives, coatings, and matrix resins for fiber-reinforced composites.[1]

  • Sustainable Polymers: The potential to derive spirodilactone monomers from renewable resources aligns with the growing demand for sustainable and environmentally friendly materials.[10]

Conclusion

Spirodilactones represent a compelling class of monomers that offer a unique combination of properties, including the potential for low-shrinkage polymerization and the ability to create polymers with novel architectures and enhanced thermal and mechanical characteristics. While challenges in monomer synthesis remain, ongoing research is paving the way for their broader application. This guide has provided a comparative analysis of their synthesis, polymerization, and performance, underscoring their significant potential to contribute to the next generation of advanced polymer materials. As our understanding of these fascinating molecules grows, so too will their impact on various scientific and industrial fields.

References

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A Comparative Guide to the Biocompatibility of Polymers from 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced biomaterials, the polymer landscape is continually evolving. While polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have long been the gold standards for biodegradable medical devices and drug delivery systems, a new class of polymers derived from 1,6-Dioxaspiro[4.4]nonane-2,7-dione (DSD) is emerging with the potential for unique therapeutic advantages. This guide offers a comprehensive comparison of the biocompatibility of DSD-derived polymers with established alternatives, grounded in scientific principles and supported by established experimental protocols.

Introduction to this compound (DSD) and its Polymers

This compound, a spirodilactone, can be synthesized from the readily available platform chemical succinic acid.[1][2] Its rigid spirocyclic structure offers the potential to create polyesters with unique thermal and mechanical properties through ring-opening polymerization.[2] The resulting polyester backbone is hydrolytically cleavable, suggesting promise for biodegradability, a critical feature for applications in controlled drug release and tissue engineering scaffolds.[2]

The primary degradation product of poly(DSD) is 4-oxoheptanedioic acid.[2] A thorough understanding of the biocompatibility of both the polymer and its degradation byproducts is paramount for any clinical application.

Comparative Analysis of Biocompatibility

A direct, head-to-head comparison of the biocompatibility of poly(DSD) with PLA and PLGA is currently limited by the scarcity of published experimental data on DSD-based polymers. However, by applying established principles of biomaterial-tissue interactions and examining the chemical structures, we can construct a comparative framework.

Cytotoxicity: The First Litmus Test
  • Poly(DSD) - A Theoretical Perspective: The in vitro cytotoxicity of poly(DSD) is expected to be low, a characteristic of many biodegradable polyesters used in medical applications.[3] However, the cytotoxicity of its degradation product, 4-oxoheptanedioic acid, is a critical unknown and requires thorough investigation.[2] Standard assays, such as those outlined in ISO 10993-5, would be essential to determine the cellular response to this molecule.[4]

  • PLA and PLGA - The Established Benchmark: PLA and PLGA are well-documented as being non-cytotoxic.[5] Their degradation products, lactic acid and glycolic acid, are natural metabolites in the human body, which contributes to their excellent safety profile.[6]

Table 1: Comparative Overview of Polymer Properties and Biocompatibility

PropertyPoly(DSD) (Projected)PLA (Established)PLGA (Established)
Monomer Source Succinic Acid[1][2]Lactic Acid[5]Lactic Acid & Glycolic Acid[6]
Primary Degradation Product(s) 4-oxoheptanedioic acid[2]Lactic Acid[6]Lactic Acid & Glycolic Acid[6]
Cytotoxicity Expected to be low, but data on degradation product is needed.Low[5]Low[6]
Hemocompatibility Data not available. Testing required.Generally good, with some studies showing minor platelet activation.[7]Good, widely used for blood-contacting applications.[7]
In Vivo Inflammatory Response Expected to be mild and transient, typical of biodegradable polyesters.Mild and transient.[8]Mild and transient.[6]
Degradation Rate Data not available. Expected to be tunable.Slow (months to years).[8]Tunable (weeks to months) based on lactide:glycolide ratio.[6]
Hemocompatibility: Interaction with Blood
  • Poly(DSD) - An Unwritten Chapter: The hemocompatibility of poly(DSD) has not yet been reported. As with any new blood-contacting biomaterial, rigorous testing according to ISO 10993-4 is necessary to evaluate its potential to cause thrombosis, hemolysis, and platelet and leukocyte activation.[4]

  • PLA and PLGA - A Known Quantity: PLA and PLGA generally exhibit good hemocompatibility and are used in applications that involve contact with blood.[7] However, some studies have indicated that the surface properties of these polymers can influence platelet adhesion and activation.[7]

In Vivo Tissue Response: The Ultimate Test
  • Poly(DSD) - An Anticipated Mild Response: Based on the general behavior of biodegradable polyesters, the in vivo implantation of poly(DSD) is expected to elicit a minimal inflammatory response that resolves over time with the formation of a thin fibrous capsule.[9] The size and shape of the implant, as well as its degradation rate, will significantly influence the tissue response.[4]

  • PLA and PLGA - A Well-Characterized Reaction: The in vivo tissue response to PLA and PLGA is well-documented.[6][8] Implantation typically results in a mild, acute inflammatory response that subsides, followed by a chronic inflammatory response characterized by macrophages and giant cells as the polymer degrades.[8] This is a normal and expected part of the foreign body reaction to a biodegradable material.

Experimental Protocols for Biocompatibility Assessment

To bridge the knowledge gap and fully characterize the biocompatibility of DSD-derived polymers, a series of standardized in vitro and in vivo studies are required.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This protocol outlines a standard method to assess the potential of a material to cause cell death.

Cytotoxicity_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay Viability Assay cluster_analysis Data Analysis prep_polymer Prepare Poly(DSD) film/scaffold prep_extract Prepare extract by incubating Poly(DSD) in cell culture medium prep_polymer->prep_extract prep_degradation Prepare solution of 4-oxoheptanedioic acid seed_cells Seed L929 fibroblasts or other relevant cell line in 96-well plates incubate_initial Incubate for 24h to allow cell attachment seed_cells->incubate_initial expose_extract Replace medium with Poly(DSD) extract incubate_initial->expose_extract expose_degradation Replace medium with 4-oxoheptanedioic acid solution incubate_initial->expose_degradation expose_direct Place Poly(DSD) film in direct contact with cells incubate_initial->expose_direct controls Include positive (toxic) and negative (non-toxic) controls incubate_initial->controls add_mtt Add MTT or other viability reagent expose_extract->add_mtt expose_degradation->add_mtt expose_direct->add_mtt controls->add_mtt incubate_mtt Incubate for color development add_mtt->incubate_mtt read_absorbance Measure absorbance with a plate reader incubate_mtt->read_absorbance calculate_viability Calculate percentage of cell viability relative to negative control read_absorbance->calculate_viability compare_results Compare results for Poly(DSD), its degradation product, and controls calculate_viability->compare_results

Caption: Workflow for in vitro cytotoxicity testing of Poly(DSD).

Detailed Steps:

  • Material Preparation: Prepare thin films or porous scaffolds of the DSD-derived polymer. Also, prepare an extract by incubating the polymer in cell culture medium (e.g., at 37°C for 24-72 hours) to leach out any potential toxins. A solution of the degradation product, 4-oxoheptanedioic acid, should also be prepared at various concentrations.

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in 96-well plates.[10]

  • Exposure: Replace the cell culture medium with the prepared polymer extracts or the 4-oxoheptanedioic acid solutions. For direct contact testing, place a small piece of the polymer film directly onto the cell layer. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a quantitative assay such as MTT or XTT.[11]

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

In Vitro Hemocompatibility Assay (ISO 10993-4)

This protocol provides a framework for assessing the interaction of the polymer with blood components.

Hemocompatibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation prep_polymer Prepare Poly(DSD) samples incubate_blood Incubate Poly(DSD) with blood under controlled conditions (static or dynamic) prep_polymer->incubate_blood collect_blood Collect fresh human blood with anticoagulant collect_blood->incubate_blood hemolysis Measure plasma-free hemoglobin (Hemolysis) incubate_blood->hemolysis coagulation Assess coagulation activation (e.g., aPTT, PT) incubate_blood->coagulation platelets Count platelets and assess activation (e.g., P-selectin expression) incubate_blood->platelets leukocytes Assess leukocyte activation (e.g., elastase) incubate_blood->leukocytes controls Include positive and negative controls compare_results Compare results to controls and established standards controls->compare_results hemolysis->compare_results coagulation->compare_results platelets->compare_results leukocytes->compare_results Implantation_Workflow prep_implant Prepare and sterilize Poly(DSD) implants surgical_implantation Surgically implant Poly(DSD) in a specific tissue site (e.g., subcutaneous, intramuscular) prep_implant->surgical_implantation animal_model Select appropriate animal model (e.g., rat, rabbit) animal_model->surgical_implantation post_op_care Provide post-operative care and observation surgical_implantation->post_op_care explantation Explant implants and surrounding tissue at predefined time points (e.g., 1, 4, 12 weeks) post_op_care->explantation histology Process tissue for histological analysis (e.g., H&E staining) explantation->histology microscopic_eval Microscopically evaluate tissue response (inflammation, fibrosis, tissue integration, degradation) histology->microscopic_eval scoring Score the tissue response according to ISO 10993-6 standards microscopic_eval->scoring comparison Compare with control implant materials (e.g., PLA, PLGA) scoring->comparison

Caption: Workflow for in vivo implantation study.

Detailed Steps:

  • Implant Preparation: Fabricate and sterilize implants of the DSD-derived polymer.

  • Surgical Implantation: Surgically place the implants in a suitable animal model (e.g., subcutaneously in rats or rabbits). [12]3. Observation and Explantation: Monitor the animals for any adverse reactions. At predefined time points (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.

  • Histological Analysis: Process the tissue samples for histological examination. Stain tissue sections (e.g., with Hematoxylin and Eosin) to visualize the cellular response.

  • Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation (acute and chronic), fibrosis (capsule formation), necrosis, and material degradation. The response is typically graded and compared to that of control materials.

Future Directions and Conclusion

Polymers derived from this compound represent a promising new frontier in biomaterials science. Their unique chemical structure, originating from a readily available monomer, suggests the potential for favorable mechanical and degradation properties. While a comprehensive biocompatibility profile is yet to be established through rigorous experimental studies, the foundational principles of biomaterial science provide a strong framework for their evaluation.

The protocols outlined in this guide provide a roadmap for researchers to systematically investigate the cytotoxicity, hemocompatibility, and in vivo tissue response of these novel polymers. The resulting data will be crucial for a definitive comparison with established biomaterials like PLA and PLGA, and for ultimately determining the clinical potential of poly(DSD) in drug delivery and tissue engineering applications. The scientific community eagerly awaits these studies to unlock the full potential of this intriguing class of spiro-based polymers.

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  • PubChem. 1,6-Dioxaspiro(4.4)nonane. Available at: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS: 3505-67-7). As a compound utilized in the synthesis of novel polymers and as a building block in various chemical processes, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is crucial. This initial assessment informs every subsequent step of the disposal process, ensuring that all risks are appropriately mitigated.

1.1. Key Hazards:

  • Combustibility: The compound is classified as a combustible solid[1]. While it does not have a listed flashpoint, it is capable of burning and should be kept away from ignition sources.

  • Water Hazard: It is assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water[1]. This classification underscores the critical need to prevent its release into the environment, particularly into water sources.

  • Thermal Instability: There is a significant risk of explosive decomposition when heated unattended. A "Safety Note" highlights this danger when the substance is heated to 185°C for extended periods[2].

  • Hydrolysis: In an aqueous medium, this compound hydrolyzes to form 4-Oxoheptanedioic acid[3]. This reactivity must be considered, especially when considering aqueous disposal routes.

1.2. Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following should be considered standard practice:

  • Eye Protection: Eyeshields or safety glasses are mandatory to protect against potential splashes or dust[1][4].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact[1][4].

  • Respiratory Protection: In situations where dust may be generated, a type N95 (US) or type P1 (EN143) respirator filter is recommended[4].

Hazard Mitigation and Disposal Implication
Combustible Solid Store away from heat and open flames. Dispose of in a designated container for flammable solids.
Severely Hazardous to Water (WGK 3) Absolutely no disposal down the drain. Contain all waste to prevent environmental release.
Potential for Explosive Decomposition Avoid heating during storage and disposal. Inform waste disposal personnel of this potential hazard.
Hydrolysis in Water Do not mix with aqueous waste streams unless it is a controlled part of a neutralization procedure.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management provider.

DisposalWorkflow start Waste Generation (Unused or Contaminated Solid) ppe Don Appropriate PPE (Gloves, Eye Protection, Respirator if needed) start->ppe segregate Segregate as Solid Chemical Waste (Do not mix with other waste streams) ppe->segregate container Place in a Labeled, Sealed, and Compatible Container (Clearly label as 'this compound Waste') segregate->container storage Store in a Designated Hazardous Waste Accumulation Area (Cool, dry, and well-ventilated location) container->storage documentation Complete Hazardous Waste Manifest/Tag (Include chemical name, quantity, and known hazards) storage->documentation disposal_vendor Arrange for Pickup by a Certified Hazardous Waste Disposal Vendor documentation->disposal_vendor

Sources

Personal protective equipment for handling 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical plans for the handling, storage, and disposal of 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7). The guidance herein is grounded in established safety principles and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and Risk Assessment

A "Safety Note" in existing literature warns of the potential for explosive decomposition of the reaction mixture when synthesizing this compound by heating succinic acid unattended, highlighting the need for careful temperature control during its synthesis.[1]

Summary of Potential Hazards:

Hazard TypeDescriptionPrimary Routes of Exposure
Combustibility As a solid, it can ignite and burn if exposed to a sufficient heat source.N/A
Irritation Potential for irritation to the skin, eyes, and respiratory tract upon contact or inhalation.Dermal, Ocular, Inhalation
Reactivity Can undergo hydrolysis in aqueous media.[1] Incompatible with strong oxidizing agents, strong acids, and strong bases.N/A

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following protocol is based on a risk assessment of handling this compound in a laboratory setting.

Core PPE Requirements:

  • Hand Protection: Nitrile gloves are recommended for handling organic substances.[2][3] Given the dione and lactone functionalities, nitrile provides a good barrier for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Eye Protection: Chemical safety goggles must be worn at all times in the laboratory.[2][3] A face shield should be used in addition to goggles when there is a risk of splashing, such as during solution preparation or transfer.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact and in the event of a fire.[2][3] Closed-toe shoes are mandatory.[2][3]

  • Respiratory Protection: For handling small quantities of the solid compound in a well-ventilated area, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates. If there is a potential for vapor generation (e.g., heating) or if handling large quantities, a half-mask or full-face respirator with organic vapor cartridges should be used in a fume hood.

PPE Donning and Doffing Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct donning and doffing sequence for PPE.

Operational Handling and Storage Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • A certified chemical fume hood should be used when handling larger quantities, when there is a potential for dust or vapor generation, or when performing reactions.[4][5]

Procedural Guidelines:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing and Transfer: Conduct weighing and transfer of the solid material in a fume hood or a designated area with local exhaust ventilation to minimize dust inhalation. Use a spatula or other appropriate tool to handle the solid.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames, especially with flammable organic solvents.[5]

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency and Disposal Procedures

Spill Response:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Alert Alert Colleagues and Safety Officer Spill->Alert PPE Don Appropriate PPE (if not already worn) Alert->PPE Contain Contain the Spill (use absorbent pads for liquids, cover solids to prevent dust) PPE->Contain Cleanup Clean Up Spill (use appropriate kit materials) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Step-by-step spill response workflow.

First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Collect waste in a designated, labeled, and sealed container for chemical waste.

  • Do not dispose of this chemical down the drain.

References

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. Available at: [Link]

  • 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available at: [Link]

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Retrosynthesis Analysis

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1,6-Dioxaspiro[4.4]nonane-2,7-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.